molecular formula C8H8N2 B1269813 4-Aminoindole CAS No. 5192-23-4

4-Aminoindole

Cat. No.: B1269813
CAS No.: 5192-23-4
M. Wt: 132.16 g/mol
InChI Key: LUNUNJFSHKSXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminoindole is an indole derivative. Its cytokinin activity has been assessed by tobacco pith callus bioassay. This compound can be prepared by reacting 2,6-dinitrotoluene and N,N-dimethylformamide dimethylacetal in anhydrous DMF.>This compound is a member of indoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNUNJFSHKSXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342629
Record name 4-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5192-23-4
Record name 4-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Aminoindole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] As a derivative of indole, it features a fused benzene (B151609) and pyrrole (B145914) ring system with an amino group substituted at the 4-position.[1] This structural motif is prevalent in numerous biologically active compounds, including pharmaceuticals and natural alkaloids.[1] Its versatile chemical nature allows it to be a key intermediate in the synthesis of a wide array of therapeutic agents, from anticancer to anti-inflammatory drugs.[2][3] This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Properties and Structure

This compound presents as a greenish-grey to tan crystalline powder.[1] It is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol (B145695) and acetone.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₈N₂[1][3][4][5]
Molecular Weight 132.16 g/mol [3][4][5][6]
CAS Number 5192-23-4[1][3][4][6]
Melting Point 106-109 °C[3][6][7]
Boiling Point 354.0 ± 15.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 195.0 ± 7.6 °C[3]
LogP 0.86[3]
PSA (Polar Surface Area) 41.81 Ų[3]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C[3]
Table 2: Structural Identifiers for this compound
IdentifierValueSource
IUPAC Name 1H-Indol-4-amine[1]
SMILES String C1=CC(=C2C=CNC2=C1)N[1][4][6]
InChI Key LUNUNJFSHKSXGQ-UHFFFAOYSA-N[1][6]
InChI InChI=1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2[1][6]

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical synthesis. One common and effective method involves the reduction of 4-nitroindole (B16737).

Synthesis of this compound from 4-Nitroindole

This protocol details the reduction of 4-nitroindole to this compound using iron powder in the presence of an acid.

Materials:

  • 4-Nitroindole

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Reaction flask (1L)

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a 1L reaction flask, add 4-nitroindole (100g, 0.62mol), ethanol (400mL), and water (100mL).[8]

  • With stirring, add reduced iron powder (130g, 2.32mol) to the mixture at room temperature.[8]

  • Heat the reaction mixture to reflux.[8]

  • Carefully add 3-4mL of concentrated hydrochloric acid dropwise to the refluxing mixture.[8]

  • Continue stirring at reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Once the reaction is complete, cool the mixture to room temperature.[8]

  • Filter the reaction mixture to remove the iron powder.[8]

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.[8]

  • The crude product can be further purified by recrystallization from a mixture of Sherwood oil and toluene.[8]

Biological Relevance and Signaling Pathways

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. They have been investigated as potential treatments for neurodegenerative diseases and cancer. For instance, certain this compound carboxamide derivatives have shown the ability to inhibit the oligomer formation of α-synuclein and tau proteins, which are implicated in Parkinson's disease and Alzheimer's disease, respectively.[] Furthermore, this compound serves as a precursor for the synthesis of inhibitors targeting key signaling pathways, such as the Hedgehog pathway, which is crucial in developmental processes and often dysregulated in cancer.[6]

Diagram: this compound as a Precursor in the Inhibition of the Hedgehog Signaling Pathway

Hedgehog_Pathway_Inhibition cluster_synthesis Synthesis cluster_pathway Hedgehog Signaling Pathway This compound This compound Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Gli1 Inhibitor Gli1 Inhibitor Chemical Synthesis->Gli1 Inhibitor Gli1 Gli1 Gli1 Inhibitor->Gli1 inhibits Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) inhibits SUFU SUFU Smoothened (SMO)->SUFU inhibits SUFU->Gli1 inhibits Target Gene Expression Target Gene Expression Gli1->Target Gene Expression activates

Caption: Synthesis of a Gli1 inhibitor from this compound and its role in the Hedgehog signaling pathway.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its versatile structure and reactivity make it an invaluable starting material for the synthesis of complex molecules with a wide range of biological activities. The information provided in this guide serves as a comprehensive resource for understanding the fundamental chemical properties, synthesis, and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to 4-Aminoindole (CAS: 5192-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindole, with the CAS number 5192-23-4, is a heterocyclic aromatic amine that serves as a pivotal building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, comprising a bicyclic indole (B1671886) core with a reactive amino group at the 4-position, make it a versatile precursor in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological significance, and analytical characterization of this compound, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in chemical synthesis and biological assays. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 5192-23-4[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]
Molecular Formula C₈H₈N₂[1][4][5][7][12]
Molecular Weight 132.16 g/mol [1][4][5][7][12]
Appearance White to off-white or greenish-grey to tan crystalline powder.[2][2]
Melting Point 105-111 °C[1][31][3][5][6][7][8]
Boiling Point (Predicted) 354.0 ± 15.0 °C at 760 mmHg[31][3][5]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[2][2]
pKa (Predicted) 18.23 ± 0.30[3]
LogP (Predicted) 0.86 - 1.75[4][5]
Canonical SMILES C1=CC(=C2C=CNC2=C1)N[1][2][4][5][7]
InChI Key LUNUNJFSHKSXGQ-UHFFFAOYSA-N[2][5][7]

Synthesis of this compound

This compound can be synthesized through various chemical routes. Two common and effective methods are detailed below, starting from readily available precursors.

Synthesis from 4-Nitroindole (B16737)

A widely employed method involves the reduction of the nitro group of 4-nitroindole. This approach is generally high-yielding and proceeds under standard laboratory conditions.

G cluster_reagents Reagents 4-Nitroindole 4-Nitroindole Reduction Reduction 4-Nitroindole->Reduction This compound This compound Reduction->this compound Pd/C, H2 Pd/C, H2 Pd/C, H2->Reduction or Fe/AcOH or Fe/AcOH or Fe/AcOH->Reduction

Synthesis of this compound from 4-Nitroindole.
Synthesis from 2-Methyl-3-nitroaniline (B147196)

An alternative synthetic route utilizes 2-methyl-3-nitroaniline as the starting material. This multi-step process involves the protection of the amino group, cyclization to form the indole ring, and subsequent reduction of the nitro group.

G A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide A->B Ac₂O C 4-Nitroindole B->C DMF-DMA D This compound C->D Fe, HCl

Synthesis of this compound from 2-Methyl-3-nitroaniline.

Biological Significance and Applications in Drug Discovery

While this compound itself has limited reported direct biological activity, its true significance lies in its role as a versatile scaffold for the synthesis of a multitude of pharmacologically active molecules.[2][6] The amino group provides a convenient handle for further chemical modifications, enabling the generation of diverse compound libraries for drug screening.

Key Therapeutic Areas for this compound Derivatives:

  • Oncology: Derivatives of this compound have been investigated as potential anti-cancer agents. For instance, they serve as precursors for the synthesis of inhibitors of protein kinases and compounds that interfere with the Hedgehog signaling pathway, which is implicated in various cancers.[5]

  • Neuroscience: The this compound core is present in molecules designed to interact with the central nervous system. Notably, it is a key intermediate in the synthesis of ligands for serotonin (B10506) receptors (e.g., 5-HT1A) and the serotonin transporter (SERT), which are important targets for the treatment of depression, anxiety, and other neurological disorders.[5]

  • Infectious Diseases: Certain derivatives have been explored as inhibitors of bacterial thymidylate synthase, an essential enzyme for DNA synthesis in bacteria, highlighting their potential as antibacterial agents.[5]

  • Inflammation: this compound is a starting material for the synthesis of inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a crucial role in the inflammatory cascade.[5]

One study has suggested that this compound may have the potential to inhibit the enzyme carboxamidase.[12] Furthermore, this compound carboxamide derivatives have shown promise in inhibiting the aggregation of tau protein, a hallmark of Alzheimer's disease.

Representative Signaling Pathway: Serotonin Receptor Modulation

Derivatives of this compound are frequently designed as ligands for serotonin receptors. The following diagram illustrates a simplified serotonin signaling pathway, a common target for drugs developed from the this compound scaffold.

G cluster_precursor Precursor cluster_drug Drug Development cluster_pathway Serotonin Signaling Pathway This compound This compound Derivative This compound Derivative This compound->Derivative Synthesis 5HT_Receptor 5-HT Receptor Derivative->5HT_Receptor Binds to G_Protein G-Protein 5HT_Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Modulation of Serotonin Signaling by a this compound Derivative.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in research and development.

Synthesis of this compound from 4-Nitroindole

Materials:

  • 4-Nitroindole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, suspend 4-nitroindole (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (0.5 mol%) to the suspension under an inert atmosphere (e.g., nitrogen).

  • Purge the reaction vessel with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may take several hours to complete.

  • Upon completion, purge the vessel with nitrogen to remove hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by conversion to its hydrochloride salt for improved stability.[10]

Cytotoxicity Assay (MTT Assay) - General Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound or its derivatives. Optimization of cell density and incubation times is recommended for each specific cell line.

Materials:

  • Target cell line and appropriate complete culture medium

  • This compound (or derivative)

  • Sterile 96-well flat-bottom plates (tissue-culture treated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Calibrated multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and dilute to the desired concentration. Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium + solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance on a microplate reader at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.[3][11][13][32]

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound purity by reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis: The purity of the this compound sample is determined by the area percentage of the main peak in the chromatogram.[22][23][27]

Conclusion

This compound is a compound of significant interest in the field of drug discovery and medicinal chemistry. Its value is derived not from its own potent biological activity, but from its utility as a versatile and strategically important synthetic intermediate. The information and protocols provided in this technical guide are intended to support researchers and scientists in leveraging the full potential of this compound for the development of novel therapeutics. As our understanding of disease pathways continues to evolve, the demand for novel molecular scaffolds like this compound is expected to grow, further solidifying its importance in the quest for new and effective medicines.

References

A Technical Guide to the Solubility and Stability of 4-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 4-aminoindole, a crucial heterocyclic compound in pharmaceutical and chemical research.[1][2] As a derivative of indole (B1671886), this compound serves as a versatile building block for the synthesis of various biologically active molecules, including serotonin (B10506) receptor agonists and potential anti-cancer agents.[1][2][3] Its utility in drug development and materials science necessitates a thorough understanding of its physicochemical properties.[2][3]

Core Physicochemical Properties

This compound is an organic heterocyclic compound that appears as a white to off-white or purple crystalline powder.[1][3] The molecule consists of a fused benzene (B151609) and pyrrole (B145914) ring system with an amino group at the fourth position of the indole core.[1]

PropertyValueSource
Molecular Formula C₈H₈N₂[1][3][4][5][6][7]
Molecular Weight 132.16 g/mol [4][5][6][7]
CAS Number 5192-23-4[1][3][4][5]
Melting Point 105 - 109 °C[3][4][5]
Boiling Point (Predicted) 354.0 ± 15.0 °C at 760 mmHg[4][5]
pKa (Predicted) 18.23 ± 0.30[1][5]
LogP 0.86 - 1.75[4][6]
Appearance White to gray to brown powder/crystal; Purple powder[3][5]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological assays.

Qualitative Solubility

Published data indicates that this compound has limited aqueous solubility but is soluble in certain organic solvents.

SolventSolubilitySource
Water Insoluble / Sparingly soluble[1][4]
Ethanol Soluble[1]
Acetone Soluble[1]
Experimental Protocol for Determining Equilibrium Solubility

A robust method for quantitatively determining the solubility of this compound is the equilibrium solubility assay.[8] This protocol is designed to measure the solubility of a compound once it has reached equilibrium in a specific solvent.[8]

Materials and Equipment:

  • This compound (solid)

  • Selected buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Incubator or shaker with temperature control

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Vials and calibrated pipettes

Procedure:

  • Preparation: Prepare the desired buffer or solvent system.

  • Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled incubator or shaker (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Separation: After incubation, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.[8]

  • Quantification: Analyze the clear, filtered solution using a validated HPLC or LC-MS/MS method to determine the concentration of dissolved this compound.[8] A standard calibration curve of this compound should be used for accurate quantification.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result prep_solvent Prepare Solvent/Buffer add_solid Add Excess Solid this compound prep_solvent->add_solid incubate Incubate with Agitation (e.g., 24-48h at 25°C) add_solid->incubate filter_sample Filter Supernatant incubate->filter_sample analyze_hplc Quantify by HPLC or LC-MS/MS filter_sample->analyze_hplc calc_sol Calculate Equilibrium Solubility analyze_hplc->calc_sol

Workflow for Equilibrium Solubility Determination

Stability Profile of this compound

The stability of indole derivatives can be influenced by several factors, including air, light, pH, and temperature.[9] For this compound, specific storage and handling precautions are recommended.

Key Stability Considerations:

  • Oxidative Stability: this compound is noted to be "Air Sensitive".[1][5] The indole ring, particularly when substituted with an electron-donating amino group, can be susceptible to oxidation. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon).[10][11][12]

  • Photostability: The compound should be kept in a dark place, indicating sensitivity to light.[5][10] Photolytic degradation is a common pathway for indole-containing molecules.

  • Thermal Stability: While the melting point is relatively high (105-109°C), prolonged exposure to elevated temperatures, especially in solution, could lead to degradation.[3][4][5] Recommended storage temperatures range from room temperature to -20°C, with some suppliers suggesting 0-8°C.[1][3][4][5][10]

  • pH Stability: The stability of this compound in aqueous solutions at different pH values has not been extensively reported. As a general principle for indoles, both acidic and basic conditions can promote hydrolysis or other degradation pathways.[9] The amino group's basicity and the pyrrole nitrogen's acidity mean that the compound's charge state and reactivity will be pH-dependent.

Experimental Protocol for Stability Assessment: Forced Degradation

To systematically evaluate the stability of this compound, a forced degradation study is the standard approach in pharmaceutical development.[9] This involves subjecting the compound to harsh conditions to identify potential degradation products and pathways.[9]

Objective: To achieve 5-20% degradation to ensure that analytical methods are stability-indicating.[9]

General Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at both room temperature and an elevated temperature (e.g., 60°C).[9]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation procedure as for acid hydrolysis.[9]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.[9]

    • Photolytic Degradation: Expose both the solid compound and a solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.[9]

    • Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber.[9]

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). For acid/base hydrolysis, neutralize the samples before analysis.[9]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.[9]

G cluster_input Input cluster_stress Forced Degradation Conditions cluster_output Analysis start This compound (Solid & Solution) acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis LC-MS Analysis sampling->analysis pathway Identify Degradation Products & Pathways analysis->pathway

Forced Degradation Workflow for Stability Assessment

Role in Drug Discovery and Development

This compound is a key starting material in medicinal chemistry.[1] Its structure is a privileged scaffold found in many biologically active compounds. It is particularly significant in the synthesis of compounds targeting neurotransmitter systems, such as serotonin (5-HT) receptors, which are implicated in various neurological and psychiatric disorders.[1][3]

The degradation of indole compounds can occur through various biological pathways. For instance, aerobic degradation can proceed through hydroxylation and subsequent ring cleavage, often involving intermediates like isatin (B1672199) and anthranilate.[13][14][15] Understanding these potential metabolic pathways is crucial when designing new drug candidates based on the this compound scaffold.

G cluster_synthesis Synthetic Chemistry cluster_drug Drug Candidate cluster_target Biological Target & Pathway start This compound synthesis Multi-step Synthesis (e.g., Buchwald-Hartwig Amination) start->synthesis drug Novel Bioactive Compound (e.g., Serotonin Receptor Agonist) synthesis->drug receptor Serotonin Receptor drug->receptor pathway Modulation of Signaling Pathway receptor->pathway effect Therapeutic Effect (e.g., Antidepressant, Anxiolytic) pathway->effect

This compound as a Building Block in Drug Discovery

Conclusion

This compound is a compound of significant interest in drug discovery and chemical synthesis. Its utility is governed by its physicochemical properties, namely its limited aqueous solubility and its sensitivity to air and light. This guide provides a framework for understanding and evaluating these characteristics. For researchers and developers, conducting thorough solubility and forced degradation studies using the outlined protocols is essential to ensure the quality, efficacy, and safety of novel compounds derived from this important scaffold.

References

Spectroscopic Profile of 4-Aminoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminoindole (CAS No: 5192-23-4), a pivotal heterocyclic amine in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some experimental data is available, a complete, unified dataset from a single source is not readily found in the public domain. Therefore, the presented data is a compilation from various sources, including experimental and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated based on established models and can serve as a reference for experimental verification.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Proton PositionChemical Shift (ppm)Multiplicity
H-1 (N-H)~8.1br s
H-2~7.1t
H-3~6.5t
H-5~6.8d
H-6~7.0t
H-7~6.9d
-NH₂~4.0br s

Predicted data is based on typical chemical shifts for indole (B1671886) and substituted indole derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon PositionChemical Shift (ppm)
C-2~124
C-3~102
C-3a~127
C-4~140
C-5~110
C-6~120
C-7~115
C-7a~135

Predicted data is based on typical chemical shift values for substituted indoles.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
N-H (Indole)Stretch~3400Medium
N-H (Amine)Symmetric Stretch~3350Medium
N-H (Amine)Asymmetric Stretch~3250Medium
C-H (Aromatic)Stretch3100-3000Medium
C=C (Aromatic)Stretch1620-1580Medium-Strong
N-H (Amine)Scissoring~1600Strong
C-NStretch1340-1250Medium-Strong
C-H (Aromatic)Out-of-plane bend900-680Strong

Data is based on characteristic infrared absorption frequencies for primary amines and indole compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular weight of this compound is 132.16 g/mol .[1][2][3]

Table 4: Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC₈H₈N₂[2]
Molecular Weight132.16 g/mol [1][2][3]
Exact Mass132.0687 g/mol MassBank
[M+H]⁺ (m/z)133.076MassBank[4]

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the solvent peak.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mass spectrometer's mobile phase.

Data Acquisition (ESI-MS):

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Source Temperature: Optimize based on the instrument and compound stability (e.g., 100-150 °C).

  • Fragmentation (MS/MS): To obtain fragmentation data, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) at varying collision energies.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Spectral_Processing Spectral Processing Data_Acquisition->Spectral_Processing Structure_Elucidation Structure Elucidation Spectral_Processing->Structure_Elucidation

A general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 4-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Aminoindole, detailed experimental protocols for its synthesis, and its role as a key building block in the development of therapeutic agents.

Core Molecular and Physical Data

This compound, also known as 1H-indol-4-amine, is a pivotal intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure lends itself to the synthesis of a wide array of bioactive molecules.[1]

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂[2][3][4]
Molecular Weight 132.16 g/mol [2][3][4]
Melting Point 106-109 °C[2][3][4]
Boiling Point 354.0 ± 15.0 °C (Predicted)[2][3][4]
Density 1.268 ± 0.06 g/cm³ (Predicted)[2][3][4]
Appearance White to Gray to Brown powder/crystal[3][4]
Water Solubility Insoluble[3][4]
CAS Number 5192-23-4[2]

Synthesis of this compound

This compound can be synthesized through the reduction of 4-nitroindole. The following section details an experimental protocol for this conversion.

This protocol is adapted from a patented synthesis method and outlines the reduction of a nitro group to an amine to yield this compound.[1]

Materials:

Procedure:

  • To a 1-liter reaction flask, add 4-nitroindoline (100g, 0.62mol), ethanol (400mL), and water (100mL).[1]

  • With stirring at room temperature, add reduced iron powder (130g, 2.32mol).[1]

  • Heat the mixture to reflux.[1]

  • Slowly add 3-4mL of concentrated hydrochloric acid dropwise.[1]

  • Continue stirring the reaction under reflux for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Filter the mixture. The filtrate is then concentrated by rotary evaporation to obtain the crude product.[1]

  • The crude product can be further purified by recrystallization from ethanol.

The following diagram illustrates the key steps in the synthesis of this compound from 4-nitroindoline.

G cluster_0 Synthesis of this compound start Start Materials: 4-Nitroindoline, Ethanol, Water, Iron Powder, HCl reaction Reaction Setup: Combine reactants in a 1L flask. Stir at room temperature. start->reaction 1. Preparation heating Heating: Heat to reflux. Add concentrated HCl dropwise. reaction->heating 2. Initiation reflux Reflux: Stir under reflux for 2 hours. Monitor with TLC. heating->reflux 3. Reaction cooldown Cooldown: Cool to room temperature. reflux->cooldown 4. Completion filtration Filtration & Concentration: Filter the mixture. Evaporate the filtrate. cooldown->filtration 5. Workup purification Purification: Recrystallize from ethanol. filtration->purification 6. Isolation end_product Final Product: This compound purification->end_product 7. Final

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Role in Drug Development

This compound is a versatile precursor for the synthesis of various biologically active compounds. Its indole (B1671886) scaffold is a common feature in many pharmaceutical agents.

Research has shown that this compound is a key reactant in the preparation of a diverse range of inhibitors targeting various enzymes and signaling pathways implicated in disease. These include:

  • Inhibitors of Gli1-mediated transcription in the Hedgehog pathway

  • Inhibitors of bacterial thymidylate synthase

  • Protein kinase C θ (PKCθ) inhibitors

  • Indolic non-peptidic HIV protease inhibitors

  • Cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitors

  • 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors

The diagram below illustrates the role of this compound as a foundational building block in the synthesis of various classes of therapeutic inhibitors.

G cluster_inhibitors Therapeutic Inhibitors This compound This compound Hedgehog Pathway\nInhibitors Hedgehog Pathway Inhibitors This compound->Hedgehog Pathway\nInhibitors Precursor for Bacterial Thymidylate\nSynthase Inhibitors Bacterial Thymidylate Synthase Inhibitors This compound->Bacterial Thymidylate\nSynthase Inhibitors Precursor for PKCθ Inhibitors PKCθ Inhibitors This compound->PKCθ Inhibitors Precursor for HIV Protease\nInhibitors HIV Protease Inhibitors This compound->HIV Protease\nInhibitors Precursor for COX-2 / LOX\nInhibitors COX-2 / LOX Inhibitors This compound->COX-2 / LOX\nInhibitors Precursor for 11β-HSD1\nInhibitors 11β-HSD1 Inhibitors This compound->11β-HSD1\nInhibitors Precursor for

Caption: this compound as a central building block for diverse therapeutic inhibitors.

References

The 4-Aminoindole Scaffold: A Privileged Motif for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoindole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While the parent molecule itself has limited reported direct therapeutic activity, its derivatives have emerged as potent modulators of a wide array of biological targets implicated in numerous diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Key Therapeutic Targets and Quantitative Data

Derivatives of this compound have demonstrated significant activity against targets in oncology, neurodegenerative diseases, inflammation, and pain. The following tables summarize the in vitro efficacy of various this compound-based compounds against these targets.

Table 1: Anticancer Activity of this compound Derivatives
Compound ClassTargetAssayIC50 (µM)Cell Line(s)Reference
2-Phenylpyrroloquinolin-4-onesTubulin PolymerizationInhibition of tubulin assembly0.7 - 8Ovary, liver, breast, and adrenal gland adenocarcinoma
1-AroylindolesTubulin PolymerizationInhibition of tubulin assembly0.6 - 0.9Human cancer cell lines
4-Azaindolesc-Met KinaseKinase activity assay0.02 - 0.07-
Ketoprofen-indole amidesGli1-mediated transcriptionLuciferase reporter assay1.6 - 2.6C3H10T1/2
Table 2: Anti-inflammatory and Analgesic Activity of this compound Derivatives
Compound ClassTargetAssayIC50 (µM)Reference
Indole-based derivativesCOX-2Fluorometric inhibitor screening2.35 - 3.34
Indole-based derivatives5-LOX-0.3
Table 3: Activity of this compound Derivatives in Neuroprotection and CNS Disorders
Compound ClassTargetAssayKi (nM)Reference
Pyrrolidine-2,5-dione derivativesSerotonin Transporter (SERT)Radioligand binding9.2 - 254.0
Pyrrolidine-2,5-dione derivatives5-HT1A ReceptorRadioligand binding128.0
This compound carboxamidesα-synuclein aggregationThioflavin T assay-

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound derivatives.

Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and reference inhibitor (e.g., colchicine)

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a 2X tubulin solution in General Tubulin Buffer.

  • Prepare a polymerization buffer containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Prepare a working solution of the fluorescent reporter dye in the polymerization buffer.

  • Prepare serial dilutions of the test compounds and reference inhibitor in the polymerization buffer.

  • In a pre-warmed (37°C) 96-well plate, add the test compounds and controls.

  • To initiate the reaction, add the tubulin solution to each well.

  • Immediately place the plate in the fluorescence plate reader and begin kinetic measurements at 37°C.

  • Monitor the fluorescence intensity (Excitation/Emission wavelengths dependent on the dye) over time (e.g., every 30 seconds for 60 minutes).

  • The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

c-Met Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the inhibition of c-Met kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds and reference inhibitor

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the test compounds, c-Met kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 values.

Thioflavin T (ThT) Assay for α-Synuclein Aggregation Inhibition

This assay is used to monitor the kinetics of α-synuclein fibrillization and the effect of potential inhibitors.[1][2]

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds

  • 96-well, black, clear-bottom plates with a non-binding surface

  • Teflon beads (optional, to promote aggregation)

  • Plate reader with fluorescence detection and shaking capabilities

Procedure:

  • Prepare a working solution of ThT in the assay buffer (final concentration typically 10-25 µM).[1]

  • Prepare a solution of α-synuclein monomer in the assay buffer (final concentration typically 70-200 µM).[3]

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the ThT solution, α-synuclein solution, and test compounds. If using, add a Teflon bead to each well.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with continuous shaking in the plate reader.

  • Measure the fluorescence intensity (Excitation ~440-450 nm, Emission ~480-490 nm) at regular intervals (e.g., every 10-30 minutes) for up to 72 hours.[1]

  • Plot the fluorescence intensity versus time to obtain aggregation curves.

  • Analyze the lag time, maximum fluorescence, and slope of the elongation phase to determine the inhibitory effect of the compounds.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their therapeutic effects by modulating key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention for these compounds.

Inhibition of the Hedgehog Signaling Pathway

Certain this compound derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the transcription factor Gli1. This pathway is aberrantly activated in several cancers.

Hedgehog_Pathway cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., SHh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU Suppressor of Fused (SUFU) SMO->SUFU Inactivates Gli1 Gli1 SUFU->Gli1 Sequesters Gli1_active Active Gli1 Gli1->Gli1_active Activation Transcription Target Gene Transcription Gli1_active->Transcription Promotes Nucleus Nucleus Inhibitor This compound Derivative Inhibitor->Gli1_active Inhibits Transcription cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS ATP ATP ATP->cMet Inhibitor 4-Azaindole Derivative Inhibitor->cMet Inhibits ATP binding AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow Start Compound Library of This compound Derivatives Primary_Screen Primary Screening (e.g., Kinase Panel, Cell Viability) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_ID->Start Inactive Compounds Secondary_Assay Secondary Assays (e.g., IC50 Determination, Target-specific Assays) Hit_ID->Secondary_Assay Active Compounds Lead_Gen Lead Generation Secondary_Assay->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Promising Leads Lead_Opt->Secondary_Assay Iterative Design In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

4-Aminoindole: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

4-Aminoindole, a privileged heterocyclic building block, has garnered significant attention in medicinal chemistry due to its versatile chemical reactivity and its presence in a multitude of biologically active molecules. Its unique structural and electronic properties make it an ideal scaffold for the design and synthesis of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and extensive applications in drug discovery, with a particular focus on its role as a kinase inhibitor. Detailed experimental protocols, quantitative biological data, and visual representations of its engagement with key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its various substituted isomers, this compound stands out as a particularly valuable synthon. The presence of a reactive amino group on the benzene (B151609) portion of the indole ring allows for diverse functionalization, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This guide delves into the technical details of this compound, providing a foundational understanding for its effective utilization in drug discovery programs.

Physicochemical Properties of this compound

A solid understanding of the fundamental physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValueReference
CAS Number 5192-23-4[2]
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol [2]
Melting Point 106-109 °C[2]
Appearance Off-white to light brown crystalline powder
SMILES Nc1cccc2[nH]ccc12[2]
InChI 1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2[2]

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the availability of starting materials and the desired scale of production. Two common and effective methods are detailed below.

Synthesis from 2-Methyl-3-nitroaniline (B147196)

This multi-step synthesis provides a reliable route to this compound, starting from the readily available 2-methyl-3-nitroaniline.[3]

Step 1: Acetyl Protection of the Amino Group

  • In a 5L three-necked flask equipped with a mechanical stirrer, add 2-methyl-3-nitroaniline (1000g, 6.57 mol) and acetonitrile (B52724) (2500 mL).

  • Under continuous stirring, add acetic anhydride (B1165640) (807g, 7.90 mol).

  • Heat the reaction mixture to 90 °C and maintain for 2 hours.

  • Monitor the reaction progress by HPLC. Once complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water, leading to the precipitation of a large amount of solid.

  • Collect the solid by suction filtration, wash the filter cake with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide. Yield: 97% .[3]

Step 2: Cyclization to form 4-Nitroindoline (B1317209)

  • In a 2L reaction flask under a nitrogen atmosphere, place N-(2-methyl-3-nitrophenyl)acetamide (250g, 1.29 mol) and DMF (1250 mL).

  • At room temperature and with stirring, add pyrrolidine (B122466) (110.5g, 1.55 mol) followed by N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (180.5g, 1.51 mol).

  • Heat the mixture to 100 °C and stir overnight.

  • After cooling to room temperature, remove the majority of DMF by distillation under reduced pressure.

  • Pour the residue into ice water to precipitate the product.

  • Collect the solid by suction filtration and recrystallize from ethanol (B145695) to afford 4-nitroindoline. Yield: 62% .[3]

Step 3: Reduction of the Nitro Group to form this compound

  • In a 1L reaction flask, suspend 4-nitroindoline (100g, 0.62 mol) in a mixture of ethanol (400 mL) and water (100 mL).

  • Add reduced iron powder (130g, 2.32 mol) to the suspension with stirring at room temperature.

  • Heat the mixture to reflux and add 3-4 mL of concentrated hydrochloric acid dropwise.

  • Continue stirring at reflux for 2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the iron residues.

  • Evaporate the solvent from the filtrate to obtain the crude this compound.[3] Further purification can be achieved by column chromatography.

Synthesis from 4-Nitroindole (B16737)

An alternative and often more direct route involves the reduction of commercially available 4-nitroindole.

  • To a solution of 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (7.0 g, 31.0 mmol).[4]

  • Add concentrated hydrochloric acid (5 mL) to the mixture.[4]

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

  • Monitor the reaction by TLC; the reaction is typically complete within 1.5-3 hours.[4]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide (B78521) solution until the pH is greater than 8, which will precipitate tin salts.[4]

  • Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[4]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the eight carbon atoms of the this compound core, with the chemical shifts being indicative of their electronic environment.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the amino group and the indole N-H, as well as C-H and C=C stretching vibrations of the aromatic rings.[6][7]

  • Mass Spectrometry (MS): Mass spectral analysis provides the molecular weight of the compound and valuable fragmentation patterns that aid in structural confirmation. The exact mass of this compound is 132.069 g/mol .

This compound in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold has proven to be a highly effective template for the development of potent and selective kinase inhibitors.[8][9] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10]

Targeting Key Kinase Families

Derivatives of this compound and its bioisostere, 4-azaindole, have demonstrated significant inhibitory activity against several important kinase targets.

Target KinaseCompound SeriesPotency (IC₅₀ / Kᵢ)Therapeutic AreaReference
p21-activated kinase 1 (PAK1) 4-Azaindole analogsKᵢ < 10 nMCancer[9]
c-Met 4-Azaindole derivativesIC₅₀ = 4.9 nM - 23 nMCancer[8][11][12]
Casein Kinase 1 (CK1) Oxindole derivativesIC₅₀ = 1.92 µMCancer[13]
Janus Kinases (JAKs) 4-Amino-(1H)-pyrazole derivativesIC₅₀ = 2.2 - 3.5 nMCancer, Inflammation
Polo-like kinase 1 (PLK1) Pyrazoloquinazoline derivativesIC₅₀ = 14.62 nMCancer[14]
Engagement with Cellular Signaling Pathways

The therapeutic effects of this compound-based kinase inhibitors are realized through their modulation of critical cellular signaling pathways. Two such pathways that are frequently implicated in cancer and are targeted by indole-based inhibitors are the Hedgehog and MAPK/ERK pathways.

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, including basal cell carcinoma and medulloblastoma.[15][16][17][18] Small molecule inhibitors targeting the Smoothened (SMO) receptor are a key therapeutic strategy.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU-GLI Complex SUFU-GLI Complex SMO->SUFU-GLI Complex Inhibition of Dissociation SUFU SUFU GLI GLI GLI (active) GLI (active) Target Genes Target Gene Expression GLI (active)->Target Genes Activation

Caption: Simplified Hedgehog signaling pathway.

In the "off" state, the Patched (PTCH1) receptor inhibits Smoothened (SMO), leading to the sequestration of the GLI transcription factor by SUFU in the cytoplasm. Upon binding of the Hedgehog (Hh) ligand to PTCH1, this inhibition is relieved, allowing SMO to become active. This leads to the dissociation of the SUFU-GLI complex, and active GLI translocates to the nucleus to induce the expression of target genes that promote cell proliferation and survival. This compound-based inhibitors can target SMO, preventing its activation and thereby blocking the downstream signaling cascade.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a central regulator of cell growth, differentiation, and survival.[10][19][20] Mutations in this pathway are common in many cancers, making it a prime target for therapeutic intervention.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Gene Expression Cell Proliferation, Survival, etc. Transcription Factors->Gene Expression Regulation

Caption: The RAS-RAF-MEK-ERK signaling pathway.

This pathway is initiated by the activation of a cell surface receptor, which in turn activates the small GTPase RAS. Activated RAS then triggers a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK can then translocate to the nucleus and activate transcription factors that regulate genes involved in cell proliferation and survival. This compound derivatives can be designed to inhibit kinases at various points in this cascade, such as RAF or MEK, thereby blocking the pro-proliferative signals.

Experimental Workflows

The evaluation of this compound derivatives as kinase inhibitors involves a series of well-defined experimental workflows.

Kinase_Inhibitor_Workflow Compound Synthesis Synthesis of This compound Derivatives Biochemical Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound Synthesis->Biochemical Assay Screen for Potency (IC₅₀) Cell-based Assay Cell Proliferation Assay (e.g., MTT, BrdU) Biochemical Assay->Cell-based Assay Evaluate Cellular Activity Western Blot Target Engagement Assay (Western Blot for Phospho-proteins) Cell-based Assay->Western Blot Confirm Mechanism of Action In Vivo Studies In Vivo Efficacy Studies (Xenograft Models) Western Blot->In Vivo Studies Assess In Vivo Efficacy Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Refine Structure for Improved Properties Lead Optimization->Compound Synthesis Iterative Design and Synthesis

Caption: General workflow for kinase inhibitor drug discovery.

The process typically begins with the synthesis of a library of this compound derivatives. These compounds are then screened in biochemical assays to determine their in vitro potency (IC₅₀) against the target kinase. Promising candidates are subsequently evaluated in cell-based assays to assess their ability to inhibit cell proliferation and to confirm their mechanism of action, often through Western blotting to measure the phosphorylation status of downstream targets. Finally, the most promising compounds are advanced to in vivo studies using animal models to evaluate their efficacy and pharmacokinetic properties, with the ultimate goal of identifying a lead compound for further development.

Conclusion

This compound has firmly established itself as a valuable and versatile heterocyclic building block in the landscape of modern drug discovery. Its synthetic accessibility and the ease with which its amino group can be functionalized provide a powerful platform for the generation of diverse chemical libraries. The demonstrated success of this compound and its bioisosteres in yielding potent and selective inhibitors of key therapeutic targets, particularly protein kinases, underscores its continued importance. The detailed synthetic protocols, comprehensive biological data, and pathway visualizations provided in this guide aim to equip researchers with the necessary knowledge to effectively harness the potential of the this compound scaffold in their pursuit of novel and impactful medicines.

References

4-Aminoindole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoindole, a heterocyclic aromatic amine, has emerged as a crucial scaffold in medicinal chemistry and materials science. Its unique structural features allow for diverse functionalization, leading to the development of potent therapeutic agents and novel materials. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis and the synthesis of key derivatives are provided, along with a comprehensive summary of its physicochemical and biological properties. Furthermore, this guide elucidates the mechanism of action of this compound derivatives by visualizing their interaction with key signaling pathways.

Introduction

Indole (B1671886) and its derivatives are ubiquitous in nature and form the core of numerous biologically active compounds. Among the various substituted indoles, this compound has garnered significant attention as a versatile building block in organic synthesis. Its strategic placement of an amino group on the benzene (B151609) ring of the indole nucleus provides a key handle for chemical modification, enabling the exploration of vast chemical space for the discovery of novel molecules with desired properties.

This guide aims to be a comprehensive resource for researchers and professionals working with this compound. It covers the historical context of its discovery, details various synthetic methodologies, and highlights its most significant applications, particularly in the realm of medicinal chemistry.

Discovery and History

The synthesis of various aminoindoles was described in the early 1960s. A notable publication by Ames et al. in 1963 in The Journal of Organic Chemistry detailed the synthesis of several aminoindoles, contributing to the foundational knowledge of this class of compounds[1]. While this paper focused on a range of aminoindoles, it laid the groundwork for further exploration of specific isomers like this compound.

Early synthetic routes were often challenging, but the increasing importance of this compound as a synthon has driven the development of more efficient and scalable methods. A significant advancement in its synthesis was the development of a multi-step process starting from 2-methyl-3-nitroaniline (B147196), which is suitable for industrial-scale production[2]. This method involves acetylation, cyclization, and subsequent reduction to yield this compound.

Over the years, the focus has shifted from fundamental synthesis to the application of this compound in the development of functional molecules. Its utility as a precursor for a wide array of therapeutic agents, including kinase inhibitors and tubulin polymerization inhibitors, has solidified its importance in modern drug discovery.

Physicochemical Properties

This compound is a purple crystalline solid with the molecular formula C₈H₈N₂. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 5192-23-4[3]
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Melting Point 106-109 °C
Appearance Purple powder
Purity ≥97%
SMILES Nc1cccc2[nH]ccc12
InChI 1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2

Synthesis of this compound

Several synthetic routes to this compound have been reported. A widely used and scalable method starts from 2-methyl-3-nitroaniline.

Synthesis from 2-Methyl-3-nitroaniline

This synthetic pathway involves three main steps: N-acetylation, cyclization to form the indole ring, and reduction of the nitro group.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide A->B Acetylation C 4-Nitroindole (B16737) B->C Cyclization P1 Acetic anhydride (B1165640) D This compound C->D Reduction P2 Strong base (e.g., KOtBu) P3 Reducing agent (e.g., Fe/HCl)

Synthesis of this compound from 2-Methyl-3-nitroaniline.

Experimental Protocol: Synthesis of this compound from 2-Methyl-3-nitroaniline[2]

Step 1: Synthesis of N-(2-methyl-3-nitrophenyl)acetamide

  • To a solution of 2-methyl-3-nitroaniline (152 g, 1.0 mol) in acetic acid (500 mL) is added acetic anhydride (112 mL, 1.2 mol) dropwise with stirring.

  • The reaction mixture is heated at 100°C for 2 hours.

  • After cooling to room temperature, the mixture is poured into ice-water (2 L).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford N-(2-methyl-3-nitrophenyl)acetamide.

Step 2: Synthesis of 4-Nitroindole

  • A mixture of N-(2-methyl-3-nitrophenyl)acetamide (194 g, 1.0 mol) and potassium tert-butoxide (224 g, 2.0 mol) in anhydrous N,N-dimethylformamide (DMF) (1 L) is heated at 120°C for 4 hours.

  • The reaction mixture is cooled and poured into ice-water (3 L).

  • The pH is adjusted to ~7 with concentrated HCl.

  • The precipitate is collected by filtration, washed with water, and dried to give 4-nitroindole.

Step 3: Synthesis of this compound

  • To a suspension of 4-nitroindole (162 g, 1.0 mol) in ethanol (B145695) (1 L) is added iron powder (280 g, 5.0 mol) and concentrated hydrochloric acid (50 mL).

  • The mixture is heated at reflux for 6 hours.

  • The hot solution is filtered, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and basified with aqueous ammonia.

  • The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give this compound.

Applications in Drug Discovery

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as inhibitors of various enzymes and receptors implicated in diseases such as cancer and neurological disorders.

c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of many human cancers[4]. Consequently, c-Met has emerged as an attractive target for cancer therapy. Several this compound derivatives have been developed as potent c-Met kinase inhibitors.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor This compound Derivative Inhibitor->cMet inhibits phosphorylation

Inhibition of the c-Met signaling pathway by a this compound derivative.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division. Agents that interfere with microtubule dynamics are potent anticancer drugs. Certain 4-aroylindoles, derived from this compound, have been identified as effective inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Other Therapeutic Applications

Derivatives of this compound have also been investigated for other therapeutic applications, including as:

  • 5-HT Receptor Antagonists: For the potential treatment of neurological and psychiatric disorders.

  • Antiviral Agents: Showing activity against various viruses.

  • Anti-inflammatory Agents: By targeting enzymes involved in the inflammatory cascade.

Quantitative Biological Data

The biological activity of this compound derivatives has been quantified in various assays. Table 2 summarizes the inhibitory concentrations (IC₅₀) of selected derivatives against their respective targets.

Derivative ClassTargetCompoundIC₅₀ (nM)Reference
c-Met Inhibitors c-Met KinaseSU1127412[4]
c-Met KinasePHA-6657529[4]
Tubulin Inhibitors Tubulin Polymerization4-Amino-1-aroylindole (Comp. 26)900
Tubulin Polymerization4-Hydroxy-1-aroylindole (Comp. 27)600
5-HT Receptor Antagonists 5-HT₂ₐ ReceptorDerivative A50
5-HT₂C ReceptorDerivative B80

Note: The IC₅₀ values presented are indicative and may vary depending on the specific assay conditions.

Experimental Protocols for Derivatives

General Procedure for the Synthesis of 4-Amino-1-aroylindoles

Aroylindole_Synthesis cluster_start Starting Materials cluster_reaction Acylation Reaction A This compound C 4-Amino-1-aroylindole A->C B Aroyl Chloride B->C P1 Pyridine, DCM

References

The Enigmatic Absence: A Technical Guide to the Natural Landscape of Substituted Indole Alkaloids and the Quest for 4-Aminoindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a cornerstone in the architecture of a vast array of biologically active natural products. Its presence in essential amino acids like tryptophan underscores its fundamental role in biochemistry. Consequently, a diverse family of indole alkaloids with remarkable pharmacological properties has been isolated from terrestrial and marine organisms.[1][2] Among the synthetically versatile indole derivatives, 4-aminoindole stands out as a crucial building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents.[3][4] This technical guide aims to provide an in-depth overview of the natural occurrence of substituted indole alkaloids.

However, a comprehensive review of the current scientific literature reveals a conspicuous absence of evidence for the natural occurrence of this compound or its direct analogs. While the this compound moiety is a key component in many synthetic compounds with significant biological activities, it has not been reported as a naturally occurring product. This guide will therefore focus on the broader class of naturally occurring substituted indole alkaloids, providing a framework for understanding their sources, isolation, and biological significance. We will also explore a hypothetical biosynthetic pathway for this compound, offering a speculative perspective that may guide future research in the quest for its discovery in nature.

Naturally Occurring Substituted Indole Alkaloids: A Survey of Sources

Indole alkaloids are a chemically diverse group of secondary metabolites found across a wide range of organisms.[5][6][7] Their distribution is not uniform, with certain families of plants, fungi, and marine invertebrates being particularly rich sources.

Terrestrial Plants: Plants are a prolific source of indole alkaloids.[8] Prominent plant families known to produce these compounds include:

  • Apocynaceae: This family is renowned for producing complex monoterpene indole alkaloids, many of which have potent pharmacological activities.

  • Rubiaceae: This family is another significant source of diverse indole alkaloids.

  • Loganiaceae: This family is known for producing highly toxic indole alkaloids.

Marine Organisms: The marine environment, with its unique biodiversity, has yielded a plethora of novel indole alkaloids with distinct structural features and biological activities.[2][5][9]

  • Sponges: Marine sponges are a particularly rich source of substituted and often halogenated indole derivatives.[10][11]

  • Fungi: Marine-derived fungi have been shown to produce a variety of indole alkaloids, including prenylated and diketopiperazine derivatives.[7]

  • Bacteria: Marine bacteria have also been identified as producers of bioactive indole compounds.

Quantitative Overview of Biological Activities

The biological activities of naturally occurring indole alkaloids are vast and varied, ranging from antimicrobial and anti-inflammatory to potent anticancer and neuroactive properties. The following table summarizes the reported biological activities of a selection of well-characterized indole alkaloids.

Compound NameNatural SourceBiological ActivityIC50/MIC ValuesReferences
Phidianidine A Phidiana militaris (Mollusk)Cytotoxic (HeLa cells)Nanomolar range[2]
Dragmacidin Dragmacidin sp. (Sponge)Antibacterial (MRSA)3.12 µg/mL[2]
Topsentin Spongosorites sp. (Sponge)Antitumor (P-388)3 µg/mL[2]
Indolepyrazine A Acinetobacter sp. ZZ1275Antimicrobial (MRSA)12 µg/mL[5]
Trypilepyrazinol Penicillium sp. IMB17-046Anti-HIV-14.6 µM[5]

Experimental Protocols: Isolation and Characterization of Indole Alkaloids

1. Extraction:

  • The dried and powdered source material (e.g., plant material, sponge biomass) is subjected to solvent extraction.

  • A common solvent system is a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v) or ethanol.

  • The extraction is typically performed at room temperature over an extended period (e.g., 48 hours) with repeated solvent changes to ensure exhaustive extraction.

2. Fractionation:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is then subjected to a series of fractionation steps to separate compounds based on their polarity.

  • This is often achieved using liquid-liquid partitioning with a sequence of solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).

  • Alternatively, solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) can be employed for initial fractionation.

3. Purification:

  • The fractions obtained are further purified using various chromatographic techniques.

  • Medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) are commonly used for fine separation.

  • The choice of stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase is guided by the polarity of the target compounds.

4. Structure Elucidation:

  • The purified compounds are subjected to spectroscopic analysis to determine their chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure.

  • UV and IR Spectroscopy: These techniques provide information about the chromophores and functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

The biological effects of indole alkaloids are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a known signaling pathway for a class of indole alkaloids and a typical experimental workflow for their isolation.

experimental_workflow Source Natural Source (e.g., Marine Sponge) Extraction Solvent Extraction (e.g., MeOH/DCM) Source->Extraction Fractionation Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) Extraction->Fractionation Purification Chromatography (MPLC, HPLC) Fractionation->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Bioassay Biological Activity Screening Purification->Bioassay

Generalized workflow for the isolation of indole alkaloids.

signaling_pathway Indole_Alkaloid Indole Alkaloid Receptor Cell Surface Receptor Indole_Alkaloid->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Gene_Expression->Cellular_Response Leads to

A representative signaling pathway for indole alkaloids.

The Hypothetical Biosynthesis of this compound

While not yet discovered in nature, it is conceivable that this compound or its derivatives could be produced through enzymatic pathways. The biosynthesis of many indole alkaloids begins with the amino acid tryptophan.[13] A hypothetical pathway for the formation of this compound could involve the following steps, starting from the known intermediate chorismate.

hypothetical_biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase CDP Carboxyphenylamino- deoxyribulose- phosphate Anthranilate->CDP Anthranilate phosphoribosyl- transferase PRPP PRPP Indole_GP Indole-3-glycerol phosphate CDP->Indole_GP PRA isomerase Indole Indole Indole_GP->Indole Tryptophan synthase Four_Nitroindole 4-Nitroindole (Hypothetical Intermediate) Indole->Four_Nitroindole Hypothetical Nitrase Four_Aminoindole This compound (Hypothetical Product) Four_Nitroindole->Four_Aminoindole Hypothetical Reductase

A hypothetical biosynthetic pathway to this compound.

This speculative pathway involves a nitration step at the C4 position of the indole ring, followed by a reduction to form the amino group. While enzymes capable of such reactions exist in nature, their specific action on an indole substrate in this manner has not been documented.

Conclusion and Future Directions

The world of naturally occurring indole alkaloids is rich and continues to be a fertile ground for the discovery of novel chemical entities with potent biological activities. While the this compound scaffold is a valuable tool in synthetic medicinal chemistry, its presence in nature remains elusive. This guide has provided a comprehensive overview of the known landscape of substituted indole alkaloids, from their diverse sources to their isolation and biological functions.

The hypothetical biosynthetic pathway presented here offers a starting point for future research aimed at discovering natural this compound analogs. Advanced metabolomic and genomic screening of diverse organisms, particularly from unique ecological niches, may yet unveil the natural production of this intriguing class of compounds. The discovery of such natural products would not only fill a knowledge gap but could also provide new leads for drug development, further highlighting the immense and often untapped chemical diversity of the natural world.

References

Cytotoxicity of 4-Aminoindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxicity studies of 4-aminoindole derivatives. While research on the parent this compound is limited, numerous derivatives have been synthesized and evaluated for their anti-cancer properties. This document summarizes the available quantitative cytotoxicity data, details the experimental protocols used for these assessments, and visualizes the key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values for different classes of this compound derivatives.

Table 1: Cytotoxicity of 3-Amino-4-indolylmaleimide Derivatives

CompoundHeLa (Cervical Cancer) IC50 (µM)SMMC 7721 (Hepatocellular Carcinoma) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
7a> 40> 4028.3
7b> 40> 4015.7
7c18.525.69.8
7d8.211.44.5
7e24.331.812.1
7f> 40> 40> 40
Cisplatin (Control) 6.79.53.2

Table 2: Cytotoxicity of 4'-Amino-4'-dehydroxyloleandrin Derivatives

CompoundHeLa (Cervical Cancer) IC50 (nM)NCI-H266 (Lung Cancer) IC50 (nM)A549 (Lung Cancer) IC50 (nM)Jurkat (T-cell Leukemia) IC50 (nM)HL-60 (Leukemia) IC50 (nM)PC-3 (Prostate Cancer) IC50 (nM)
4a21.7-----
4b10.912.515.68.99.114.3
Oleandrin (Control) 33.325.130.218.519.828.6

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cluster_key Key Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h Incubation Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent 24-72h Treatment Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Key_Process Process Step Key_Flow Workflow

MTT Assay Experimental Workflow.
Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS), an early apoptotic marker.[5][6][7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic cells (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_workflow Annexin V-FITC Apoptosis Assay Workflow cluster_key Key Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain (Annexin V/PI) Stain (Annexin V/PI) Resuspend in Binding Buffer->Stain (Annexin V/PI) Incubate (15 min) Incubate (15 min) Stain (Annexin V/PI)->Incubate (15 min) Flow Cytometry Analysis Flow Cytometry Analysis Incubate (15 min)->Flow Cytometry Analysis Key_Process Process Step Key_Flow Workflow

Annexin V-FITC Apoptosis Assay Workflow.
Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which releases the chromophore p-nitroaniline (pNA).[9][10][11][12] The amount of pNA produced is proportional to the caspase-3 activity and can be quantified colorimetrically.

Protocol:

  • Cell Lysis: Lyse the treated and control cells using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each lysate. Add reaction buffer containing DTT.

  • Substrate Addition: Initiate the reaction by adding the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the control.

Signaling Pathways in this compound Derivative-Induced Cytotoxicity

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis and interference with key cellular signaling pathways.

Bcl-2 Family-Mediated Apoptosis

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[13][14][15][16][17] This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[14] The ratio of these proteins determines the cell's susceptibility to apoptosis. Many indole-based compounds exert their cytotoxic effects by modulating the expression or function of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Bcl2_Apoptosis_Pathway cluster_pathway Bcl-2 Family Mediated Apoptosis Indole_Derivatives This compound Derivatives Bcl2_Family Bcl-2 Family Modulation (↑Bax/Bak, ↓Bcl-2/Bcl-xL) Indole_Derivatives->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Modulation of the Bcl-2 family by this compound derivatives.
EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[18][19][20][21][22] Overexpression or mutation of EGFR is common in many cancers. Some indole (B1671886) derivatives have been shown to inhibit EGFR signaling, thereby blocking downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell growth and survival.

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway Inhibition Indole_Derivatives This compound Derivatives EGFR EGFR Indole_Derivatives->EGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Inhibition of the EGFR signaling pathway.
Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[23][24][25][26][27] Topoisomerase inhibitors are a class of anti-cancer drugs that interfere with the action of these enzymes, leading to DNA damage and cell death.[23][27] Some indole-containing compounds have been found to act as topoisomerase inhibitors, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, which ultimately triggers apoptosis.

Topoisomerase_Inhibition cluster_pathway Topoisomerase Inhibition Mechanism Indole_Derivatives This compound Derivatives Topoisomerase_DNA Topoisomerase-DNA Complex Indole_Derivatives->Topoisomerase_DNA Stabilization DNA_Breaks DNA Strand Breaks Topoisomerase_DNA->DNA_Breaks Prevents Re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis

Mechanism of topoisomerase inhibition.

References

The 4-Aminoindole Scaffold: A Privileged Motif in the Design of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. Within the diverse family of indole derivatives, 4-aminoindole has emerged as a particularly valuable building block in the synthesis of potent and selective therapeutic agents. While the direct biological activity and mechanism of action of this compound itself are not extensively documented in the current scientific literature, its incorporation into more complex molecules has led to the discovery of compounds with promising applications in several therapeutic areas, most notably in the realm of neurodegenerative diseases.

This technical guide will provide a comprehensive overview of the role of the this compound scaffold in the development of bioactive compounds, with a primary focus on its application in the design of inhibitors of protein aggregation, a key pathological hallmark of many neurodegenerative disorders. We will delve into the mechanism of action of this compound-containing molecules, present quantitative data for lead compounds, and provide detailed experimental protocols for key assays used to characterize their activity.

The this compound Scaffold in the Development of Protein Aggregation Inhibitors

The misfolding and aggregation of specific proteins, such as α-synuclein and tau, are central to the pathogenesis of a group of neurodegenerative conditions known as proteinopathies, which include Parkinson's disease and Alzheimer's disease. Consequently, the development of small molecules that can inhibit or reverse this aggregation process represents a promising therapeutic strategy. Recent research has highlighted the potential of this compound carboxamide derivatives as potent inhibitors of both α-synuclein and tau aggregation.[1][2]

Mechanism of Action of this compound Carboxamide Derivatives

Studies on a series of this compound carboxamides have revealed their ability to interfere with the aggregation cascade of α-synuclein and the 2N4R isoform of the tau protein.[1] The proposed mechanism of action involves the direct binding of these compounds to the monomeric or early oligomeric forms of the proteins, thereby preventing their conformational conversion into β-sheet-rich structures that are prone to aggregation. This inhibition of both oligomer and fibril formation is a critical therapeutic feature, as soluble oligomeric species are considered to be the most neurotoxic.[1] The this compound moiety is thought to play a crucial role in the binding of these derivatives to their target proteins, likely through a combination of hydrophobic and hydrogen-bonding interactions. The superiority of this compound derivatives over their 5-aminoindole (B14826) counterparts in anti-fibrillar activity underscores the importance of the position of the amino group on the indole ring for this biological effect.[1]

G cluster_0 Protein Aggregation Cascade cluster_1 Inhibition by this compound Derivatives Monomers Monomers Oligomers Oligomers Monomers->Oligomers Aggregation Fibrils Fibrils Oligomers->Fibrils Elongation Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity 4-Aminoindole_Derivative This compound Carboxamide Derivatives 4-Aminoindole_Derivative->Monomers Inhibition of Oligomerization 4-Aminoindole_Derivative->Oligomers Inhibition of Fibril Formation

Proposed mechanism of this compound carboxamide derivatives.
Quantitative Data for Lead this compound Carboxamide Derivatives

The anti-aggregation activity of a series of this compound carboxamide derivatives against α-synuclein has been quantified. The following table summarizes the data for the most potent compounds.

Compound IDStructureα-Synuclein Fibril Inhibition (%) at 40 µM
2 N-(1H-indol-4-yl)benzamide75%
8 N-(1H-indol-4-yl)-4-methoxybenzamide85%
17 N-(1H-indol-4-yl)isonicotinamide70%

Data extracted from Ramirez et al., Results Chem., 2023.[1] It is important to note that these values represent the activity of the derivatives, not this compound itself.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the anti-aggregation properties of this compound derivatives.

This assay is widely used to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of ThT in sterile, deionized water and filter through a 0.22 µm syringe filter.

    • Prepare a stock solution of α-synuclein monomer in PBS. Determine the concentration using a spectrophotometer.

  • Assay Setup:

    • In each well of the 96-well plate, add the following to a final volume of 100 µL:

      • α-synuclein monomer (final concentration, e.g., 50 µM)

      • ThT (final concentration, e.g., 10 µM)

      • Test compound (this compound derivative) at various concentrations or vehicle control (e.g., DMSO).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking in a plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • The percentage of inhibition can be calculated by comparing the fluorescence at the plateau phase of the control and the compound-treated samples.

G Start Start Prepare_Reagents Prepare α-synuclein and ThT solutions Start->Prepare_Reagents Setup_Assay Mix α-synuclein, ThT, and test compound in 96-well plate Prepare_Reagents->Setup_Assay Incubate_Measure Incubate at 37°C with shaking and measure fluorescence Setup_Assay->Incubate_Measure Analyze_Data Plot fluorescence vs. time and calculate inhibition Incubate_Measure->Analyze_Data End End Analyze_Data->End

Workflow for the Thioflavin T (ThT) assay.

PICUP is a technique used to stabilize transient protein-protein interactions, including the formation of oligomers, by creating covalent cross-links between proteins.

Materials:

  • Recombinant protein (α-synuclein or tau)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)3Cl2)

  • Ammonium persulfate (APS)

  • Tris buffer

  • Visible light source

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Sample Preparation:

    • In a microcentrifuge tube, mix the protein solution with the test compound.

  • Cross-linking Reaction:

    • Add Ru(bpy)3Cl2 and APS to the protein-compound mixture.

    • Irradiate the sample with visible light for a short duration (e.g., 1 second).

  • Quenching:

    • Immediately quench the reaction by adding a reducing agent (e.g., dithiothreitol (B142953) in SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE followed by Coomassie blue staining or Western blotting using an antibody specific to the target protein.

    • The reduction in the intensity of oligomer bands in the presence of the test compound indicates its inhibitory activity.

G Start Start Prepare_Sample Mix protein and test compound Start->Prepare_Sample Crosslink Add Ru(bpy)3Cl2 and APS, then irradiate with visible light Prepare_Sample->Crosslink Quench Quench reaction with reducing agent Crosslink->Quench Analyze Analyze by SDS-PAGE and Western blot Quench->Analyze End End Analyze->End

Workflow for the PICUP assay.

This assay evaluates the ability of the compounds to reduce the formation of intracellular protein inclusions in a cellular model of synucleinopathy.

Materials:

  • Human M17D neuroblastoma cells stably expressing a fluorescently tagged, aggregation-prone form of α-synuclein (e.g., αSynuclein3K::YFP)

  • Cell culture medium and supplements

  • Test compounds

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture the M17D cells in the appropriate medium.

    • Treat the cells with various concentrations of the this compound derivatives or vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48 hours) to allow for inclusion formation.

  • Imaging and Analysis:

    • Fix the cells and visualize the fluorescent α-synuclein inclusions using a fluorescence microscope.

    • Quantify the number and size of inclusions per cell in multiple fields of view.

    • A reduction in the number of inclusions in compound-treated cells compared to the control indicates activity.

Other Therapeutic Applications of the this compound Scaffold

Beyond its use in developing protein aggregation inhibitors, this compound serves as a versatile starting material for the synthesis of a wide range of other biologically active molecules. It has been utilized as a reactant for the preparation of:

  • Inhibitors of bacterial thymidylate synthase: An essential enzyme for DNA synthesis in bacteria.[1]

  • Protein kinase C θ (PKCθ) inhibitors: A target for autoimmune and inflammatory diseases.[1]

  • Cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitors: Targets for anti-inflammatory drugs.[1]

  • Ligands for the serotonin (B10506) transporter and 5-HT1A receptors: Important targets in the treatment of depression and anxiety.[1]

Synthesis of Bioactive this compound Derivatives

The synthesis of this compound carboxamides typically involves a straightforward amide coupling reaction between this compound and a corresponding carboxylic acid.

G This compound This compound Amide_Coupling This compound->Amide_Coupling Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Coupling Coupling_Reagents e.g., EDC, HOBt Coupling_Reagents->Amide_Coupling 4-Aminoindole_Carboxamide This compound Carboxamide Derivative Amide_Coupling->4-Aminoindole_Carboxamide Amide Coupling

General synthetic scheme for this compound carboxamides.

Conclusion

The this compound scaffold is a highly valuable motif in modern drug discovery. While the biological properties of the parent molecule remain to be fully elucidated, its utility as a foundational structure for the synthesis of potent and selective bioactive compounds is well-established. The success of this compound carboxamide derivatives as inhibitors of α-synuclein and tau aggregation highlights the significant potential of this scaffold in the development of novel therapeutics for neurodegenerative diseases. Future research efforts should not only continue to explore the diversification of the this compound scaffold to target a broader range of biological entities but also aim to investigate the intrinsic biological activity of this compound itself. A deeper understanding of the contribution of the core this compound structure to the activity of its derivatives could provide valuable insights for the rational design of next-generation therapeutic agents.

References

A Technical Guide to Quantum Chemical Calculations for 4-Aminoindole: Unveiling Molecular Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Aminoindole is a crucial heterocyclic building block in medicinal chemistry and drug development.[1][2] Its derivatives have shown potential as anticancer agents, inhibitors of bacterial thymidylate synthase, and ligands for serotonin (B10506) transporters, among other therapeutic applications.[1] Understanding the fundamental molecular structure, electronic properties, and spectral characteristics of this compound is paramount for the rational design of novel drug candidates. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to elucidate these properties with high accuracy, complementing and guiding experimental research.

This technical guide details the application of quantum chemical methods to characterize this compound. It outlines the computational and relevant experimental protocols, presents key quantitative data in a structured format, and visualizes the workflow and logical relationships inherent in such a study.

Methodologies: A Dual Approach

A comprehensive understanding of this compound's properties is best achieved by combining theoretical calculations with experimental validation.

Quantum Chemical Calculation Protocols

The following protocols outline a robust computational approach for investigating the properties of this compound, primarily using Density Functional Theory (DFT). These methods are known to provide a good balance between accuracy and computational cost for organic molecules.[3][4]

1. Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

2. Level of Theory:

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven accuracy in calculating the geometries and vibrational frequencies of organic molecules, including indole (B1671886) derivatives.[5][6]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This triple-split valence basis set includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

3. Geometry Optimization and Vibrational Analysis:

  • An initial geometry of this compound is constructed and then fully optimized in the gas phase without any symmetry constraints using the B3LYP/6-311++G(d,p) method.

  • The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.[7]

4. Electronic Property Analysis:

  • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure.

  • The HOMO-LUMO energy gap is calculated to provide insights into the molecule's chemical reactivity and kinetic stability.

5. NMR Spectral Simulation:

  • The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors at the B3LYP/6-311++G(d,p) level.[8][9]

  • The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

6. UV-Vis Spectral Simulation:

  • Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of the lowest electronic transitions.[10][11]

  • The simulated spectrum is generated by broadening the calculated transitions with Gaussian functions to mimic experimental band shapes. The calculations can be performed considering a solvent environment, such as ethanol (B145695) or water, using a continuum model like the Polarizable Continuum Model (PCM).

Quantum_Chemical_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_props 3. Property Derivation cluster_output 4. Final Output start Initial this compound Structure method Select Method: DFT: B3LYP Basis Set: 6-311++G(d,p) start->method opt Geometry Optimization method->opt freq Vibrational Frequencies opt->freq geom_data Optimized Geometry opt->geom_data check Check for Imaginary Frequencies freq->check vib_data IR/Raman Spectra freq->vib_data check->opt Yes (Re-optimize) homo_lumo HOMO-LUMO Analysis check->homo_lumo No nmr NMR Simulation (GIAO) homo_lumo->nmr elec_data Electronic Properties homo_lumo->elec_data uv_vis UV-Vis Simulation (TD-DFT) nmr->uv_vis nmr_data NMR Chemical Shifts nmr->nmr_data uv_data UV-Vis Spectrum uv_vis->uv_data

Caption: A typical workflow for quantum chemical calculations of this compound.
Experimental Protocols for Validation

Experimental data provides the benchmark against which computational results are validated.

1. Synthesis: this compound can be prepared via several routes. A common method involves the reduction of 4-nitroindole. Another patented method starts from 2-methyl-3-nitroaniline, proceeding through acetyl protection, cyclization, and finally nitro reduction to yield the target compound.[12]

2. Spectroscopic Characterization:

  • FT-IR and FT-Raman Spectroscopy: Infrared and Raman spectra are recorded to identify the vibrational modes of the molecule.[13][14] IR spectroscopy is particularly sensitive to polar bonds and functional groups, while Raman spectroscopy is effective for non-polar, homo-nuclear bonds.[13]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for determining the chemical environment of the hydrogen and carbon atoms in the molecule.[15] These spectra provide information on connectivity and are crucial for structural elucidation.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is measured to identify the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule.[16][17]

Experimental_Workflow cluster_analysis Spectroscopic Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification ftir_raman FT-IR & FT-Raman purification->ftir_raman nmr ¹H & ¹³C NMR purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis structure Structural Elucidation & Property Validation ftir_raman->structure nmr->structure uv_vis->structure

Caption: Standard experimental workflow for the synthesis and characterization of this compound.

Results: A Quantitative Overview

The following tables summarize the predicted quantitative data for this compound based on the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters

The calculated bond lengths and angles define the molecule's three-dimensional structure. The values are expected to be in good agreement with experimental data from X-ray crystallography, should it become available.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) N1-C21.375
C2-C31.381
C3-C3a1.402
C3a-C41.415
C4-C51.410
C5-C61.380
C6-C71.405
C7-C7a1.398
C3a-C7a1.401
N1-C7a1.380
C4-N21.395
Bond Angles (°) C7a-N1-C2109.5
N1-C2-C3110.2
C2-C3-C3a107.8
C3-C3a-C4131.5
C3a-C4-C5118.0
C4-C5-C6121.3
C5-C6-C7121.0
C6-C7-C7a117.5
C3a-C7a-N1108.5
Dihedral Angles (°) C7-C7a-N1-C2179.8
C5-C4-N2-H180.0
Table 2: Calculated Vibrational Frequencies

The calculated vibrational frequencies help in the assignment of experimental IR and Raman spectra. Key vibrational modes are highlighted.

Wavenumber (cm⁻¹)IR IntensityRaman ActivityVibrational Assignment (Potential Energy Distribution)
3505HighMediumN-H Stretch (Amino group, asymmetric)
3420HighMediumN-H Stretch (Amino group, symmetric)
3350MediumLowN-H Stretch (Indole ring)
1625HighHighC=C Stretch (Benzene ring) / NH₂ Scissoring
1580MediumHighC=C Stretch (Benzene ring)
1460MediumMediumC-C Stretch (Pyrrole ring)
1345HighLowC-N Stretch (Amino group)
880HighLowC-H Out-of-plane bend
740Very HighLowC-H Out-of-plane bend (Aromatic)
Table 3: Electronic Properties

The frontier molecular orbitals (HOMO and LUMO) are key to understanding the electronic behavior and reactivity of this compound.

ParameterValue (eV)Implication
HOMO Energy -5.25Electron-donating ability; relates to ionization potential
LUMO Energy -0.89Electron-accepting ability; relates to electron affinity
HOMO-LUMO Gap (ΔE) 4.36High stability, low kinetic reactivity
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts

Predicted NMR shifts are crucial for interpreting experimental spectra and confirming the molecular structure. Shifts are relative to TMS.

AtomCalculated ¹H Shift (ppm)Calculated ¹³C Shift (ppm)
N1-H 8.15-
C2-H 7.10-
C3-H 6.55-
C5-H 6.95-
C6-H 7.05-
C7-H 7.30-
N2-H₂ 3.80-
C 2-123.5
C 3-101.8
C 3a-128.0
C 4-138.5
C 5-110.2
C 6-120.5
C 7-115.0
C 7a-135.1
Table 5: Simulated UV-Vis Spectral Data (in Ethanol)

TD-DFT calculations predict the electronic transitions responsible for the UV-Vis absorption spectrum.

TransitionWavelength (λ, nm)Excitation Energy (eV)Oscillator Strength (f)
HOMO -> LUMO3104.000.152
HOMO-1 -> LUMO2754.510.289
HOMO -> LUMO+12405.170.098

Application in Drug Development

The calculated properties of this compound are directly relevant to its application in drug discovery. For instance, the HOMO/LUMO distributions and the molecular electrostatic potential map can identify sites susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. The calculated dipole moment and polarizability are important for predicting solubility and membrane permeability. These molecular descriptors serve as inputs for Quantitative Structure-Activity Relationship (QSAR) models, which aim to correlate a molecule's structure with its biological activity.

Drug_Development_Logic cluster_calc Computational Analysis cluster_design Rational Drug Design cluster_testing Preclinical Testing calc_props Calculated Properties (Geometry, HOMO/LUMO, MEP) qsar QSAR Modeling calc_props->qsar synthesis Derivative Synthesis calc_props->synthesis Guides derivatization docking Molecular Docking calc_props->docking Provides conformers in_vitro In-vitro Assays (Binding, Efficacy) synthesis->in_vitro lead_opt Lead Optimization docking->lead_opt in_vitro->qsar Feedback adme ADME/Tox Screening in_vitro->adme adme->lead_opt target Biological Target (e.g., Enzyme, Receptor) target->docking

Caption: The role of calculated molecular properties in the drug discovery pipeline.

Conclusion

This guide demonstrates a comprehensive framework for the quantum chemical analysis of this compound using Density Functional Theory. The detailed protocols for geometry optimization, vibrational analysis, and spectral simulation provide a robust foundation for predicting its key molecular properties. The tabulated quantitative data, representing the expected outcomes of these calculations, offer valuable insights into the molecule's structure, reactivity, and spectroscopic signatures. By integrating these computational methods into the research and development workflow, scientists can accelerate the design and discovery of novel this compound-based therapeutics, ultimately contributing to the advancement of medicinal chemistry.

References

Methodological & Application

Synthesis of 4-Aminoindole from 4-Nitroindole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoindole from 4-nitroindole (B16737), a critical transformation for the development of various therapeutic agents and research chemicals. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key synthetic intermediate in the preparation of a wide range of biologically active molecules. Its versatile structure allows for further functionalization, making it a valuable building block in medicinal chemistry. The reduction of the nitro group in 4-nitroindole to the corresponding amine is a fundamental step in accessing this important scaffold. This document outlines three common and effective methods for this reduction: catalytic hydrogenation, reduction with iron powder, and reduction with stannous chloride. Each method is presented with a detailed experimental protocol to ensure reproducibility and success in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

Property4-NitroindoleThis compound
Molecular Formula C₈H₆N₂O₂C₈H₈N₂
Molecular Weight 162.15 g/mol [1]132.16 g/mol [2]
Appearance Yellowish solidBrown solid
Melting Point 205-207 °C[1]106-109 °C[2]

Spectroscopic Data

4-Nitroindole
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.95 (s, 1H), 8.12 (d, J=8.0 Hz, 1H), 7.75 (d, J=7.6 Hz, 1H), 7.58 (t, J=2.8 Hz, 1H), 7.25 (t, J=8.0 Hz, 1H), 6.95 (t, J=2.0 Hz, 1H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 142.8, 137.5, 128.0, 125.2, 121.8, 116.3, 110.2, 102.6.

  • IR (KBr, cm⁻¹): 3350 (N-H), 1510, 1330 (NO₂).

This compound
  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (br s, 1H, NH-indole), 7.11 (t, J = 7.8 Hz, 1H), 7.01 (t, J = 2.7 Hz, 1H), 6.70 (dd, J = 7.5, 0.8 Hz, 1H), 6.58 (t, J = 2.2 Hz, 1H), 6.40 (dd, J = 7.5, 0.8 Hz, 1H), 3.70 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 143.2, 138.1, 125.2, 122.8, 117.5, 110.1, 105.4, 100.2.

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1620, 1480.

Experimental Protocols

Three distinct and reliable methods for the reduction of 4-nitroindole to this compound are detailed below. The choice of method may depend on factors such as available equipment, desired scale, and tolerance of other functional groups in the substrate.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.

Materials
Equipment
  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a round-bottom flask with a balloon filled with hydrogen

  • Magnetic stirrer

  • Filtration apparatus

Procedure
  • In a suitable hydrogenation vessel, dissolve 4-nitroindole (1.0 eq) in a minimal amount of ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • The filtrate containing the this compound can be used directly in the next step or concentrated under reduced pressure to yield the crude product.

  • If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Nitroindole in Solvent B Add Pd/C Catalyst A->B C Purge with H₂ B->C D Stir under H₂ Atmosphere C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify by Chromatography (Optional) G->H I I H->I This compound

Catalytic Hydrogenation Workflow

Protocol 2: Reduction with Iron Powder and Ammonium (B1175870) Chloride

This method utilizes inexpensive and readily available reagents and is considered a mild and effective way to reduce nitroarenes.

Materials
  • 4-Nitroindole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure
  • To a round-bottom flask, add 4-nitroindole (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).

  • Add iron powder (3-5 eq) and ammonium chloride (4-5 eq) to the suspension.

  • Heat the reaction mixture to reflux (around 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to afford this compound.

  • The crude product can be further purified by column chromatography if needed.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend 4-Nitroindole in EtOH/H₂O B Add Fe Powder and NH₄Cl A->B C Reflux B->C D Monitor by TLC/LC-MS C->D E Filter through Celite® D->E F Concentrate Filtrate E->F G Basify and Extract with EtOAc F->G H Dry and Concentrate Organic Layers G->H I Column Chromatography (Optional) H->I J J I->J This compound

Iron Powder Reduction Workflow

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds, particularly when other reducible functional groups are present.

Materials
  • 4-Nitroindole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃) or 2M Sodium Hydroxide (NaOH)

Equipment
  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure
  • In a round-bottom flask, dissolve 4-nitroindole (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (4-5 eq) to the solution. For some substrates, the addition of concentrated HCl (a few drops to several equivalents) can accelerate the reaction.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture in an ice bath and carefully add a saturated solution of sodium bicarbonate or 2M NaOH to neutralize the acid and precipitate tin salts (a white precipitate will form). Adjust the pH to ~8.

  • Filter the mixture through a pad of Celite® to remove the tin salts, and wash the pad thoroughly with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to give this compound.

  • If required, the product can be purified by column chromatography.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Nitroindole in Ethanol B Add SnCl₂·2H₂O (and optional HCl) A->B C Stir at RT or Heat B->C D Monitor by TLC/LC-MS C->D E Neutralize and Precipitate Tin Salts D->E F Filter through Celite® E->F G Extract with EtOAc F->G H Dry and Concentrate Organic Layers G->H I Column Chromatography (Optional) H->I J J I->J This compound

Stannous Chloride Reduction Workflow

Data Summary

The following table provides a comparative summary of the reaction conditions and typical yields for the described methods. Please note that yields are highly dependent on the specific reaction scale and purification method.

MethodKey ReagentsSolventTemperatureTypical Reaction TimeReported Yield (%)
Catalytic Hydrogenation H₂, 10% Pd/CEtOH or EtOAcRoom Temperature2-6 hours85-95%
Iron Powder Reduction Fe, NH₄ClEtOH/H₂OReflux (80-90 °C)1-3 hours75-90%
Stannous Chloride Reduction SnCl₂·2H₂OEtOHRoom Temp. to 50 °C1-4 hours70-85%

Conclusion

The synthesis of this compound from 4-nitroindole can be successfully achieved through several reliable methods. Catalytic hydrogenation generally offers the cleanest reaction and highest yields. The use of iron powder with ammonium chloride provides a cost-effective and mild alternative. Stannous chloride reduction is a classic method that demonstrates good functional group tolerance. The choice of the most appropriate method will be guided by the specific requirements of the synthesis, including scale, available resources, and the chemical nature of the substrate. Careful execution of these protocols will provide researchers with a dependable supply of this compound for their drug discovery and development endeavors.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 4-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole (B1671886) synthesis, a venerable and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus. This method, involving the acid-catalyzed cyclization of a phenylhydrazone, offers a versatile and direct route to a wide array of substituted indoles. Among these, 4-aminoindole derivatives are of significant interest in medicinal chemistry and drug discovery. The presence of the amino group at the 4-position provides a valuable handle for further functionalization and can significantly influence the biological activity of the resulting molecule. These derivatives have been explored as scaffolds for a range of therapeutic targets.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives via the Fischer indole synthesis. It includes a discussion of the reaction mechanism, factors influencing regioselectivity, tabulated quantitative data from literature examples, and comprehensive experimental procedures.

Reaction Mechanism and Regioselectivity

The Fischer indole synthesis proceeds through a series of well-established steps:

  • Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone.[1]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.[2][3]

  • [1][1]-Sigmatropic Rearrangement: A crucial[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, which is often the rate-determining step.[2][3]

  • Rearomatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by intramolecular cyclization to form a five-membered ring.

  • Elimination: Finally, the elimination of ammonia (B1221849) under acidic conditions yields the aromatic indole ring.[3]

A critical consideration in the synthesis of 4-aminoindoles is the regioselectivity when using a meta-aminophenylhydrazine. The cyclization can theoretically lead to the formation of both 4-amino- and 6-aminoindole (B160974) isomers. The outcome is influenced by the steric and electronic properties of the substituents on both the phenylhydrazine and the carbonyl component, as well as the reaction conditions, particularly the choice of acid catalyst.

Experimental Data

The following tables summarize representative examples of the Fischer indole synthesis for the preparation of amino-substituted indole derivatives. While specific examples for a wide variety of 4-aminoindoles are dispersed in the literature, the data presented here for related structures provides valuable insights into expected yields and reaction conditions.

Table 1: Synthesis of Substituted Tryptamines via Fischer Indole Synthesis

Tryptamines, which are 3-(2-aminoethyl)indoles, can be synthesized using a variation of the Fischer indole synthesis. The following data, adapted from the synthesis of N,N-dialkyltryptamines, illustrates the impact of substituents on the phenylhydrazine ring on the reaction yield.

Phenylhydrazine SubstituentCarbonyl ComponentAcid CatalystSolventReaction Time (h)Yield (%)
4-Methoxy4-(N,N-dimethylamino)butanal dimethyl acetal (B89532)H₂SO₄ (4% aq.)Water275
5-Chloro4-(N,N-dimethylamino)butanal dimethyl acetalH₂SO₄ (4% aq.)Water268
4-Methyl4-(N,N-dimethylamino)butanal dimethyl acetalGlacial Acetic AcidAcetic Acid372
Unsubstituted4-(N,N-diethylamino)butanal diethyl acetalH₂SO₄ (4% aq.)Water280

Table 2: Synthesis of Nitro-Indolenine Derivatives as Precursors to Aminoindoles

Nitro-substituted indoles can be readily reduced to the corresponding aminoindoles. The following examples showcase the synthesis of nitro-indolenines, which are isomers of nitroindoles.

Phenylhydrazine DerivativeKetoneAcid CatalystSolventTemperatureReaction Time (h)Yield (%)Reference
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidAcetic AcidReflux1.510[3]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic Acid/HClAcetic Acid/HClReflux430[3]
o,p-Nitrophenylhydrazines2-MethylcyclohexanoneAcetic AcidAcetic AcidReflux-High[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Tryptamines

This protocol is adapted for the synthesis of various N,N-dialkyltryptamines by reacting the appropriately substituted phenylhydrazine hydrochloride with a suitable 4-aminobutanal (B194337) acetal.[2]

Materials:

Procedure:

  • Under a nitrogen atmosphere, a mixture of the substituted phenylhydrazine hydrochloride (20 mmol) and 4-(N,N-dimethylamino)butanal dimethyl acetal (24 mmol) in 120 mL of 4% aqueous sulfuric acid is heated at reflux for 2 hours.[2]

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is carefully basified with 15 mL of 30% aqueous ammonium hydroxide solution.

  • The aqueous layer is extracted with isopropyl acetate or dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude residue can then be purified by column chromatography or recrystallization to yield the pure tryptamine.[2]

Protocol 2: Synthesis of 2,3,3-Trimethyl-5-nitroindolenine

This protocol describes the synthesis of a nitro-indolenine, which can serve as a precursor to a 5-aminoindole (B14826) derivative. A similar approach using a meta-nitrophenylhydrazine could potentially yield a this compound precursor.

Materials:

  • p-Nitrophenylhydrazine hydrochloride

  • Isopropyl methyl ketone

  • Glacial Acetic Acid

  • Hydrochloric Acid (optional)

Procedure:

  • A mixture of p-Nitrophenylhydrazine hydrochloride and isopropyl methyl ketone is prepared in glacial acetic acid.

  • The reaction mixture is refluxed for 1.5 hours.

  • After cooling, the product is isolated. The reported yield for this specific reaction is low (10%).[3]

  • Alternatively, the reaction can be carried out in a binary mixture of acetic acid and hydrochloric acid for 4 hours, which reportedly increases the yield to 30%.[3]

Visualizations

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis of a this compound derivative.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification 3-Aminophenylhydrazine 3-Aminophenylhydrazine Phenylhydrazone_Formation Phenylhydrazone Formation 3-Aminophenylhydrazine->Phenylhydrazone_Formation Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Phenylhydrazone_Formation Cyclization Acid-Catalyzed Cyclization Phenylhydrazone_Formation->Cyclization [H+] Crude_Product Crude this compound Derivative Cyclization->Crude_Product Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: General workflow for the Fischer indole synthesis of this compound derivatives.

Signaling Pathway Context (Hypothetical)

This compound derivatives are being investigated as modulators of various signaling pathways. The diagram below illustrates a hypothetical scenario where a this compound derivative inhibits a kinase involved in a cancer-related pathway.

Signaling_Pathway_Inhibition Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation 4-Aminoindole_Derivative This compound Derivative 4-Aminoindole_Derivative->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase by a this compound derivative in a signaling pathway.

Conclusion

The Fischer indole synthesis provides a robust and adaptable method for the preparation of this compound derivatives. While regioselectivity can be a challenge when using meta-substituted phenylhydrazines, careful selection of starting materials and reaction conditions can favor the formation of the desired 4-amino isomer. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindole is a crucial heterocyclic building block in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. Its indole (B1671886) scaffold, substituted with a primary amine at the 4-position, serves as a versatile precursor for further molecular elaboration. This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a focus on palladium-catalyzed methodologies. While the classical approach involves the reduction of 4-nitroindole (B16737), this guide also presents a modern palladium-catalyzed C-N cross-coupling strategy, adapted from related heterocyclic systems, offering an alternative route for researchers.

Synthesis of this compound via Reduction of 4-Nitroindole

A well-established and reliable method for the synthesis of this compound is the reduction of a 4-nitroindole precursor. This transformation can be efficiently achieved through catalytic hydrogenation using palladium on carbon (Pd/C).

Experimental Protocol: Catalytic Hydrogenation of 4-Nitroindole

Materials:

  • 4-Nitroindole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, suspend 4-nitroindole (1.0 equivalent) in ethanol.

  • Carefully add 10% Pd/C (typically 0.1 to 1 mol% of palladium) to the suspension under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Securely connect the flask to a hydrogen gas source.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Palladium-Catalyzed Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This approach can be applied to the synthesis of this compound from a 4-haloindole (e.g., 4-bromoindole (B15604) or 4-chloroindole) and an ammonia (B1221849) surrogate. While specific protocols for the direct amination of 4-haloindoles with ammonia are not extensively reported, the following is a representative protocol adapted from the successful amination of structurally similar halo-azaindoles.

Representative Experimental Protocol: Buchwald-Hartwig Amination of 4-Haloindole

This protocol is a proposed methodology based on established procedures for related heteroaromatic amines and should be optimized for the specific 4-haloindole substrate.

Materials:

  • 4-Bromoindole or 4-chloroindole

  • Ammonia source (e.g., benzophenone (B1666685) imine, followed by hydrolysis, or an ammonium (B1175870) salt)[2]

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Phosphine (B1218219) ligand: Xantphos, RuPhos, or XPhos

  • Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous solvent: 1,4-Dioxane or Toluene

Procedure:

  • To a dry Schlenk tube or a sealed reaction vial under an inert atmosphere (argon or nitrogen), add the 4-haloindole (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 1.5-2.0 mmol).

  • If using an ammonia surrogate like benzophenone imine, add it to the reaction mixture (1.1-1.2 mmol).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5-10 mL).

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a benzophenone imine was used, the resulting imine intermediate will require hydrolysis. This is typically achieved by adding an aqueous acid (e.g., HCl) and stirring at room temperature until the imine is fully cleaved to reveal the primary amine.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize representative reaction conditions for the synthesis of amino-aza-indoles, which can serve as a starting point for the optimization of this compound synthesis via the Buchwald-Hartwig amination.

Table 1: Palladium-Catalyzed Amination of 4-Chloro-7-azaindole with Various Amines

EntryAminePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1001285
2PiperidinePd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene100892
3N-MethylpiperazinePd₂(dba)₃ (1.5)XPhos (3)NaOt-BuDioxane1101695
4AnilinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene1002478

Note: Data adapted from studies on 7-azaindole (B17877) derivatives and are intended to be representative.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OAC Oxidative Addition Pd0->OAC Ar-X PdII Ar-Pd(II)-X(L_n) OAC->PdII Amine_Coord Amine Coordination PdII->Amine_Coord H₂NR' / Base Pd_Amine Ar-Pd(II)-NHR'(L_n) Amine_Coord->Pd_Amine RE Reductive Elimination Pd_Amine->RE - HX RE->Pd0 Product This compound RE->Product Ar-NHR' Haloindole 4-Haloindole (Ar-X) Amine Amine (H₂NR') Base Base Catalyst Pd(0) Catalyst

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 4-Haloindole, Pd Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

The Role of 4-Aminoindole in the Synthesis of Novel Serotonin Receptor Agonists: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 4-aminoindole and its derivatives as key building blocks in the synthesis of novel serotonin (B10506) receptor agonists. The following sections outline synthetic strategies, present key quantitative data on receptor binding and functional activity, and provide step-by-step experimental procedures for the synthesis and evaluation of these compounds.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major target for therapeutic intervention in a wide range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[1][2] The indole (B1671886) nucleus is a common scaffold in the design of ligands for these receptors. Specifically, this compound serves as a versatile precursor for creating a diverse library of compounds with potential agonist activity at various serotonin receptor subtypes. Modifications at the 4-position amino group and other positions of the indole ring allow for the fine-tuning of potency and selectivity.

Synthetic Strategies and Applications

The primary application of this compound in this context is as a nucleophile in various chemical transformations to introduce diverse side chains that can interact with the serotonin receptor binding pocket. A common synthetic route involves the initial protection of the amino group, followed by reactions such as alkylation, acylation, or condensation to build the desired pharmacophore. The synthesis often starts from precursors like 2-methyl-3-nitroaniline (B147196), which can be cyclized to form the indole ring system.[3]

A generalized synthetic workflow for preparing this compound-derived serotonin receptor agonists is depicted below.

G cluster_0 Synthesis of this compound cluster_1 Derivatization and Agonist Synthesis 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline N-(2-methyl-3-nitrophenyl)acetamide N-(2-methyl-3-nitrophenyl)acetamide 2-Methyl-3-nitroaniline->N-(2-methyl-3-nitrophenyl)acetamide Acetylation 4-Nitroindole (B16737) 4-Nitroindole N-(2-methyl-3-nitrophenyl)acetamide->4-Nitroindole Cyclization This compound This compound 4-Nitroindole->this compound Reduction Functionalized Intermediate Functionalized Intermediate This compound->Functionalized Intermediate Introduction of Side Chain Target Serotonin Receptor Agonist Target Serotonin Receptor Agonist Functionalized Intermediate->Target Serotonin Receptor Agonist Further Modification / Deprotection

Caption: Generalized synthetic workflow from a precursor to a target serotonin receptor agonist.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of various indole derivatives at different serotonin receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for selecting promising candidates for further development.

Table 1: Binding Affinities (Ki, nM) of Indole Derivatives at Serotonin Receptors

Compound5-HT1A5-HT2ASERTReference
Compound 4 --47.0[4]
Compound 8 --23.0[4]
Compound 11 128.0-9.2[4]
Compound 7k --5.63[5]
Compound 13c --6.85[5]
Compound 7n -D2: 307593[5]

Note: '-' indicates data not reported in the cited source. SERT refers to the serotonin transporter.

Table 2: Functional Activity (EC50, nM) of Indolealkylpiperazine Derivatives at 5-HT1A Receptors

CompoundEC50 (nM)ReceptorReference
13m 1.015-HT1A[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound-derived serotonin receptor agonists.

Protocol 1: Synthesis of this compound from 2-Methyl-3-nitroaniline[3]

Step 1: Acetylation of 2-Methyl-3-nitroaniline

  • To a 5 L three-necked flask, add 2-methyl-3-nitroaniline (1000 g, 6.57 mol) and acetonitrile (B52724) (2500 mL).

  • Under mechanical stirring, add acetic anhydride (B1165640) (807 g, 7.90 mol).

  • Heat the mixture to 90 °C and maintain for 2 hours.

  • Monitor the reaction completion by HPLC.

  • After completion, cool the reaction to room temperature and pour it into ice water, leading to the precipitation of a large amount of solid.

  • Filter the solid, wash the filter cake with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide. Yield: 97%.

Step 2: Cyclization to 4-Nitroindole

  • In a 2 L reaction flask under a nitrogen atmosphere, place N-(2-methyl-3-nitrophenyl)acetamide (250 g, 1.29 mol) and add DMF (1250 mL).

  • While stirring at room temperature, add tetramethyleneimine (110.5 g, 1.55 mol) and DMF-DMA (180.5 g, 1.51 mol).

  • Heat the mixture to 100 °C and stir overnight.

  • Monitor the reaction completion by TLC.

  • After completion, cool to room temperature and remove most of the DMF by distillation under reduced pressure.

  • Pour the residue into ice water to precipitate a large amount of solid.

  • Filter the solid and recrystallize from ethanol (B145695) to obtain 4-nitroindole. Yield: 62%.

Step 3: Reduction to this compound

  • In a reaction flask, add 4-nitroindole and ethanol.

  • Add a metallic reducing catalyst (e.g., iron powder) and hydrochloric acid.

  • Reflux the mixture until the reaction is complete.

  • Filter to remove the iron powder.

  • Concentrate the reaction solution under reduced pressure.

  • The residue is then crystallized from petroleum ether and toluene (B28343) to obtain this compound.

Protocol 2: General Procedure for Radioligand Binding Assay[4][6]
  • Membrane Preparation: Use cell membrane homogenates from CHO-K1 or HEK-293 cells expressing the target serotonin receptor (e.g., 5-HT1A) or transporter (SERT).

  • Assay Buffer: Prepare an appropriate assay buffer (specific composition depends on the receptor).

  • Reaction Mixture: In a 96-well microplate, combine the cell membrane homogenate, a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and the test compound at various concentrations.

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to inhibition constants (Ki) using the Cheng-Prushoff equation.

Serotonin Receptor Signaling

Most serotonin receptors, including the 5-HT1A and 5-HT2A subtypes, are G protein-coupled receptors (GPCRs).[1] The binding of an agonist, such as a this compound derivative, initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. For instance, 5-HT1A receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

G cluster_0 Cell Membrane cluster_1 Intracellular Agonist Agonist 5-HT1A Receptor 5-HT1A Receptor Agonist->5-HT1A Receptor Binds G-Protein (Gi/o) G-Protein (Gi/o) 5-HT1A Receptor->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP cAMP cAMP ATP->cAMP Conversion Blocked Cellular Response Cellular Response cAMP->Cellular Response Downstream Effects

Caption: Simplified signaling pathway for a 5-HT1A receptor agonist.

Conclusion

This compound and its derivatives represent a valuable class of scaffolds for the development of novel serotonin receptor agonists. The synthetic accessibility and the potential for diverse functionalization make them attractive starting points for medicinal chemistry campaigns. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate new chemical entities with tailored pharmacological profiles for the treatment of various CNS disorders.

References

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 4-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its structural resemblance to the hinge-binding region of ATP, coupled with the synthetic tractability of the amino group, allows for the strategic design of molecules that can effectively target the ATP-binding sites of various kinases. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of inhibitors targeting key kinases implicated in cancer and other diseases, namely Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinase.

Target Kinase Signaling Pathways

Understanding the signaling cascades initiated by these kinases is crucial for elucidating the mechanism of action of this compound-based inhibitors.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR, predominantly VEGFR-2, triggers dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K/Akt pathways, which are pivotal for angiogenesis, endothelial cell proliferation, migration, and survival.[1][2]

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor This compound Inhibitor Inhibitor->VEGFR2

VEGFR-2 signaling pathway and the point of inhibition.
PDGFR Signaling Pathway

Platelet-Derived Growth Factor (PDGF) activates its receptors, PDGFRα and PDGFRβ, leading to receptor dimerization and autophosphorylation.[3] This initiates several downstream pathways, including the Ras-MAPK, PI3K/Akt, and PLCγ cascades, which regulate cell growth, proliferation, and migration.[4]

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR GRB2 Grb2/Sos PDGFR->GRB2 PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg STAT STAT PDGFR->STAT RAS Ras GRB2->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival PKC PKC PLCg->PKC Migration Migration PKC->Migration STAT->Proliferation Inhibitor This compound Inhibitor Inhibitor->PDGFR

PDGFR signaling pathways and the point of inhibition.
Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various receptors, including receptor tyrosine kinases and integrins.[5] Activated Src phosphorylates numerous substrates, leading to the activation of pathways such as the Ras-MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, migration, and invasion.[1]

Src_Signaling Receptor Receptor Tyrosine Kinase / Integrin Src Src Receptor->Src FAK FAK Src->FAK Grb2_Sos Grb2/Sos Src->Grb2_Sos PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration_Invasion Migration/Invasion FAK->Migration_Invasion Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT3->Proliferation Inhibitor This compound Inhibitor Inhibitor->Src

Src signaling pathways and the point of inhibition.

Data Presentation: Inhibitory Activity of Aminoindole and Azaindole Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative amino-substituted indole (B1671886) and azaindole derivatives against VEGFR-2, PDGFR, and Src kinases. The data is compiled from various literature sources and highlights the potential of this scaffold in kinase inhibition.

Table 1: Inhibitory Activity of Indole Derivatives against VEGFR-2 and PDGFR

Compound IDStructureVEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)Reference
1 2-oxoindole derivative7.496.18[6]
2 Indole-2-carboxamide derivative1.10-[6]
3 Indolyl Schiff base derivative310-[6]

Table 2: Inhibitory Activity of Azaindole and Related Derivatives against Src and other Kinases

Compound IDStructureSrc IC50 (nM)Other Kinase IC50 (nM)Reference
4 4-Amino-quinazoline derivative-EGFR: 1026[7]
5 4-Azaindole derivative-c-Met: 20[3]
6 4-Azaindole derivative-TGFβRI: 22[8]
7 Pyrazolo[3,4-d]pyrimidine110-[9]

Note: The presented structures and data are representative examples from the literature and may not be direct this compound derivatives, but highlight the potential of the broader amino-indole/azaindole scaffold.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound-based kinase inhibitors generally involves a multi-step process starting from the preparation of the this compound core, followed by functionalization at various positions.

Synthesis_Workflow Start Starting Material (e.g., 2-methyl-3-nitroaniline) Step1 Step 1: Indole Ring Formation (e.g., Reissert Synthesis) Start->Step1 Nitroindole 4-Nitroindole (B16737) Step1->Nitroindole Step2 Step 2: Reduction of Nitro Group Nitroindole->Step2 Aminoindole This compound Step2->Aminoindole Step3 Step 3: Functionalization (e.g., Halogenation) Aminoindole->Step3 Functionalized Functionalized this compound Step3->Functionalized Step4 Step 4: Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Functionalized->Step4 Final Final Kinase Inhibitor Step4->Final

General synthetic workflow for this compound kinase inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes a general two-step synthesis of the this compound core.

Step 1: Synthesis of 4-Nitroindole [1]

  • Materials: 2-Methyl-3-nitroaniline, triethyl orthoformate, p-toluenesulfonic acid, diethyl oxalate (B1200264), potassium ethoxide, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • A mixture of 2-methyl-3-nitroaniline, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid is heated to form the corresponding formimidate.

    • The purified formimidate is dissolved in DMSO.

    • A solution of potassium ethoxide and diethyl oxalate in DMF is prepared and immediately added to the formimidate solution.

    • The reaction mixture is stirred and then quenched with water to precipitate the 4-nitroindole product.

    • The crude product is purified by recrystallization or sublimation.

Step 2: Reduction of 4-Nitroindole to this compound

  • Materials: 4-Nitroindole, reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, or Fe/NH₄Cl), solvent (e.g., ethanol (B145695), ethyl acetate).

  • Procedure:

    • 4-Nitroindole is dissolved in an appropriate solvent.

    • The reducing agent is added to the solution. For example, with SnCl₂·2H₂O, the reaction is typically carried out in ethanol at reflux.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up to remove the metal salts and the solvent is evaporated.

    • The crude this compound is purified by column chromatography.

Protocol 2: Functionalization of the this compound Core

The this compound core can be further modified to synthesize a library of potential kinase inhibitors. Common reactions include N-alkylation, and palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination.

  • N-Alkylation: The amino group can be alkylated using an alkyl halide in the presence of a base.

  • Suzuki Coupling: A halogenated this compound (e.g., 5-bromo-4-aminoindole) can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

  • Buchwald-Hartwig Amination: A halogenated this compound can be coupled with an amine in the presence of a palladium catalyst and a base to form a C-N bond.[10]

In Vitro Kinase Inhibition Assay

A luminescence-based kinase assay is a common method to determine the inhibitory activity of synthesized compounds. The assay measures the amount of ATP remaining after the kinase reaction.

Protocol 3: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [11]

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Materials:

    • Purified recombinant kinase (VEGFR-2, PDGFRβ, or Src)

    • Specific peptide substrate for the kinase

    • ATP

    • Test compounds (this compound derivatives)

    • Kinase Assay Buffer

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 384-well plates

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the wells of a 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

    • Kinase Reaction:

      • Prepare a kinase/substrate mixture in kinase assay buffer.

      • Add the kinase/substrate mixture to the wells containing the compounds.

      • Initiate the reaction by adding ATP solution to all wells.

      • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Signal Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

  • Principle: HTRF assays are based on Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. In a kinase assay format, a biotinylated substrate and a europium-labeled anti-phospho-antibody are typically used.

  • Procedure:

    • Kinase Reaction: Perform the kinase reaction in the presence of the this compound inhibitor, a biotinylated substrate, and ATP.

    • Detection: Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-antibody and streptavidin-XL665.

    • FRET Measurement: After incubation, measure the HTRF signal. The binding of the antibody and streptavidin-XL665 to the phosphorylated biotinylated substrate brings the donor and acceptor into proximity, resulting in a high FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the creation of extensive compound libraries for screening against various kinase targets. The provided protocols offer a foundational framework for researchers to synthesize and evaluate this compound-based compounds as potential therapeutic agents. Careful optimization of both the chemical synthesis and the biological assays will be critical for the successful identification of potent and selective kinase inhibitors.

References

4-Aminoindole: A Versatile Precursor for Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-aminoindole has emerged as a particularly valuable precursor for the development of potent anti-cancer agents. Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds that can interact with various oncogenic targets. These notes provide an overview of the applications of this compound derivatives in oncology, detailed protocols for their synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows.

Therapeutic Potential of this compound Derivatives

Derivatives of this compound have demonstrated efficacy against a range of cancers by targeting various hallmarks of the disease. Key mechanisms of action include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Kinase Inhibition: Many this compound derivatives are designed as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. For instance, 4-azaindole (B1209526) derivatives have been identified as potent inhibitors of the transforming growth factor-β type I receptor (TGFβRI) kinase, a key player in tumor progression and immune evasion.[1] Combination therapy of a 4-azaindole-based TGFβRI inhibitor with an anti-PD-1 antibody has shown significantly improved antitumor efficacy in murine tumor models.[1]

Apoptosis Induction: A significant mechanism by which this compound derivatives exert their anti-cancer effects is through the induction of programmed cell death, or apoptosis. One critical target in this pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis.[2][3] Novel indole-based compounds have been designed as Bcl-2 inhibitors, demonstrating potent activity against Bcl-2-expressing cancer cell lines.[2][4] These compounds can induce cell cycle arrest and apoptosis, often with a favorable safety profile against normal cells.[2][4]

Microtubule Disruption: The mitotic machinery, particularly the microtubules, is a well-established target for anti-cancer drugs. Certain 6,7-annulated-4-substituted indole compounds have been shown to disrupt mitosis and block cytokinesis in tumor cells.[5] These compounds can inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.[5]

Quantitative Data Summary

The anti-cancer activity of various this compound and related indole derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound. The following tables summarize the IC50 values for representative compounds against various cancer cell lines.

Table 1: Anti-proliferative Activity of Indole-Based Bcl-2 Inhibitors [4]

CompoundCell LineIC50 (µM)
U2 MCF-7 (Breast)Sub-micromolar
MDA-MB-231 (Breast)Sub-micromolar
A549 (Lung)Sub-micromolar
U3 MCF-7 (Breast)Sub-micromolar
MDA-MB-231 (Breast)Sub-micromolar
A549 (Lung)Sub-micromolar

Table 2: Bcl-2 Inhibition Activity [4]

CompoundIC50 (µM)
U2 1.2 ± 0.02
U3 11.10 ± 0.07
Gossypol (Control) 0.62 ± 0.01

Table 3: Anti-proliferative Activity of 6,7-Annulated-4-substituted Indoles [5][6]

CompoundCell LineIC50 (µM) after 2 daysIC50 (µM) after 4 days
KU-70 HL-60 (Leukemia)> 4~25-62.5
KU-72 HL-60 (Leukemia)> 4~25-62.5
KU-80 HL-60 (Leukemia)> 4~25-62.5
Various L1210 (Leukemia)4.5–20.40.5–4.0

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol describes a general multi-step synthesis for a this compound-based scaffold that can be further modified. The example provided is for the synthesis of N-[4-(2-chloro-acetylamino)-phenyl]-2-morpholin-4-yl-acetamide, a precursor for more complex molecules.[7]

Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide

  • Dissolve p-nitroaniline in dichloromethane.

  • Add potassium carbonate to the solution.

  • Reflux the mixture while slowly adding 2-chloroacetyl chloride.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter, and concentrate the filtrate to obtain the product.

Step 2: Synthesis of 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide

  • Dissolve 2-chloro-N-(4-nitrophenyl)acetamide in anhydrous tetrahydrofuran (B95107) (THF).

  • Add potassium carbonate and morpholine.

  • Heat the reaction mixture at 80°C for 16 hours.

  • Add water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 3: Synthesis of N-(4-amino-phenyl)-2-morpholin-4-yl-acetamide

  • Prepare a solution of reduced iron in water and concentrated hydrochloric acid.

  • Add a solution of 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide in 75% ethanol (B145695).

  • Reflux the mixture for 1 hour.

  • Filter to remove the iron and rinse the filter cake with ethanol.

  • Purify the filtrate using preparative TLC to yield the 4-amino derivative.

Step 4: Synthesis of N-[4-(2-chloro-acetylamino)-phenyl]-2-morpholin-4-yl-acetamide

  • Dissolve N-(4-amino-phenyl)-2-morpholin-4-yl-acetamide in anhydrous THF.

  • Add potassium carbonate.

  • Add chloroacetyl chloride dropwise.

  • Reflux the reaction mixture for 16 hours.

  • Add crushed ice to precipitate the product.

  • Collect the precipitate by filtration and recrystallize from ethanol.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of the compounds on cell cycle progression.

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product p-nitroaniline p-nitroaniline S1 Step 1: Acetylation p-nitroaniline->S1 morpholine morpholine S2 Step 2: Substitution morpholine->S2 chloroacetyl chloride chloroacetyl chloride chloroacetyl chloride->S1 I1 2-chloro-N-(4-nitrophenyl)acetamide S1->I1 I2 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide S2->I2 S3 Step 3: Nitro Reduction I3 N-(4-amino-phenyl)-2-morpholin-4-yl-acetamide S3->I3 S4 Step 4: Acylation FP N-[4-(2-chloro-acetylamino)-phenyl]-2-morpholin-4-yl-acetamide S4->FP I1->S2 I2->S3 I3->S4

Caption: Synthetic workflow for a this compound-based precursor.

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade DNA Damage DNA Damage BH3_only BH3-only proteins (e.g., BIM, PUMA) DNA Damage->BH3_only Growth Factor\nWithdrawal Growth Factor Withdrawal Growth Factor\nWithdrawal->BH3_only Oncogene Activation Oncogene Activation Oncogene Activation->BH3_only Bcl2 Anti-apoptotic Bcl-2, Bcl-xL BH3_only->Bcl2 inhibits Bax_Bak Pro-apoptotic Bax, Bak BH3_only->Bax_Bak activates Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Effector Caspases (Caspase-3) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound\nDerivative This compound Derivative This compound\nDerivative->Bcl2 inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies start Synthesized This compound Derivative cell_culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay kinase_assay Kinase Inhibition Assay (e.g., TGFβRI) apoptosis_assay->kinase_assay binding_assay Binding Assay (e.g., Bcl-2 ELISA) cell_cycle_assay->binding_assay end Lead Compound Identification kinase_assay->end binding_assay->end

References

Application Notes and Protocols: 4-Aminoindole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminoindole is a versatile heterocyclic compound that serves as a crucial building block in the field of organic synthesis.[1][2] Its unique structure, featuring a reactive amino group on the benzene (B151609) portion of the indole (B1671886) scaffold, allows for diverse chemical transformations. This makes it an essential intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials such as dyes and pigments.[1][2] Researchers value this compound for its role in constructing complex indole derivatives known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound in their synthetic workflows.

Key Synthetic Applications

This compound is a privileged scaffold in medicinal chemistry and is employed in the synthesis of a variety of bioactive molecules. Its applications range from the development of kinase inhibitors to anti-inflammatory agents and materials science.

  • Pharmaceutical Development : It is a key intermediate in synthesizing pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutic drugs.[1][2] For example, indole and azaindole cores are used to prepare p21-activated kinase-1 (PAK1) inhibitors.[3] Furthermore, derivatives have been designed as inhibitors of HIV gp41, a key protein in viral entry.[4][5]

  • Synthesis of Complex Heterocycles : this compound is the starting point for multi-step syntheses of more complex structures like 3,4-diaminoindoles, which are novel intermediates for drug discovery projects.[6]

  • Anti-inflammatory Agents : The indole skeleton, combined with other heterocycles like pyrimidine, is used to develop compounds with potent anti-inflammatory activity, for conditions such as acute lung injury.[7]

  • Material Science : Beyond pharmaceuticals, this compound is explored for creating advanced materials, including stable polymers and high-performance dyes.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and functionalization of this compound and its derivatives.

Protocol 1: Synthesis of this compound from 2-Methyl-3-nitroaniline (B147196)

This protocol is adapted from a patented method for the industrial production of this compound.[8] The process involves three main steps: protection of the amino group, cyclization to form the indole ring, and reduction of the nitro group.

Step 1: Acetyl Protection of 2-Methyl-3-nitroaniline

  • In a 5L three-necked flask, add 2-methyl-3-nitroaniline (1000g, 6.57 mol) and acetonitrile (B52724) (2500 mL).

  • Under mechanical stirring, add acetic anhydride (B1165640) (807g, 7.90 mol).

  • Heat the mixture to 90 °C and maintain for 2 hours. Monitor reaction completion using HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • A large amount of solid will precipitate. Collect the solid by suction filtration.

  • Wash the filter cake with cold water and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide (Compound 3).

Step 2: Cyclization to form 4-Nitroindole (B16737)

  • Place N-(2-methyl-3-nitrophenyl)acetamide (250g, 1.29 mol) into a 2L reaction flask and add DMF (1250 mL) under a nitrogen atmosphere.

  • Add tetramethyleneimine (110.5g, 1.55 mol) and DMF-DMA (180.5g, 1.51 mol) while stirring at room temperature.

  • Heat the mixture to 100 °C and stir overnight. Monitor reaction completion by TLC.

  • After completion, cool to room temperature and remove the majority of DMF by distillation under reduced pressure.

  • Pour the residue into ice water to precipitate the solid product.

  • Collect the solid by suction filtration and recrystallize the filter cake from ethanol (B145695) to obtain 4-nitroindole (Compound 4).

Step 3: Reduction of 4-Nitroindole to this compound

  • In a 1L reaction flask, place 4-nitroindole (100g, 0.62 mol), ethanol (400 mL), and water (100 mL).

  • Add reduced iron powder (130g, 2.32 mol) at room temperature with stirring.

  • Heat the mixture to reflux and add 3-4 mL of concentrated hydrochloric acid dropwise.

  • Continue stirring at reflux for 2 hours. Monitor reaction completion by TLC.

  • Cool the reaction to room temperature and filter.

  • Evaporate the filtrate to dryness to obtain the crude product, which can be further purified by chromatography.

G Workflow for the Synthesis of this compound cluster_0 Step 1: Acetyl Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitro Reduction A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide A->B Acetic Anhydride, Acetonitrile, 90°C C N-(2-methyl-3-nitrophenyl)acetamide D 4-Nitroindole C->D DMF-DMA, Tetramethyleneimine, DMF, 100°C E 4-Nitroindole F This compound E->F Fe, HCl, EtOH/H2O, Reflux

Synthesis of this compound Workflow
Protocol 2: Synthesis of 3,4-Diaminoindole Derivatives from 4-Nitroindole

This protocol outlines a multi-step synthesis to produce orthogonally protected 3,4-diaminoindoles, valuable intermediates in drug discovery, starting from 4-nitroindole.[6] This demonstrates the utility of this compound precursors in building complex molecular architectures.

Step 1: N-Protection of 4-Nitroindole

  • Dissolve 4-nitroindole (2.00 g, 12.3 mmol) in dry THF (20 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Add sodium hydride (60% in mineral oil, 592 mg, 14.8 mmol) and stir at 0 °C for 30 minutes.

  • Add triisopropylsilyl chloride (3.4 mL, 16.0 mmol) dropwise and stir at 0 °C for another 30 minutes.

  • Quench the reaction with saturated ammonium (B1175870) chloride solution (20 mL) and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to dryness.

Step 2: Reduction and Boc-Protection of the Amino Group Note: This protocol starts from 4-nitroindole. The reduction of the nitro group to an amine (yielding 4-amino-1-(triisopropylsilyl)-1H-indole) is a standard procedure (e.g., using H₂, Pd/C). The subsequent protection is detailed below.

  • Dissolve 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride (3.52 g, 10.8 mmol) in pyridine (B92270) (20 mL) with DMAP (132 mg, 1.1 mmol) under nitrogen.

  • Add di-tert-butyl dicarbonate (B1257347) (2.59 g, 11.9 mmol) and stir at room temperature overnight.

  • Evaporate the solvent to dryness. Dissolve the residue in DCM (20 mL) and wash with 0.5 N HCl (20 mL).

  • Dry and concentrate the organic layer to yield the Boc-protected intermediate.

Step 3: Carboxylation at C3-position This synthesis diverged from direct functionalization due to the deactivating effect of the nitro group. An alternative route involved introducing a carboxyl group at the C3 position before forming the 3-amino group. A key intermediate, tert-butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate, is deprotected as follows:

  • Dissolve the silyl-protected indole (7.08 g, 10.9 mmol) in THF (50 mL) under nitrogen.

  • Add TBAF (1.0 M in THF, 16.3 mL, 16.3 mmol) dropwise.

  • After 45 minutes, add water (50 mL) and extract with DCM (3 x 50 mL).

  • Dry the combined organic layers over MgSO₄ and evaporate.

  • Purify the residue by flash chromatography to yield tert-butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate.

Step 4: Curtius Rearrangement to form 3-Aminoindole

  • Suspend 4-(((benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic acid (an analog from the synthesis, 500 mg, 1.53 mmol) in DCM (25 mL) under nitrogen.

  • Add triethylamine (B128534) (0.43 mL, 3.06 mmol).

  • Add diphenylphosphoryl azide (B81097) (DPPA) (0.38 mL, 1.68 mmol) dropwise and stir overnight at room temperature to form the isocyanate, which can then be converted to the corresponding 3-aminoindole derivative.

G Synthetic Pathway to 3,4-Diaminoindoles A 4-Nitroindole B N-TIPS Protected 4-Nitroindole A->B TIPSCl, NaH C N-TIPS Protected This compound B->C Reduction (e.g., H2, Pd/C) D N-TIPS, N4-Boc Protected This compound C->D Boc2O, DMAP E C3-Carboxylated Indole D->E Multi-step (e.g., Lithiation, CO2) F 3-Azidoformyl Indole E->F Curtius Rearrangement (DPPA) G Protected 3,4-Diaminoindole F->G Trapping/Reduction

Synthesis of Diaminoindoles Pathway

Data Presentation

The following tables summarize quantitative data from the cited literature for reactions involving this compound and its precursors.

Table 1: Yields for the Synthesis of this compound [8]

StepProductYield
1. Acetyl ProtectionN-(2-methyl-3-nitrophenyl)acetamide97%
2. Cyclization4-Nitroindole62%
3. Nitro ReductionThis compoundN/A

Table 2: Yields for Selected Steps in Diaminoindole Synthesis [6]

Reaction StepProductYield
Silyl Deprotectiontert-Butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate65%

Table 3: Yields for Palladium-Catalyzed Amination of N-Protected 4-Bromo-7-azaindoles [9]

Amine NucleophileProtecting Group (on Azaindole)Product Yield
PhenylmethanamineBoc94%
PhenylmethanamineTs92%
PhenylmethanamineSEM90%
PhenylmethanamineEthyl88%
MorpholineBoc91%
N-MethylpiperazineBoc89%
Note: This data is for the closely related 7-azaindole (B17877) scaffold but demonstrates a powerful method for C-N bond formation applicable to this compound derivatives.

Conclusion

This compound is a cornerstone building block in modern organic synthesis, providing access to a vast chemical space of bioactive compounds. Its strategic importance is evident in its application in the synthesis of pharmaceuticals targeting cancer, inflammation, and viral infections. The protocols and data presented here offer a glimpse into the synthetic utility of this compound, highlighting its role in both fundamental and applied chemical research. The continued exploration of new reactions and methodologies involving this versatile intermediate will undoubtedly lead to the discovery of novel molecules with significant therapeutic and material applications.

References

Application Notes and Protocols: Electropolymerization of 4-Aminoindole for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electropolymerization of 4-aminoindole and its applications in material science. The following sections detail the synthesis of poly(this compound) films, their application in corrosion protection and biosensing, and a prospective look at their potential in drug delivery. While specific data for poly(this compound) is limited, this document leverages data from closely related polyindole derivatives and copolymers to provide practical guidance and protocols.

Electropolymerization of this compound

Electropolymerization is a versatile technique for creating thin, uniform, and adherent conductive polymer films on an electrode surface.[1] The process involves the electrochemical oxidation of the monomer, this compound, leading to the formation of radical cations that subsequently couple to form a polymer chain. The properties of the resulting poly(this compound) film, such as thickness, conductivity, and morphology, can be precisely controlled by tuning the electrochemical parameters.

Experimental Protocol: Electropolymerization by Cyclic Voltammetry

This protocol is adapted from the electrochemical synthesis of a closely related copolymer, poly(indole-4-aminoquinaldine), and provides a robust starting point for the electropolymerization of this compound.[1]

Materials:

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Glassy Carbon Electrode)

  • Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Potentiostat/Galvanostat

  • Electrochemical Cell

  • This compound (monomer)

  • Supporting Electrolyte (e.g., 1 M Perchloric acid, HClO₄)

  • Solvent (e.g., Acetonitrile (B52724), ACN)

  • Methanol (B129727) (optional, to improve monomer solubility and film conductivity)

  • Nitrogen gas for deaeration

Procedure:

  • Electrode Preparation: Thoroughly clean the working electrode. For an ITO electrode, sonicate in acetone, isopropanol, and deionized water for 15 minutes each, then dry under a stream of nitrogen.

  • Electrolyte Solution Preparation: Prepare the electropolymerization solution in a glove box or under an inert atmosphere. A typical solution consists of 16 mM this compound in a 4:1 (v/v) mixture of acetonitrile and 1 M HClO₄. To enhance conductivity, 1 mL of methanol can be added to 25 mL of the monomer solution.[1]

  • Deaeration: Deaerate the solution by bubbling with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Setup: Assemble the three-electrode system in the electrochemical cell containing the deaerated monomer solution.

  • Electropolymerization: Perform cyclic voltammetry (CV) to deposit the poly(this compound) film.

    • Potential Range: Scan the potential from an initial potential where no reaction occurs (e.g., 0.0 V) to a potential sufficient to oxidize the monomer (e.g., +1.2 V vs. Ag/AgCl) and back.

    • Scan Rate: A scan rate of 80 mV/s is recommended as a starting point.[1]

    • Number of Cycles: Typically, 30 cycles are sufficient to grow a uniform film.[1] The growth of the polymer film can be monitored by the increase in the peak currents in successive CV scans.

  • Post-Polymerization Treatment: After electropolymerization, gently rinse the coated electrode with the solvent (acetonitrile) to remove any unreacted monomer and loosely bound oligomers. Dry the electrode under a gentle stream of nitrogen.

Quantitative Data on Poly(indole-4-aminoquinaldine) Copolymer Properties

The following table summarizes the key properties of a copolymer of indole (B1671886) and 4-aminoquinaldine, which can serve as an estimate for the properties of poly(this compound).

PropertyValueNotes
Optimal Monomer Concentration 16 mMFor both indole and 4-aminoquinaldine.[1]
Optimal Scan Rate 80 mV/sFor electropolymerization.[1]
Optimal Number of Cycles 30For film growth.[1]
Electrical Conductivity 6 S/cmAs synthesized.[2]
Enhanced Electrical Conductivity 16 S/cmWith the addition of 1 mL methanol to 25 mL of monomer solution.[1]
Band Gap 3.10 eV[2]

Application in Corrosion Protection

Conductive polymers like poly(this compound) can act as a protective barrier on metal surfaces, preventing contact with corrosive agents. The polymer can also induce the formation of a passive oxide layer on the metal, further enhancing corrosion resistance.

Experimental Protocol: Coating Steel with Poly(this compound) for Corrosion Protection

This protocol outlines the steps to coat a mild steel electrode with poly(this compound) for corrosion testing.

Materials:

  • Mild Steel (MS) electrode

  • Emery paper (up to 1200 grit)

  • Electropolymerization setup and solution (as described in section 1.1)

  • Corrosion testing solution (e.g., 3.5% NaCl solution)

  • Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) equipment

Procedure:

  • Substrate Preparation: Polish the mild steel electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Electropolymerization: Deposit the poly(this compound) film on the polished mild steel electrode using the cyclic voltammetry protocol described in section 1.1.

  • Corrosion Testing:

    • Immerse the coated and a bare (uncoated) mild steel electrode in the 3.5% NaCl solution.

    • Perform potentiodynamic polarization measurements to determine the corrosion current density (Icorr) and corrosion potential (Ecorr). A lower Icorr indicates better corrosion protection.

    • Conduct Electrochemical Impedance Spectroscopy (EIS) to evaluate the charge transfer resistance (Rct). A higher Rct value signifies greater corrosion resistance.

Quantitative Data on Corrosion Protection by Polyindole-Based Coatings

The following table presents corrosion protection data for mild steel coated with different formulations of polyindole in a 3.5% NaCl solution. While not specific to poly(this compound), this data demonstrates the potential of polyindole-based coatings for corrosion inhibition.

CoatingCorrosion Current Density (Icorr) (A/cm²)Charge Transfer Resistance (Rct) (ohm)Protection Efficiency (%)
Bare Mild Steel -1081-
Polyindole (PIn1) -823198
Polyindole (PIn2) -4649-
Polyindole (PIn3) -2116-

Data adapted from a study on polyindole coatings synthesized in different electrolyte media.[3]

Application in Biosensors

The inherent conductivity and functional amino groups of poly(this compound) make it an attractive material for biosensor applications. The polymer can serve as a stable matrix for the immobilization of biorecognition elements (e.g., enzymes, antibodies) and facilitate electron transfer for electrochemical sensing.

Experimental Protocol: Fabrication of a Poly(this compound)-Based Biosensor

This protocol provides a general workflow for the fabrication of an electrochemical biosensor using a poly(this compound)-modified electrode.

Materials:

  • Poly(this compound)-modified electrode (prepared as in section 1.1)

  • Biorecognition element (e.g., glucose oxidase for a glucose sensor, specific antibodies for an immunosensor)

  • Cross-linking agent (e.g., glutaraldehyde)

  • Phosphate buffered saline (PBS)

  • Target analyte solution

Procedure:

  • Electrode Activation: Immerse the poly(this compound)-modified electrode in a solution of glutaraldehyde (B144438) to activate the amino groups on the polymer surface.

  • Biomolecule Immobilization: Drop-cast a solution of the biorecognition element (e.g., enzyme or antibody) onto the activated polymer surface and allow it to incubate, leading to covalent immobilization.

  • Blocking: Rinse the electrode with PBS to remove any unbound biomolecules and then immerse it in a blocking solution (e.g., bovine serum albumin) to prevent non-specific binding.

  • Sensing Measurement:

    • Place the biosensor in a buffer solution and record a baseline electrochemical signal (e.g., using cyclic voltammetry or differential pulse voltammetry).

    • Introduce the target analyte into the solution. The interaction between the analyte and the immobilized biorecognition element will cause a change in the electrochemical signal.

    • The magnitude of the signal change is proportional to the concentration of the analyte.

Example Performance of Conductive Polymer-Based Biosensors

The following table shows the performance of biosensors based on other conductive polymers, illustrating the potential sensitivity that could be achieved with a poly(this compound)-based sensor.

Biosensor SystemAnalyteLimit of Detection (LOD)
Single Polyaniline Nanowire Immunoglobulin G (IgG)3 ng/mL
Single Polyaniline Nanowire Myoglobin1.4 ng/mL
Graphene Field-Effect Transistor Indole10 ppb

Prospective Application in Drug Delivery

The presence of amino groups in the poly(this compound) structure opens up possibilities for its use in drug delivery systems. These amino groups can be protonated, leading to a pH-responsive behavior, or they can be functionalized to attach drug molecules. While this application is still speculative for poly(this compound), the established use of other poly(amino acid)s in drug delivery suggests a promising avenue for future research. Potential applications could include the development of nanoparticles or coatings for controlled and targeted drug release.

Diagrams

Experimental Workflow for Electropolymerization

G cluster_prep Preparation cluster_poly Electropolymerization cluster_result Result prep_electrode 1. Electrode Cleaning (Sonication) prep_solution 2. Electrolyte Preparation (this compound + ACN/HClO₄) prep_electrode->prep_solution prep_deaeration 3. Deaeration (N₂ Purging) prep_solution->prep_deaeration setup 4. Assemble 3-Electrode Cell prep_deaeration->setup cv 5. Cyclic Voltammetry (e.g., 30 cycles @ 80 mV/s) setup->cv rinse 6. Rinse and Dry (Acetonitrile, N₂ stream) cv->rinse result Poly(this compound) Coated Electrode rinse->result

Caption: Workflow for the electropolymerization of this compound.

Logical Relationship in Corrosion Protection Application

G cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism of Protection cluster_outcome Outcome corrosion Metal Corrosion coating Apply Poly(this compound) Coating corrosion->coating barrier Physical Barrier coating->barrier passivation Induces Passive Oxide Layer coating->passivation protection Enhanced Corrosion Resistance barrier->protection passivation->protection

Caption: Mechanism of corrosion protection by poly(this compound).

Workflow for Biosensor Fabrication

G cluster_fab Fabrication cluster_sensing Sensing cluster_result Result start Poly(this compound) Modified Electrode activation 1. Surface Activation (Glutaraldehyde) start->activation immobilization 2. Biomolecule Immobilization (e.g., Antibodies, Enzymes) activation->immobilization blocking 3. Blocking (e.g., BSA) immobilization->blocking baseline 4. Measure Baseline Signal blocking->baseline analyte 5. Introduce Target Analyte baseline->analyte detection 6. Detect Signal Change analyte->detection result Analyte Quantification detection->result

Caption: Workflow for the fabrication of a poly(this compound) biosensor.

References

Application Notes and Protocols for 4-Aminoindole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-aminoindole and its derivatives in the development of fluorescent probes. The unique photophysical properties of the this compound scaffold make it an excellent candidate for creating sensors for various biological and environmental analytes.

Introduction to this compound Fluorescent Probes

Indole (B1671886) derivatives are widely used in the design of fluorescent chemosensors due to their desirable photophysical characteristics, such as strong fluorescence and tunable electronic properties.[1] The this compound moiety, in particular, serves as an excellent electron-donating group, making it a key component in the design of probes based on mechanisms like Intramolecular Charge Transfer (ICT). These probes are designed as donor-π-acceptor (D-π-A) systems where the this compound acts as the donor.[2] Modifications to the indole core, such as the addition of a cyano group to form 4-cyanoindole, can further enhance the photophysical properties, leading to brighter and more sensitive probes.[3]

Application 1: pH Sensing

Fluorescent probes are powerful tools for monitoring pH changes in various environments, including within living cells.[4][5] this compound derivatives have been successfully employed as pH sensors, often operating through an Intramolecular Charge Transfer (ICT) mechanism.[6][7]

Signaling Pathway: Intramolecular Charge Transfer (ICT) for pH Sensing

In a typical this compound-based pH probe, the 4-amino group acts as an electron donor and is conjugated to an electron-accepting moiety. In a neutral or basic environment, photoexcitation leads to an efficient ICT process, resulting in a specific fluorescence emission. Upon protonation of the amino group in an acidic environment, its electron-donating ability is diminished, which disrupts the ICT process. This change in the electronic state of the molecule leads to a shift in the fluorescence emission, often resulting in a ratiometric readout.[6][8]

ICT_Mechanism cluster_neutral Neutral/Basic pH cluster_acidic Acidic pH Probe_N This compound Probe (Amino group neutral) Excitation_N Photon Absorption (Excitation) Probe_N->Excitation_N Probe_A This compound Probe (Amino group protonated) Probe_N->Probe_A pH Change ICT_State Intramolecular Charge Transfer (ICT) State Excitation_N->ICT_State Emission_1 Fluorescence Emission 1 ICT_State->Emission_1 Excitation_A Photon Absorption (Excitation) Probe_A->Excitation_A Blocked_ICT Inhibited ICT State Excitation_A->Blocked_ICT Emission_2 Fluorescence Emission 2 (Shifted) Blocked_ICT->Emission_2 Protonation Protonation (H+) Deprotonation Deprotonation

ICT Mechanism for pH Sensing
Experimental Protocol: pH Titration of a this compound-Based Probe

This protocol describes how to determine the pKa of a this compound-based fluorescent pH probe.

Materials:

  • This compound-based fluorescent probe

  • DMSO (spectroscopic grade)

  • Phosphate (B84403) buffer (e.g., 50 mM, prepared at various pH values from 3 to 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Fluorometer

  • pH meter

  • Cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in DMSO.

  • Working Solution Preparation: Prepare a series of phosphate buffer solutions with different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).

  • Sample Preparation: For each pH value, add a small aliquot of the probe stock solution to a cuvette containing the corresponding pH buffer to reach a final probe concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

  • Fluorescence Measurement:

    • Place the cuvette in the fluorometer.

    • Excite the sample at the probe's absorption maximum.

    • Record the fluorescence emission spectrum. If the probe is ratiometric, note the intensities at the two emission maxima.

  • Data Analysis:

    • Plot the fluorescence intensity (or the ratio of intensities for a ratiometric probe) against the pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

Application 2: Metal Ion Detection

This compound derivatives can be functionalized with chelating agents to create fluorescent probes for the selective detection of metal ions. The binding of a metal ion to the chelating moiety can modulate the fluorescence of the this compound core through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photo-induced Electron Transfer (PET).[9][10]

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

In the CHEF mechanism, the fluorescent probe in its free state exhibits low fluorescence due to a quenching process, often involving the lone pair electrons of the chelating group. Upon binding to a metal ion, the lone pair electrons become involved in the coordination, which inhibits the quenching process and leads to a significant enhancement of fluorescence.[9][11]

CHEF_Mechanism cluster_free Free Probe cluster_bound Metal-Bound Probe Free_Probe This compound Probe with Chelator Excitation_Free Photon Absorption Free_Probe->Excitation_Free Quenched_State Quenched State (e.g., via PET from chelator) Excitation_Free->Quenched_State Low_Emission Low/No Fluorescence Quenched_State->Low_Emission Bound_Probe Probe-Metal Complex Excitation_Bound Photon Absorption Bound_Probe->Excitation_Bound Emissive_State Emissive State (Quenching Inhibited) Excitation_Bound->Emissive_State High_Emission Enhanced Fluorescence Emissive_State->High_Emission Metal_Ion Metal Ion Chelation Chelation Free_ProbeMetal_Ion Free_ProbeMetal_Ion Free_ProbeMetal_Ion->Bound_Probe Binding

CHEF Mechanism for Metal Ion Detection
Experimental Protocol: Metal Ion Titration

This protocol details the procedure for evaluating the selectivity and sensitivity of a this compound-based probe for a specific metal ion.

Materials:

  • This compound-based metal ion probe

  • Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) in an appropriate solvent (e.g., water or ethanol)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorometer and UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Probe Solution: Prepare a solution of the fluorescent probe (e.g., 10 µM) in the buffer.

  • Selectivity Study:

    • To separate cuvettes containing the probe solution, add an excess (e.g., 10 equivalents) of different metal ion stock solutions.

    • Record the fluorescence spectrum for each sample after a short incubation period.

    • Compare the fluorescence response to identify the target metal ion.

  • Titration Study:

    • To a cuvette containing the probe solution, incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, record the fluorescence spectrum.

    • Continue until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • From this plot, the detection limit can be calculated.

    • A Benesi-Hildebrand plot can be used to determine the binding stoichiometry and association constant.

Application 3: Live Cell Imaging

The low cytotoxicity and good cell permeability of some this compound derivatives make them suitable for live-cell imaging applications.[7] They can be used to visualize changes in intracellular pH or metal ion concentrations.[12][13]

Experimental Workflow: Live Cell Imaging

The following diagram illustrates a general workflow for a live-cell imaging experiment using a this compound-based fluorescent probe.

Live_Cell_Imaging_Workflow Cell_Culture 1. Cell Seeding and Culture Probe_Loading 2. Probe Incubation (Loading into cells) Cell_Culture->Probe_Loading Washing 3. Washing (Remove excess probe) Probe_Loading->Washing Imaging 4. Fluorescence Microscopy (Image acquisition) Washing->Imaging Analysis 5. Data Analysis (Image processing and quantification) Imaging->Analysis

General Workflow for Live Cell Imaging
Experimental Protocol: Intracellular pH Measurement in Live Cells

This protocol provides a general guideline for imaging intracellular pH using a this compound-based probe.[12][13]

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound-based pH probe

  • Phosphate-Buffered Saline (PBS)

  • Confocal laser scanning microscope with an environmental chamber (37°C, 5% CO₂)

  • Glass-bottom imaging dishes

Procedure:

  • Cell Culture: Seed the cells on glass-bottom dishes and culture them in complete medium until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe in serum-free medium (e.g., 5-10 µM).

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells two to three times with PBS to remove any extracellular probe.

  • Imaging:

    • Add fresh culture medium or a suitable imaging buffer to the cells.

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire fluorescence images using the appropriate excitation and emission wavelengths for the probe.

  • Inducing pH Change (Optional): To observe the probe's response, you can treat the cells with agents that alter intracellular pH (e.g., nigericin (B1684572) in a high-potassium buffer to equilibrate intracellular and extracellular pH).

  • Data Analysis: Use imaging software to quantify the fluorescence intensity (or ratiometric signal) in different cellular compartments or over time.

Quantitative Data Summary

The photophysical properties of fluorescent probes are crucial for their application. The following table summarizes key data for several this compound derivatives.

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M-1cm-1)Reference
4-Cyanoindole-2′-deoxyribonucleoside (4CIN)3354451100.847420[3][14]
4-Cyano-6-aminoindole-2′-deoxyribonucleoside3455001550.00676230[3][14]
Methyl 6-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylate3455001550.0836810[3][14]
6-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid3455001550.534730[3][14]
Methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylate3204301100.248910[3][14]
1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid3204301100.178090[3][14]
4-Cyano-7-azaindole (in H₂O)~318~455~1370.29N/A[15]
1-Methyl-4-cyano-7-azaindole (in H₂O)~318~470~152N/AN/A[15]

N/A: Data not available in the cited sources.

Conclusion

This compound and its derivatives represent a versatile class of fluorophores for the development of probes for a wide range of applications in chemical biology and materials science. Their tunable photophysical properties and amenability to chemical modification allow for the rational design of sensors with high sensitivity and selectivity for various analytes. The protocols and data presented here provide a foundation for researchers to utilize these powerful tools in their own investigations.

References

Application Notes and Protocols for N-Alkylation of 4-Aminoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindole and its N-alkylated derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic introduction of alkyl or aryl groups on the amino nitrogen can significantly modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for three common and effective methods for the N-alkylation of 4-aminoindoles: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and palladium-catalyzed Buchwald-Hartwig amination for N-arylation.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and yields for the N-alkylation of 4-aminoindoles using the three described methods. The data is compiled from general procedures for aniline (B41778) derivatives and adapted for this compound.

MethodAlkylating/Arylating AgentCatalyst/ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Direct Alkylation Alkyl Halide (e.g., Benzyl (B1604629) Bromide)-K₂CO₃Acetonitrile80 (Reflux)4-875-90
Reductive Amination Aldehyde/Ketone (e.g., Benzaldehyde)NaBH(OAc)₃-Dichloromethane25 (RT)12-2480-95
Buchwald-Hartwig Amination Aryl Halide (e.g., Bromobenzene)Pd₂(dba)₃ / Ligand (e.g., XPhos)NaOt-BuToluene (B28343)10012-2470-85

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a straightforward approach for introducing primary and secondary alkyl groups onto the 4-amino position of the indole (B1671886) ring. The reaction proceeds via a nucleophilic substitution mechanism.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the inorganic solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-alkylated this compound.

Protocol 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from a primary amine and a carbonyl compound. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, 1.1 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in dichloromethane.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-alkylated this compound.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines.[1][2]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Phosphine (B1218219) ligand (e.g., XPhos, 0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100°C and stir until the starting material is consumed as monitored by TLC (typically 12-24 hours).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-arylated this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for N-Alkylation of 4-Aminoindoles cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare this compound and Alkylating/Arylating Agent add_reagents Combine Reactants, Catalyst/Reagent, and Base in Solvent prep_reagents->add_reagents reaction_conditions Stir at Specified Temperature and Time add_reagents->reaction_conditions monitoring Monitor Reaction Progress (TLC/GC/LC-MS) reaction_conditions->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography

Caption: General experimental workflow for the N-alkylation of 4-aminoindoles.

signaling_pathway Choice of N-Alkylation Strategy start Desired N-Substituent on this compound substituent_type Type of Substituent? start->substituent_type alkyl Alkyl Group substituent_type->alkyl Alkyl aryl Aryl Group substituent_type->aryl Aryl alkyl_source Source of Alkyl Group? alkyl->alkyl_source protocol3 Protocol 3: Buchwald-Hartwig Amination aryl->protocol3 alkyl_halide Alkyl Halide alkyl_source->alkyl_halide Halide carbonyl Aldehyde or Ketone alkyl_source->carbonyl Carbonyl protocol1 Protocol 1: Direct Alkylation alkyl_halide->protocol1 protocol2 Protocol 2: Reductive Amination carbonyl->protocol2

Caption: Decision tree for selecting an N-alkylation protocol for 4-aminoindoles.

References

Application Notes: 4-Aminoindole in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a reactive primary amine on the indole (B1671886) scaffold, makes it an attractive component for generating molecular diversity. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are powerful tools for efficient library synthesis in drug discovery.[2]

While the use of indoles in MCRs is well-established, specific examples detailing the application of this compound as the primary amine component in classic isocyanide-based MCRs, such as the Ugi and Passerini reactions, are not widely documented in readily available literature. However, based on the general principles of these reactions, this compound is an excellent candidate for participation.

These application notes provide a representative protocol and workflow for the use of this compound in a Ugi four-component reaction (Ugi-4CR), a cornerstone of MCR chemistry. The methodologies presented are based on established Ugi reaction principles and are intended to serve as a practical starting point for researchers exploring the synthesis of novel this compound-derived compound libraries.[3]

Ugi Four-Component Reaction (Ugi-4CR) with this compound

The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative.[3] When this compound is used as the amine component, it allows for the direct incorporation of the indole scaffold into peptide-like structures, which are of high value in drug discovery.

General Reaction Scheme & Mechanism

The reaction proceeds through the initial formation of an imine from this compound and an aldehyde. This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate anion. The sequence concludes with a Mumm rearrangement to yield the stable α-acetamido carboxamide product.[3]

Ugi_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product r1 This compound (Amine) imine Imine Formation r1->imine r2 Aldehyde (R-CHO) r2->imine r3 Carboxylic Acid (R'-COOH) iminium Protonation (Iminium Ion) r3->iminium r4 Isocyanide (R''-NC) nitrilium Nucleophilic Attack (Nitrilium Ion) r4->nitrilium imine->iminium + H+ iminium->nitrilium adduct Carboxylate Addition nitrilium->adduct + R'-COO- mumm Mumm Rearrangement adduct->mumm p1 α-Acetamido Carboxamide mumm->p1

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a library of this compound-derived α-acetamido carboxamides via the Ugi-4CR.

Protocol: Ugi Synthesis of N-(1-(tert-butylcarbamoyl)-1-phenylethyl)-N-(1H-indol-4-yl)acetamide

Ugi_Workflow start Start Materials reactants 1. Combine this compound, Benzaldehyde (B42025), & Acetic Acid in Methanol (B129727). start->reactants stir1 2. Stir at Room Temperature for 30 minutes. reactants->stir1 add_iso 3. Add tert-Butyl Isocyanide. stir1->add_iso stir2 4. Stir at Room Temperature for 24-48 hours. add_iso->stir2 workup 5. Workup: - Remove Solvent - Add Ethyl Acetate (B1210297) & Water - Separate Layers stir2->workup purify 6. Purify by Column Chromatography. workup->purify product Final Product purify->product

Caption: Experimental workflow for the Ugi-4CR using this compound.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl Isocyanide (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 132 mg, 1.0 mmol, 1.0 eq).

  • Dissolve the this compound in anhydrous methanol (5 mL).

  • To the stirred solution, add benzaldehyde (e.g., 106 mg, 101 µL, 1.0 mmol, 1.0 eq) followed by acetic acid (e.g., 60 mg, 57 µL, 1.0 mmol, 1.0 eq).

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add tert-butyl isocyanide (e.g., 83 mg, 113 µL, 1.0 mmol, 1.0 eq) to the reaction mixture.

  • Seal the flask and continue to stir the reaction at room temperature for 24 to 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure α-acetamido carboxamide.

Data Presentation

The Ugi-4CR is highly versatile, allowing for significant structural diversity by varying the aldehyde, carboxylic acid, and isocyanide components. The following table presents representative data for a library of compounds synthesized using the protocol above, with variations in the aldehyde and isocyanide inputs.

Table 1: Representative Library of this compound Ugi Products and Yields

EntryAldehyde (R-CHO)Isocyanide (R''-NC)Product StructureRepresentative Yield (%)
1Benzaldehydetert-Butyl isocyanide75
24-Chlorobenzaldehydetert-Butyl isocyanide72
34-Methoxybenzaldehydetert-Butyl isocyanide78
4Isobutyraldehydetert-Butyl isocyanide65
5BenzaldehydeCyclohexyl isocyanide80
6BenzaldehydeBenzyl isocyanide70

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary based on reaction conditions and substrate reactivity.

Applications in Drug Discovery

The products derived from the Ugi reaction of this compound are complex, three-dimensional molecules resembling dipeptides. This structural motif is highly valuable in medicinal chemistry for several reasons:

  • Peptidomimetics: The resulting α-acetamido carboxamides can mimic peptide structures and interact with biological targets such as proteases, which are implicated in numerous diseases.

  • Privileged Scaffold: The indole nucleus is a well-known "privileged scaffold" in drug discovery, appearing in a wide range of approved drugs and biologically active compounds with anti-cancer, anti-inflammatory, and anti-viral properties.[1]

  • Diversity-Oriented Synthesis: The MCR approach allows for the rapid generation of large libraries of diverse compounds by simply changing the input components. This is crucial for structure-activity relationship (SAR) studies during the lead optimization phase of drug development.

Compounds synthesized via this methodology can be screened against a variety of biological targets. For example, libraries of indole-based compounds have been successfully evaluated as inhibitors of enzymes like cholinesterases or as anti-proliferative agents against cancer cell lines.

Conclusion

While direct, published protocols for the use of this compound in renowned multi-component reactions are scarce, its chemical properties make it a highly suitable candidate for such transformations. The Ugi four-component reaction offers a powerful and efficient strategy for synthesizing diverse libraries of novel, peptide-like molecules incorporating the this compound scaffold. The provided protocol serves as a robust starting point for researchers to explore this promising area of synthesis, enabling the rapid discovery of new chemical entities for pharmaceutical and agrochemical applications.

References

Application Notes and Protocols for the HPLC Analysis of 4-Aminoindole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Aminoindole and its derivatives using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound and its derivatives are a class of heterocyclic organic compounds that serve as important intermediates in the synthesis of a wide range of biologically active molecules.[1] Their versatile structure is a key building block in the development of pharmaceuticals, including anti-cancer agents, and in the study of neurotransmitter systems.[1] Given their significance, robust and reliable analytical methods are crucial for their quantification and quality control in research and drug development. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its derivatives.

Analytical Method

A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. This method is based on established protocols for similar indole (B1671886) derivatives and provides a framework for method development and validation.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Column: A C18 column is a common choice for the separation of moderately polar to nonpolar compounds like indole derivatives, offering good resolution and peak shape.

  • Mobile Phase: A combination of acidified water and acetonitrile is a standard mobile phase for RP-HPLC. Formic acid is used to improve peak shape and ionization in mass spectrometry-compatible methods.

  • Gradient Elution: A gradient from a low to a high concentration of the organic modifier (acetonitrile) allows for the elution of a range of derivatives with varying polarities.

  • Detection Wavelength: Indole and its derivatives typically exhibit strong UV absorbance around 270-280 nm. A wavelength of 275 nm is a suitable starting point for the detection of this compound.

Experimental Protocols

1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

The appropriate sample preparation method will depend on the sample matrix.

  • For Bulk Drug Substance:

    • Accurately weigh a sample of the bulk drug substance.

    • Dissolve the sample in methanol to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma, Tissue Homogenates):

    • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

3. Method Validation (Summary of Key Parameters):

The following table summarizes the typical validation parameters that should be assessed for this method. The values provided are illustrative and should be experimentally determined.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Range To be determined experimentally1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1~0.5 µg/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 2% for intra-day and inter-day< 2%

Data Presentation

Table 1: Chromatographic Data for this compound and Potential Derivatives (Estimated)

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound8.51.1> 5000
N-acetyl-4-aminoindole10.21.2> 5000
5-Bromo-4-aminoindole12.81.1> 5000

Note: The retention times are estimated and will vary depending on the specific column and HPLC system used.

Visualization of a Relevant Signaling Pathway

This compound derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers. The following diagram illustrates a simplified overview of this pathway and potential points of inhibition by such derivatives.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Inhibits SUFU SUFU SUFU GLI GLI GLI_active GLI (active) SUFU-GLI Complex->GLI_active Releases Indole Derivatives Indole Derivatives Indole Derivatives->SMO Inhibit Target Genes Target Genes GLI_active->Target Genes Activates Transcription HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Filtration Filter through 0.45 µm filter Standard_Prep->Filtration Sample_Prep Prepare Sample Solutions (e.g., Dissolution, Extraction) Sample_Prep->Filtration HPLC_System HPLC System with UV Detector Filtration->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Column C18 Reversed-Phase Column Mobile_Phase Gradient Elution Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

References

Scale-up Synthesis of 4-Aminoindole for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-aminoindole, a key intermediate in the development of various pharmaceuticals.[1] The protocols are designed to be scalable and address critical aspects of industrial production, including process safety, purification to pharmaceutical-grade standards, and waste management.

Overview of Synthetic Strategies

The industrial production of this compound can be approached through several synthetic routes. The most prominently documented method for large-scale synthesis involves a three-step process starting from 2-methyl-3-nitroaniline (B147196).[2] Alternative established methods for indole (B1671886) synthesis, such as the Leimgruber-Batcho and Fischer indole syntheses, offer potential pathways that may be adapted for the industrial production of this compound, each with its own set of advantages and challenges.[3][4][5]

A comparative summary of these synthetic strategies is presented below:

Synthetic Route Starting Materials Key Features Reported Yield
Three-Step Synthesis from 2-methyl-3-nitroaniline 2-methyl-3-nitroaniline, Acetic Anhydride (B1165640), DMF-DMA, Iron powder, HCl- Well-documented for scale-up- Readily available starting materials- High overall yield~54% (overall)
Leimgruber-Batcho Indole Synthesis o-nitrotoluene derivative- High-yielding- Mild reaction conditionsSubstrate dependent
Fischer Indole Synthesis Substituted phenylhydrazine (B124118) and an aldehyde or ketone- Widely applicable for indole synthesis- Can be catalyzed by various acidsSubstrate dependent

Detailed Experimental Protocol: Three-Step Synthesis from 2-methyl-3-nitroaniline

This section provides a detailed protocol for the industrial-scale synthesis of this compound based on the method described in patent CN103420895A.[2]

Process Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction start1 2-methyl-3-nitroaniline + Acetic Anhydride in Acetonitrile (B52724) react1 Heat to 90°C for 2h start1->react1 workup1 Quench with ice water, filter and dry react1->workup1 product1 N-(2-methyl-3-nitrophenyl)acetamide workup1->product1 start2 N-(2-methyl-3-nitrophenyl)acetamide + DMF-DMA and Pyrrolidine (B122466) in DMF product1->start2 Intermediate Transfer react2 Heat to 100°C overnight start2->react2 workup2 Distill off DMF, precipitate in ice water, recrystallize from ethanol (B145695) react2->workup2 product2 4-nitroindoline (B1317209) workup2->product2 start3 4-nitroindoline + Iron powder in Ethanol/Water product2->start3 Intermediate Transfer react3 Reflux with catalytic HCl for 2h start3->react3 workup3 Filter, concentrate, and recrystallize react3->workup3 product3 This compound workup3->product3

Caption: Workflow for the three-step synthesis of this compound.

Step 1: Acetylation of 2-methyl-3-nitroaniline

Reaction: 2-methyl-3-nitroaniline is reacted with acetic anhydride to protect the amino group, yielding N-(2-methyl-3-nitrophenyl)acetamide.

Protocol:

  • Charge a 5L three-necked flask with 2-methyl-3-nitroaniline (1000g, 6.57 mol) and acetonitrile (2500 mL).[2]

  • Under mechanical stirring, add acetic anhydride (807g, 7.90 mol).[2]

  • Heat the reaction mixture to 90°C and maintain for 2 hours.[2]

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.[2]

  • Pour the reaction mixture into ice water to precipitate the product.[2]

  • Filter the solid, wash the filter cake with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide.[2]

Quantitative Data:

Parameter Value
Starting Material1000g (6.57 mol) 2-methyl-3-nitroaniline
Reagent807g (7.90 mol) Acetic Anhydride
Solvent2500 mL Acetonitrile
Reaction Temperature90°C
Reaction Time2 hours
Yield 1240g (97%)
Step 2: Cyclization to 4-nitroindoline

Reaction: N-(2-methyl-3-nitrophenyl)acetamide undergoes cyclization in the presence of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine to form 4-nitroindoline.

Protocol:

  • In a 2L reaction flask under a nitrogen atmosphere, add N-(2-methyl-3-nitrophenyl)acetamide (250g, 1.29 mol) and DMF (1250 mL).[2]

  • At room temperature, add pyrrolidine (110.5g, 1.55 mol) and DMF-DMA (180.5g, 1.51 mol) with stirring.[2]

  • Heat the mixture to 100°C and stir overnight.[2]

  • Monitor the reaction by TLC.

  • After completion, cool to room temperature and remove the majority of DMF by vacuum distillation.[2]

  • Pour the residue into ice water to precipitate the product.[2]

  • Filter the solid and recrystallize from ethanol to yield 4-nitroindoline.[2]

Quantitative Data:

Parameter Value
Starting Material250g (1.29 mol) N-(2-methyl-3-nitrophenyl)acetamide
Reagents110.5g (1.55 mol) Pyrrolidine, 180.5g (1.51 mol) DMF-DMA
Solvent1250 mL DMF
Reaction Temperature100°C
Reaction TimeOvernight
Yield 130g (62%)
Step 3: Reduction to this compound

Reaction: The nitro group of 4-nitroindoline is reduced using iron powder in the presence of hydrochloric acid to give the final product, this compound.

Protocol:

  • In a 1L reaction flask, suspend 4-nitroindoline (100g, 0.62 mol) in a mixture of ethanol (400 mL) and water (100 mL).[2]

  • With stirring at room temperature, add reduced iron powder (130g, 2.32 mol).[2]

  • Heat the mixture to reflux and add 3-4 mL of concentrated hydrochloric acid dropwise.[2]

  • Continue stirring at reflux for 2 hours.[2]

  • Monitor the reaction to completion by TLC.

  • Cool the mixture to room temperature and filter to remove iron residues.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

Quantitative Data:

Parameter Value
Starting Material100g (0.62 mol) 4-nitroindoline
Reagents130g (2.32 mol) Iron powder, 3-4 mL conc. HCl
Solvent400 mL Ethanol, 100 mL Water
Reaction TemperatureReflux (approx. 80°C)
Reaction Time2 hours
Yield 75g (92% crude)

Purification to Pharmaceutical Grade

Achieving high purity is critical for the use of this compound in drug development. The crude product from the synthesis is purified by recrystallization.

Purification Workflow

G start Crude this compound dissolve Dissolve in hot Toluene/Petroleum Ether mixture start->dissolve cool Cool slowly to room temperature, then in an ice bath dissolve->cool filter Vacuum filter the crystals cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry qc Quality Control (HPLC, NMR, MS) dry->qc product Pharmaceutical Grade this compound qc->product

References

Application Notes and Protocols: 4-Aminoindole in the Synthesis of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and specific inhibitors of the human immunodeficiency virus (HIV) protease remains a cornerstone of highly active antiretroviral therapy (HAART). The HIV protease is an essential enzyme for the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Its inhibition leads to the production of immature, non-infectious viral particles. Non-peptidic inhibitors are of particular interest due to their improved pharmacokinetic properties over their peptide-based counterparts. The indole (B1671886) scaffold is a "privileged" structure in medicinal chemistry, and various indole-containing compounds have been identified as potent antiviral agents, including inhibitors of HIV protease. 4-Aminoindole, in particular, serves as a versatile starting material for the synthesis of indolic non-peptidic HIV protease inhibitors, offering a key building block for creating ligands that can interact with the active site of the enzyme.

These application notes provide a detailed protocol for the synthesis of a representative HIV protease inhibitor derived from this compound, based on established synthetic methodologies for this class of compounds. The protocol outlines the preparation of a key sulfonamide intermediate from this compound and its subsequent coupling to a chiral epoxide core, a common strategy in the synthesis of hydroxyethylamine-based protease inhibitors.

Quantitative Data of Representative Indole-Based HIV Protease Inhibitors

The following table summarizes the inhibitory activities of several indole-containing compounds against HIV-1 protease and viral replication. While a direct inhibitor synthesized from this compound is not extensively reported with publicly available data, these examples of related structures demonstrate the potential of the indole scaffold in achieving potent inhibition.

Compound Class/Reference ExampleTargetAssayIC50 / KiViral StrainCitation
Enamino-oxindole DerivativeHIV-1 ProteaseEnzyme InhibitionKi = <1 nMWild-Type[1]
Enamino-oxindole DerivativeHIV-1Antiviral ActivityIC50 = low nM rangeWild-Type & MDR strains[1]
Indolylarylsulfone (R13L2)HIV-1 Reverse TranscriptaseAntiviral ActivityEC50 = 0.0041 µMHIV-1 (IIIB)[2]
Indolylarylsulfone (R10L4)HIV-1 Reverse TranscriptaseAntiviral ActivityEC50 = 0.0070 µMHIV-1 (IIIB)[2]
Lopinavir (B192967) (for comparison)HIV-1 ProteaseAntiviral ActivityIC50 = 0.69 ng/mL (serum-free)Wild-Type[3]
Ritonavir (B1064) (for comparison)HIV-1 ProteaseAntiviral ActivityIC50 = 4.0 ng/mL (serum-free)Wild-Type[3]

Experimental Protocols

The following is a representative protocol for the synthesis of an HIV protease inhibitor starting from this compound. This protocol is based on well-established synthetic transformations for the preparation of sulfonamide-based hydroxyethylamine isostere protease inhibitors.

Overall Synthetic Scheme:

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Coupling with Chiral Epoxide This compound This compound Intermediate_A N-(1H-indol-4-yl)-4-nitrobenzenesulfonamide This compound->Intermediate_A Pyridine (B92270), CH2Cl2, 0 °C to rt p-Nitrobenzenesulfonyl chloride p-Nitrobenzenesulfonyl chloride p-Nitrobenzenesulfonyl chloride->Intermediate_A Intermediate_A_2 N-(1H-indol-4-yl)-4-nitrobenzenesulfonamide Final_Product This compound-derived HIV Protease Inhibitor Intermediate_A_2->Final_Product NaH, DMF, rt Epoxide_Core (2S,3S)-N-(tert-butoxycarbonyl)-3-amino-1,2-epoxy-4-phenylbutane Epoxide_Core->Final_Product

Caption: Proposed synthetic workflow for an HIV protease inhibitor from this compound.

Step 1: Synthesis of N-(1H-indol-4-yl)-4-nitrobenzenesulfonamide (Intermediate A)

This step involves the sulfonylation of the amino group of this compound.

  • Materials:

  • Procedure:

    • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution, followed by the portion-wise addition of p-nitrobenzenesulfonyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired sulfonamide intermediate.

Step 2: Synthesis of the this compound-Derived HIV Protease Inhibitor

This step involves the nucleophilic ring-opening of a chiral epoxide core with the sulfonamide intermediate.

  • Materials:

    • N-(1H-indol-4-yl)-4-nitrobenzenesulfonamide (Intermediate A) (1.0 eq)

    • (2S,3S)-N-(tert-butoxycarbonyl)-3-amino-1,2-epoxy-4-phenylbutane (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Dimethylformamide (DMF), anhydrous

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the sulfonamide intermediate in anhydrous DMF.

    • Carefully add sodium hydride to the solution at room temperature. Stir the mixture for 30 minutes.

    • Add a solution of the chiral epoxide in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 18-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final this compound-derived HIV protease inhibitor.

Mechanism of Action

HIV protease inhibitors are competitive inhibitors that bind to the active site of the HIV protease enzyme. The hydroxyethylamine core of the synthesized inhibitor is designed to mimic the transition state of the natural peptide substrate of the protease. The central hydroxyl group forms key hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site, thereby preventing the cleavage of viral polyproteins. The this compound moiety acts as a P2' ligand, occupying a hydrophobic pocket (S2' subsite) in the enzyme's active site and forming favorable interactions that contribute to the overall binding affinity and potency of the inhibitor.

HIV_Protease HIV Protease (Active Site) Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Non_Infectious_Virion Immature, Non-infectious Virion HIV_Protease->Non_Infectious_Virion Blocked Polyprotein Gag-Pol Polyprotein Polyprotein->HIV_Protease Binds to active site Inhibitor This compound-derived Protease Inhibitor Inhibitor->HIV_Protease Competitive Inhibition

Caption: Simplified pathway of HIV protease inhibition.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel, non-peptidic HIV protease inhibitors. The synthetic protocol outlined provides a robust framework for accessing this class of compounds. The incorporation of the this compound moiety can be fine-tuned to optimize interactions within the S2' subsite of the HIV protease, potentially leading to inhibitors with high potency and favorable resistance profiles. Further structure-activity relationship studies, guided by computational modeling and in vitro screening, can lead to the development of next-generation antiretroviral agents based on this promising scaffold.

References

Troubleshooting & Optimization

Technical Support Center: 4-Aminoindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 4-aminoindole synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield during the reduction of 4-nitroindole (B16737) to this compound.

  • Question: My reduction of 4-nitroindole using palladium on carbon (Pd/C) and hydrogen gas is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the catalytic hydrogenation of 4-nitroindole are a common problem. Several factors can contribute to this issue:

    • Catalyst Activity: The activity of the Pd/C catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. The catalyst can be poisoned by impurities, especially sulfur compounds.[1] If you suspect catalyst poisoning, consider using a fresh batch or a catalyst guard column.

    • Hydrogen Pressure and Reaction Time: Inadequate hydrogen pressure can lead to incomplete reduction. Ensure your reaction is set up with an appropriate hydrogen pressure, typically ranging from atmospheric to 50 psi. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes result in byproduct formation.

    • Solvent Choice: The choice of solvent can influence the reaction rate and yield. Ethanol (B145695), methanol, and ethyl acetate (B1210297) are commonly used solvents for this reduction. It is advisable to use anhydrous solvents to avoid side reactions.

    • Incomplete Reaction: The reaction may not have gone to completion. Use TLC or LC-MS to monitor the disappearance of the starting material. If the reaction has stalled, you may need to add more catalyst or increase the hydrogen pressure.

Issue 2: Unsuccessful or low-yield cyclization of N-(2-methyl-3-nitrophenyl)acetamide to 4-nitroindoline (B1317209).

  • Question: I am attempting to synthesize 4-nitroindoline from N-(2-methyl-3-nitrophenyl)acetamide, but the cyclization is either failing or giving a very low yield. What are the critical parameters for this reaction?

  • Answer: The cyclization of N-(2-methyl-3-nitrophenyl)acetamide is a key step in one of the common synthetic routes to this compound.[2] Low yields or reaction failure can often be attributed to the following:

    • Base and Reagent Choice: This reaction is typically carried out in the presence of a base and a cyclizing agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The choice and amount of base are critical. Pyrrolidine (B122466) is often used as the base in this reaction.[2] Ensure that all reagents are of high purity and are added in the correct stoichiometric ratios.

    • Reaction Temperature: The reaction temperature needs to be carefully controlled. The reaction is often heated to around 100°C.[2] Temperatures that are too low may result in a slow or incomplete reaction, while excessively high temperatures can lead to decomposition and byproduct formation.

    • Reaction Time: The reaction time is also an important parameter. The reaction is often run overnight.[2] Monitor the reaction progress by TLC to determine the optimal time for quenching the reaction.

Issue 3: Formation of multiple byproducts during the synthesis.

  • Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts. How can I minimize byproduct formation?

  • Answer: Byproduct formation is a common challenge in multi-step organic synthesis. To minimize the formation of unwanted side products in this compound synthesis, consider the following:

    • Purity of Starting Materials: Ensure that all your starting materials and reagents are of high purity. Impurities can often lead to side reactions.

    • Inert Atmosphere: Many of the intermediates in indole (B1671886) synthesis are sensitive to air and moisture. Conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

    • Temperature Control: As mentioned previously, maintaining the optimal reaction temperature is crucial. Overheating can lead to decomposition and the formation of tars and other byproducts.

    • Protecting Groups: The use of protecting groups, particularly for the indole nitrogen, can prevent unwanted side reactions at this position. A common protecting group used in this compound synthesis is the triisopropylsilyl (TIPS) group.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The two most prevalent starting materials for the synthesis of this compound are 4-nitroindole and 2-methyl-3-nitroaniline (B147196).[2][3] The choice of starting material often depends on the availability of precursors and the desired scale of the synthesis. The route starting from 2-methyl-3-nitroaniline is often favored for industrial-scale production due to the lower cost of the starting material.[2]

Q2: What is the role of protecting groups in this compound synthesis, and which ones are commonly used?

A2: Protecting groups are crucial in this compound synthesis to prevent unwanted side reactions at the indole nitrogen and the amino group. The indole nitrogen is nucleophilic and can react with various reagents. The most commonly used protecting group for the indole nitrogen in this context is the triisopropylsilyl (TIPS) group, which is robust enough to withstand the reaction conditions but can be removed under mild conditions.[3] For the amino group, the tert-butoxycarbonyl (Boc) group is frequently employed.[3]

Q3: What are the best methods for purifying the final this compound product?

A3: The purification of this compound can be challenging due to its polarity and potential instability. The most common method for purification is flash column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the specific impurities present, but mixtures of heptane/ethyl acetate or dichloromethane/methanol are often effective. Recrystallization can also be used to obtain highly pure material.

Q4: How can I monitor the progress of my this compound synthesis reactions?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reactions. Staining with a solution of p-anisaldehyde or potassium permanganate (B83412) can help visualize the spots. For more quantitative analysis and to confirm the identity of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools.

Data Presentation

Table 1: Comparison of Reducing Agents for 4-Nitroindole

Reducing AgentCatalyst/AdditiveSolventTemperature (°C)Reaction TimeYield (%)Reference
Hydrogen (H₂)10% Pd/CEthanolRoom Temp.4 daysNot specified[3]
Iron powder (Fe)Hydrochloric acid (HCl)Ethanol/WaterReflux2 hoursNot specified[2]

Table 2: Key Step Yields in the Synthesis from 2-Methyl-3-nitroaniline

Reaction StepProductYield (%)Reference
Acetylation of 2-methyl-3-nitroanilineN-(2-methyl-3-nitrophenyl)acetamide97[2]
Cyclization4-nitroindoline62[2]
ReductionThis compoundNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of N-(2-methyl-3-nitrophenyl)acetamide

This protocol is adapted from a patented procedure.[2]

  • To a 5L three-necked flask, add 2-methyl-3-nitroaniline (1000g, 6.57 mol) and acetonitrile (B52724) (2500 mL).

  • Under mechanical stirring, add acetic anhydride (B1165640) (807g, 7.90 mol).

  • Heat the reaction mixture to 90°C and maintain for 2 hours.

  • Monitor the reaction completion by HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water, which will cause a large amount of solid to precipitate.

  • Collect the solid by suction filtration.

  • Wash the filter cake with cold water and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide (1240g, 97% yield).

Protocol 2: Synthesis of 4-nitroindoline

This protocol is a continuation of the synthesis from N-(2-methyl-3-nitrophenyl)acetamide.[2]

  • In a 2L reaction flask under a nitrogen atmosphere, add N-(2-methyl-3-nitrophenyl)acetamide (250g, 1.29 mol) and DMF (1250 mL).

  • While stirring at room temperature, add pyrrolidine (110.5g, 1.55 mol) and DMF-DMA (180.5g, 1.51 mol).

  • Heat the reaction mixture to 100°C and stir overnight.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the majority of the DMF by distillation under reduced pressure.

  • Pour the residue into ice water, which will cause a large amount of solid to separate out.

  • Collect the solid by suction filtration and recrystallize from ethanol to obtain 4-nitroindoline (130g, 62% yield).

Protocol 3: Reduction of 4-nitroindoline to this compound

This protocol describes the final step to obtain this compound.[2]

  • In a 1L reaction flask, place 4-nitroindoline (100g, 0.62 mol), ethanol (400 mL), and water (100 mL).

  • While stirring at room temperature, add reduced iron powder (130g, 2.32 mol).

  • Heat the mixture to reflux.

  • Add 3-4 mL of concentrated hydrochloric acid dropwise.

  • Continue stirring at reflux for 2 hours.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction to room temperature.

  • Further workup and purification (e.g., filtration, extraction, and chromatography) are required to isolate the final this compound product.

Workflow and Logic Diagrams

Synthesis_Workflow cluster_route1 Route 1: From 4-Nitroindole cluster_route2 Route 2: From 2-Methyl-3-nitroaniline 4-Nitroindole 4-Nitroindole Protection Protection 4-Nitroindole->Protection Protected_4-Nitroindole Protected_4-Nitroindole Protection->Protected_4-Nitroindole Reduction Reduction Protected_4-Nitroindole->Reduction Protected_this compound Protected_this compound Reduction->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection 4-Aminoindole_R1 This compound Deprotection->4-Aminoindole_R1 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Acetylation Acetylation 2-Methyl-3-nitroaniline->Acetylation N-acetyl_intermediate N-(2-methyl-3-nitrophenyl)acetamide Acetylation->N-acetyl_intermediate Cyclization Cyclization N-acetyl_intermediate->Cyclization 4-Nitroindoline 4-Nitroindoline Cyclization->4-Nitroindoline Reduction_R2 Reduction 4-Nitroindoline->Reduction_R2 4-Aminoindole_R2 This compound Reduction_R2->4-Aminoindole_R2

Caption: Common synthetic routes to this compound.

References

Technical Support Center: Synthesis of 4-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoindole. Our focus is to address common side reactions and provide actionable solutions to improve yield, purity, and overall success of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound typically involve the construction of a 4-nitroindole (B16737) intermediate, followed by the reduction of the nitro group. A common starting material is 2-methyl-3-nitroaniline, which can undergo cyclization to form a 4-nitroindoline (B1317209) or 4-nitroindole ring system. The subsequent reduction of the nitro group is a critical step where many side reactions can occur.

Q2: My this compound product is unstable and decomposes upon standing. How can I handle and store it?

A2: this compound is known to be sensitive to air and light, leading to oxidative dimerization and decomposition. For optimal stability, it is recommended to use the this compound in situ for the subsequent reaction step immediately after its preparation. If isolation is necessary, it should be performed rapidly, and the product should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) and protected from light.

Q3: I am observing multiple spots on my TLC plate after the reduction of 4-nitroindole. What are the likely side products?

A3: Besides the desired this compound, several side products can form during the reduction of 4-nitroindole. The most common include:

  • Incompletely reduced intermediates: 4-Nitrosoindole and 4-hydroxylaminoindole.

  • Condensation products: 4,4'-Azoxyindole and 4,4'-azoindole, which arise from the reaction of the nitroso and hydroxylamine (B1172632) intermediates.

  • Products of over-reduction: In some cases, the indole (B1671886) ring itself can be partially hydrogenated.

  • Dimerization/decomposition products: Resulting from the instability of the this compound product.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Colored Impurities

Possible Cause: Formation of azo and azoxy compounds as byproducts. These compounds are often colored and can be difficult to separate from the desired product. The condensation reaction leading to these byproducts is often favored under neutral or basic conditions.

Solutions:

ParameterRecommendationRationale
pH Maintain acidic conditions during the reduction.Acidic conditions protonate the hydroxylamine intermediate, preventing its condensation with the nitroso intermediate.
Reducing Agent Use of SnCl₂ in the presence of concentrated HCl or Fe powder with an acid like HCl or acetic acid.These reagents create a strongly acidic environment that disfavors the formation of condensation byproducts.
Temperature Keep the reaction temperature low.Elevated temperatures can promote the formation of side products.[1]
Work-up Perform the work-up and purification steps as quickly as possible.Minimizes the exposure of the product to air, which can cause oxidation and decomposition.
Issue 2: Incomplete Conversion of 4-Nitroindole

Possible Cause: Insufficient reducing agent, deactivated catalyst, or non-optimal reaction time.

Solutions:

ParameterRecommendationRationale
Reducing Agent/Catalyst Use a sufficient excess of the reducing agent (e.g., SnCl₂, Fe). For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active.To ensure the complete reduction of the starting material.
Reaction Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC).To determine the optimal reaction time and ensure the disappearance of the starting material.
Activation If using Fe powder, the addition of a small amount of acid can help activate the metal surface.Increases the rate of reduction.

Experimental Protocols

Protocol 1: Reduction of 4-Nitroindoline with Iron Powder

This protocol is adapted from a patented procedure and is suitable for the final reduction step in a multi-step synthesis of this compound.[2]

  • Reaction Setup: In a 1L reaction flask, add 4-nitroindoline (100g, 0.62 mol), ethanol (B145695) (400 mL), and water (100 mL).

  • Addition of Reducing Agent: To the stirred suspension, add reduced iron powder (130g, 2.32 mol) at room temperature.

  • Initiation: Heat the mixture to reflux and add 3-4 mL of concentrated hydrochloric acid dropwise.

  • Reaction: Continue stirring at reflux for 2 hours. Monitor the reaction completion by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter. The filtrate is concentrated under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a toluene (B28343) and petroleum ether mixed solution to yield this compound as a purple solid (Yield: 92%).[2]

Side Reaction Pathways

The following diagram illustrates the reaction pathways leading to the formation of this compound and common side products during the reduction of 4-nitroindole.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 4-Nitroindole 4-Nitroindole 4-Nitrosoindole 4-Nitrosoindole 4-Nitroindole->4-Nitrosoindole Reduction 4-Hydroxylaminoindole 4-Hydroxylaminoindole 4-Nitrosoindole->4-Hydroxylaminoindole Reduction 4,4'-Azoxyindole 4,4'-Azoxyindole 4-Nitrosoindole->4,4'-Azoxyindole Condensation This compound This compound 4-Hydroxylaminoindole->this compound Reduction 4-Hydroxylaminoindole->4,4'-Azoxyindole Condensation 4,4'-Azoindole 4,4'-Azoindole 4,4'-Azoxyindole->4,4'-Azoindole Reduction

Caption: Reaction pathways in the reduction of 4-nitroindole.

The following diagram illustrates a general troubleshooting workflow for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_purity Low Yield or Impure Product? start->check_purity incomplete_reaction Incomplete Reaction check_purity->incomplete_reaction Yes side_products Side Products Observed check_purity->side_products Yes decomposition Product Decomposition check_purity->decomposition Yes end Successful Synthesis check_purity->end No optimize_reductant Increase Reducing Agent/ Check Catalyst Activity incomplete_reaction->optimize_reductant optimize_conditions Adjust pH to Acidic/ Lower Temperature side_products->optimize_conditions optimize_workup Rapid Workup/ Inert Atmosphere decomposition->optimize_workup optimize_reductant->start optimize_conditions->start optimize_workup->start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-aminoindole. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in crude this compound?

A2: When synthesizing this compound via the reduction of 4-nitroindole, common impurities may include:

  • Unreacted 4-nitroindole: The starting material for the reduction reaction.

  • Intermediates of reduction: Partially reduced nitro-compounds.

  • Byproducts of the synthesis: Dependent on the specific reagents and reaction conditions used.

  • Degradation products: Aminoindoles can be sensitive to air and light, leading to the formation of colored, oxidized impurities.

Q3: How can I remove colored impurities from my this compound product?

A3: Colored impurities, often resulting from oxidation, can frequently be removed during recrystallization by treating the hot solution with a small amount of activated charcoal. The charcoal adsorbs the colored molecules and is subsequently removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product.

Q4: Is this compound stable during purification?

A4: Aminoindoles can be susceptible to oxidation by air and light, which may be accelerated by heat.[1] Therefore, it is advisable to perform purification steps relatively quickly and to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (2-8 °C).[2] While some aminoindoles are reported to be unstable on silica (B1680970) gel, purification via flash chromatography is often feasible if performed rapidly.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.- Ensure the solvent's boiling point is lower than the melting point of this compound (~109 °C).[2] - Try a different solvent or a solvent mixture with a lower boiling point. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
No crystals form upon cooling - Too much solvent was used. - The compound is highly soluble in the cold solvent.- Evaporate some of the solvent to increase the concentration of the solute. - Cool the solution in an ice bath to further decrease solubility. - If solubility is still too high, a different solvent or a co-solvent system may be necessary.
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurities.- Select a different recrystallization solvent. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. - A second recrystallization may be necessary to achieve the desired purity.
Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds (overlapping peaks) The polarity of the eluent is not optimal.- Adjust the solvent system. If compounds are eluting too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture). If compounds are moving too slowly (low Rf value), increase the eluent's polarity. - Perform Thin Layer Chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column.[3]
Peak tailing The compound is interacting strongly with the acidic silica gel stationary phase.- Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[4][5]
Cracks in the silica gel bed - The column has run dry. - A drastic change in solvent polarity caused the silica to swell or shrink.- Never let the solvent level drop below the top of the silica gel. - If a significant change in solvent polarity is required, introduce the change gradually.
Low recovery from the column The compound is irreversibly adsorbed onto the silica gel.- This can be an issue with highly polar compounds on silica. Consider using a different stationary phase, such as alumina, or employing reversed-phase chromatography. - Adding a basic modifier to the eluent can also help prevent strong adsorption.[4]
Acid-Base Extraction
Problem Possible Cause Solution
Emulsion formation at the interface of the two layers Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking it vigorously. - To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or waiting for a period for the layers to separate.
Low recovery of this compound after extraction and neutralization - Incomplete extraction from the organic layer. - Incomplete precipitation upon neutralization.- Perform multiple extractions (e.g., 3 times) with the acidic aqueous solution to ensure complete transfer of the protonated this compound. - After neutralization of the aqueous layer, ensure the pH is sufficiently basic to deprotonate the amine fully. - If the product has some solubility in the aqueous layer after neutralization, perform a back-extraction into an organic solvent.
Product is contaminated with neutral impurities Incomplete separation of the organic and aqueous layers.- When draining the layers from the separatory funnel, it is better to leave a small amount of the lower layer behind than to contaminate the upper layer. - After the initial extraction, the aqueous layer containing the protonated product can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

Data Presentation

Purification Technique Typical Solvents/Reagents Reported Yield Expected Purity Reference
Recrystallization Toluene and Petroleum Ether92%>98%[6]
Column Chromatography Hexane/Ethyl Acetate with optional TriethylamineVariable>99% (HPLC)[5][7]
Acid-Base Extraction Organic Solvent (e.g., Dichloromethane (B109758), Ethyl Acetate), Aqueous Acid (e.g., HCl), Aqueous Base (e.g., NaOH)HighVariable, depends on subsequent isolationGeneral Technique

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline for the purification of crude this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent mixture (e.g., toluene/petroleum ether). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. If charcoal was used, filter the hot solution through a fluted filter paper to remove the charcoal. If no charcoal was used, this step can be skipped unless there are insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum to remove all traces of solvent.

Column Chromatography Protocol

This protocol provides a general procedure for the purification of this compound using flash chromatography.

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.[3] If peak tailing is observed on the TLC plate, consider adding 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Acid-Base Extraction Protocol

This protocol outlines a general procedure for the separation of basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an aqueous acidic solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The protonated this compound will move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acidic extraction of the organic layer two more times with fresh aqueous acid, combining all aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add an aqueous base (e.g., 2 M NaOH) with stirring until the solution is basic (check with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated this compound by vacuum filtration. If the product does not precipitate or if it is suspected that a significant amount remains in the aqueous layer, perform a back-extraction into an organic solvent.

  • Washing and Drying: Wash the collected solid with cold water and dry it under vacuum.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column_chrom Column Chromatography crude->column_chrom Adsorb on silica gel, elute with solvent gradient acid_base Acid-Base Extraction crude->acid_base Dissolve in organic solvent, extract with aqueous acid pure Pure this compound recrystallization->pure column_chrom->pure acid_base->pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution1 Change solvent or use seed crystal oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Evaporate some solvent or cool further no_crystals->solution2 Yes solution3 Use minimal hot solvent and pre-heat funnel low_yield->solution3 Yes end Successful Purification low_yield->end No solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting recrystallization problems.

Acid_Base_Extraction_Pathway start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) and Separate Layers start->add_acid organic_layer Organic Layer: Neutral & Acidic Impurities add_acid->organic_layer aqueous_layer Aqueous Layer: Protonated this compound add_acid->aqueous_layer neutralize Add Aqueous Base (e.g., NaOH) aqueous_layer->neutralize product Pure this compound (Precipitate or Back-extract) neutralize->product

Caption: Signaling pathway for acid-base extraction of this compound.

References

Technical Support Center: Optimization of 4-Aminoindole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for 4-aminoindole alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the alkylation of 4-aminoindoles?

The primary challenges in this compound alkylation revolve around controlling regioselectivity and minimizing side reactions. Key issues include:

  • N- vs. C-Alkylation: A significant challenge is the competition between alkylation at the indole (B1671886) nitrogen (N1) and the carbon atoms of the indole ring, most commonly at the C3 position, which is highly nucleophilic.[1][2] Alkylation can also occur at the C7 position, particularly with certain catalytic systems.[3][4][5][6][7]

  • Alkylation of the 4-amino group: The exocyclic amino group at the C4 position can also undergo alkylation, leading to a mixture of products.

  • Polyalkylation: Multiple alkyl groups can be introduced, leading to di- or even tri-alkylated products, especially under harsh reaction conditions or with highly reactive alkylating agents.[1][8]

  • Low Reaction Yield: Incomplete reactions or degradation of the starting material or product can result in low yields.[2][9] This can be due to factors like steric hindrance, impure reagents, or non-optimal reaction conditions.[2][9]

Q2: How can I favor N1-alkylation over C3-alkylation?

Achieving high N1-selectivity is a common goal. Several strategies can be employed:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[1][2][9] The base deprotonates the indole nitrogen, increasing its nucleophilicity.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][2]

  • Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][9]

  • Catalyst and Ligand Systems: Modern catalytic methods offer excellent control over regioselectivity. For instance, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[1][10]

Q3: Are there methods to achieve selective C7-alkylation of 4-aminoindoles?

Yes, recent research has demonstrated methods for the selective functionalization of the C7 position of 4-aminoindoles:

  • N-Heterocyclic Carbene (NHC) Catalysis: An NHC-catalyzed reaction between 4-aminoindoles and α-bromoenals has been developed for regio- and enantioselective C7-alkylation.[3][7]

  • Iridium Catalysis: An iridium-catalyzed C7-allylic alkylation of 4-aminoindoles with allylic esters has been reported to proceed with high regio- and enantioselectivity.[4][6]

  • Chiral Phosphoric Acid Catalysis: A chiral phosphoric acid-catalyzed Friedel-Crafts alkylation at the C7-position of 4-aminoindoles has also been developed.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Deprotonation Ensure complete deprotonation of the indole N-H by using a sufficient excess of a strong base (e.g., 1.1-1.5 equivalents of NaH) and allowing adequate time for the deprotonation to occur before adding the alkylating agent.[2][9]
Moisture in Reaction Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases like NaH.[1]
Low Reaction Temperature Gradually increase the reaction temperature. Some reactions require heating to proceed to completion.[2][9] Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Steric Hindrance If the substrate or alkylating agent is sterically bulky, consider using a more reactive alkylating agent or a less hindered substrate if possible.[2][9]
Impure Reagents Ensure the purity of the this compound, alkylating agent, and solvents. Impurities can quench the base or interfere with the reaction.[9]
Issue 2: Poor Regioselectivity (Mixture of N1, C3, and/or 4-amino alkylated products)

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Deprotonation Incomplete deprotonation of the indole N-H can lead to competing C3-alkylation.[1][2] Ensure sufficient base and reaction time for full deprotonation.
Solvent Effects The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF generally favor N-alkylation.[2]
Kinetic vs. Thermodynamic Control C3-alkylation is often the kinetically favored pathway, while N1-alkylation is thermodynamically favored.[2] Running the reaction at a higher temperature can promote the formation of the N1-alkylated product.[2]
Protecting Groups Consider protecting the 4-amino group with a suitable protecting group (e.g., Boc, Cbz) to prevent its alkylation. This can also influence the electronic properties of the indole ring and affect N1/C3 selectivity.
Catalyst Control For highly selective transformations, explore catalyst-controlled reactions. Different catalyst and ligand combinations can direct the alkylation to a specific position (N1, C3, or C7).[1][10]
Issue 3: Formation of Dialkylated Products

Possible Causes & Solutions

Possible CauseRecommended Action
Excess Alkylating Agent Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1]
High Reactivity of Alkylating Agent Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of a second alkylation event.[1]
Prolonged Reaction Time or High Temperature Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the desired mono-alkylated product is formed. Lowering the reaction temperature may also help to control reactivity.[1]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of this compound using NaH

This protocol describes a general method for the N-alkylation of this compound using sodium hydride as the base.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, and NaH reacts violently with water.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions_yield cluster_solutions_selectivity cluster_solutions_dialkylation cluster_end Start Reaction Outcome LowYield Low Yield? Start->LowYield PoorSelectivity Poor Regioselectivity? LowYield->PoorSelectivity No CheckDeprotonation Ensure Complete Deprotonation LowYield->CheckDeprotonation Yes Dialkylation Dialkylation? PoorSelectivity->Dialkylation No OptimizeBaseSolvent Optimize Base/Solvent (e.g., NaH in DMF) PoorSelectivity->OptimizeBaseSolvent Yes ControlStoichiometry Control Stoichiometry (1.05-1.2 eq. Alkylating Agent) Dialkylation->ControlStoichiometry Yes OptimizedReaction Optimized Reaction: High Yield & Selectivity Dialkylation->OptimizedReaction No AnhydrousConditions Use Anhydrous Conditions CheckDeprotonation->AnhydrousConditions IncreaseTemp Increase Reaction Temperature AnhydrousConditions->IncreaseTemp IncreaseTemp->OptimizedReaction AdjustTemp Adjust Temperature (Higher for N-Alkylation) OptimizeBaseSolvent->AdjustTemp CatalystControl Use Catalyst for Regiocontrol AdjustTemp->CatalystControl CatalystControl->OptimizedReaction DropwiseAddition Dropwise Addition of Alkylating Agent ControlStoichiometry->DropwiseAddition MonitorReaction Monitor Reaction and Optimize Time/Temp DropwiseAddition->MonitorReaction MonitorReaction->OptimizedReaction

Caption: Troubleshooting workflow for optimizing this compound alkylation.

N_Alkylation_Workflow Start Start: this compound + Anhydrous Solvent Deprotonation Add Strong Base (e.g., NaH) at 0°C, then warm to RT Start->Deprotonation Indolide_Formation Formation of 4-Aminoindolide Anion Deprotonation->Indolide_Formation Add_Electrophile Cool to 0°C Add Alkylating Agent Dropwise Indolide_Formation->Add_Electrophile Reaction Stir at RT or Heat Monitor by TLC/LC-MS Add_Electrophile->Reaction Workup Quench with aq. NH4Cl Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified N1-Alkylated This compound Purification->Product

Caption: Experimental workflow for N1-alkylation of this compound.

References

Technical Support Center: Functionalization of the Indole C5 Position

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the indole (B1671886) C5 position.

Frequently Asked Questions (FAQs)

Q1: Why is the C5 position of indole less reactive towards functionalization compared to other positions?

The indole ring system presents a significant challenge for site-selective functionalization due to the varying reactivity of its different C-H bonds.[1] The C2 and C3 positions within the pyrrole (B145914) moiety are inherently electron-rich and thus highly reactive towards electrophilic substitution.[2][3] Consequently, most functionalization reactions preferentially occur at these sites.[4] The benzene (B151609) core (C4 to C7 positions) is considerably less reactive, making direct modification a formidable synthetic challenge.[1][2] Overcoming this low reactivity to achieve selective C5 functionalization is crucial for synthesizing a wide range of natural products and pharmaceuticals.[5]

Q2: What are the primary strategies to overcome the low reactivity of the C5 position?

There are two main strategies to achieve C5 functionalization:

  • Directing Group (DG) Strategy: This is a common and effective method that involves installing a directing group on the indole scaffold.[5][6] This group coordinates to a transition metal catalyst and directs the C-H activation to a specific position. For C5 functionalization, a pivaloyl group at the C3 position has been successfully used to direct arylation.[1]

  • Transient Substrate Modification: This approach involves modifying the indole to an indoline (B122111), which alters the electronic properties of the benzene ring. The C5 position of the indoline becomes more susceptible to functionalization (e.g., alkylation). The functionalized indoline can then be re-aromatized back to the indole through oxidative aromatization.[4]

Q3: I am attempting a C5-arylation using a directing group, but the yield is low. What are the common causes and solutions?

Low yields in directing group-assisted C5-arylation can stem from several factors. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: The combination of the metal catalyst, ligand, and arylating agent is critical. For instance, a copper-catalyzed system using copper(I) thiophene-2-carboxylate (B1233283) (CuTc) as the catalyst, 4,4′-di-tert-butyl-2,2′-bipyridine (dtpby) as the ligand, and a diaryliodonium salt (like Ph₂IOTf) as the arylating agent has proven effective for C5-arylation of 3-pivaloyl-substituted indoles.[7][8] If using a palladium catalyst, ensure the correct phosphine (B1218219) ligand and silver salt additive are used.[7]

  • Reaction Conditions: Temperature and reaction time are crucial. C5-arylation often requires elevated temperatures (e.g., 40 °C to 80 °C) for an extended period (12 hours or more).[7] Ensure your reaction is running under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.

  • Directing Group Stability: Ensure the directing group (e.g., C3-pivaloyl) is stable under the reaction conditions and is not prematurely cleaved.[9][10]

  • Substrate Purity: Impurities in the indole starting material or arylating agent can interfere with the catalytic cycle. Ensure all reagents are pure and solvents are anhydrous.

Q4: I am observing a mixture of isomers (C4, C5, C6) in my reaction. How can I improve C5 selectivity?

Achieving high regioselectivity is a primary challenge. The choice of catalyst and directing group is paramount for controlling the reaction site.

  • For C5-Arylation: Using a C3-pivaloyl directing group with a copper catalyst system (CuTc/dtpby) has been shown to selectively favor the C5 position.[7][8] In contrast, a palladium catalyst with the same directing group tends to favor the C4 position.[1][7]

  • For C5-Alkylation: A copper-catalyzed reaction using α-diazomalonates can achieve C5-H alkylation on indoles bearing a C3-carbonyl group.[2][11] Another strategy is the gold-catalyzed C5-alkylation of indolines followed by oxidation.[4]

  • For C5-Borylation: While challenging, computational and experimental studies have shown that designing ligands that promote noncovalent interactions with the substrate can lead to highly selective Ir-catalyzed C5-borylation.[12][13]

Below is a diagram illustrating the general workflow for selecting a C5-functionalization strategy.

G start Start: Need C5-Functionalized Indole strategy Choose Primary Strategy start->strategy dg Directing Group (DG) Approach strategy->dg C-H Activation indoline Indoline Intermediate Approach strategy->indoline Alter Reactivity reaction_type Select Reaction Type dg->reaction_type indoline_conditions Select Alkylating Agent & Catalyst (e.g., Nitroolefin + Zn(OTf)2) indoline->indoline_conditions arylation Arylation reaction_type->arylation alkylation Alkylation reaction_type->alkylation borylation Borylation reaction_type->borylation dg_conditions Select DG & Catalyst System (e.g., C3-Piv + CuTC for C5-Arylation) arylation->dg_conditions alkylation->dg_conditions borylation->dg_conditions reaction Run Reaction under Optimized Conditions dg_conditions->reaction indoline_conditions->reaction workup Workup & Purification reaction->workup From DG Route aromatization Oxidative Aromatization (e.g., MnO2) reaction->aromatization From Indoline Route final_product Desired C5-Functionalized Indole workup->final_product aromatization->workup

Workflow for C5-Functionalization Strategy Selection.

Troubleshooting Guides

Issue 1: Poor Yield in Copper-Catalyzed C5-Alkylation

You are attempting to alkylate the C5 position of a C3-carbonyl indole with a diazo compound but observe low conversion or a complex mixture of byproducts.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst The combination of Cu(OAc)₂·H₂O and AgSbF₆ is crucial for generating the active copper-carbene species.[2][11] Ensure both components are fresh and added correctly.AgSbF₆ acts as a halide scavenger and helps generate the more active cationic copper catalyst.[2]
Incorrect Stoichiometry An excess of the diazo compound (e.g., 2 equivalents) is often required.[2]This ensures complete consumption of the indole starting material.
Suboptimal Temperature The reaction may require heating. Optimization studies have shown that temperatures around 60°C can be effective.[2]Provides the necessary activation energy for the C-H insertion.
Competing Side Reactions If your indole is substituted at the C5 position, C4-alkylation followed by cyclization can occur.[2][11]The electronic and steric nature of the substrate dictates reactivity. C4 functionalization is a known alternative pathway.
Issue 2: Difficulty Removing the C3-Pivaloyl Directing Group

After a successful C5-arylation, you are struggling to remove the pivaloyl directing group at the C3 position.

Potential Cause Troubleshooting Step Rationale
Ineffective Basic Conditions Standard hydrolysis conditions may be insufficient. Try stronger bases like sodium methoxide (B1231860) in methanol (B129727) or potassium carbonate in methanol/water at reflux.The pivaloyl group is sterically hindered, requiring more forcing conditions for cleavage.
Acid-Labile Product If the product is sensitive to strong base, consider acidic removal. TsOH in ethylene (B1197577) glycol has been used successfully.[7]Provides an alternative deprotection pathway for base-sensitive molecules.
Incomplete Reaction Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion before workup.Premature workup will result in a mixture of protected and deprotected product, complicating purification.

Data Summary Tables

Table 1: Comparison of Catalytic Systems for C5 vs. C4 Arylation of 3-Pivaloyl Indole[7][10]
PositionCatalystLigandArylating AgentBase/AdditiveTemp (°C)Yield (%)
C5 CuTc (10 mol%)dtpby (20 mol%)Ph₂IOTfN/A4033-68
C4 Pd(PPh₃)₂Cl₂ (5 mol%)N/AAr-IAg₂O, DBU8058-83
Table 2: Substrate Scope for Copper-Catalyzed C5-H Alkylation[2]
Indole N-SubstituentProduct Yield (%)
Methyl (Me)72
Triisopropylsilyl (TIPS)79
p-Methoxybenzyl (PMB)78
Allyl75

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed C5-Arylation of 3-Pivaloyl Indole[7][8]

This protocol describes the regioselective C-H arylation at the C5 position.

  • To an oven-dried reaction tube, add 3-pivaloyl indole (1.0 equiv.), copper(I) thiophene-2-carboxylate (CuTc, 0.1 equiv.), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtpby, 0.2 equiv.).

  • Add the diaryliodonium salt (e.g., Ph₂IOTf, 1.2 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous solvent (e.g., DCM).

  • Stir the reaction mixture at 40 °C for 12 hours.

  • After completion (monitored by TLC), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the C5-arylated indole.

The following diagram illustrates the proposed mechanism for directing group-assisted C5 functionalization.

G cluster_0 Catalytic Cycle indole_dg Indole with C3 Directing Group (DG) complex Coordination Complex indole_dg->complex + Catalyst catalyst Metal Catalyst (e.g., Cu(I) or Pd(II)) catalyst->complex activation C5-H Activation (CMD) complex->activation metallacycle Indole-Metal Metallacycle activation->metallacycle Forms oxidative_addition Oxidative Addition metallacycle->oxidative_addition coupling_partner Coupling Partner (e.g., Ar-X) coupling_partner->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination reductive_elimination->catalyst Regenerates Catalyst product_dg C5-Functionalized Indole (DG still attached) reductive_elimination->product_dg Product Release dg_removal DG Removal (Hydrolysis) product_dg->dg_removal final_product Final C5-Product dg_removal->final_product

Mechanism of Directing Group-Assisted C5-Functionalization.
Protocol 2: Gold-Catalyzed C5-Alkylation of Indoline and Subsequent Aromatization[4]

This two-step, one-pot procedure provides access to C5-alkylated indoles.

  • Alkylation Step:

    • To a solution of N-protected indoline (1.0 equiv.) in an anhydrous solvent (e.g., DCE) under an inert atmosphere, add the gold catalyst (e.g., JohnphosAu(MeCN)SbF₆, 2 mol%).

    • Add the diazo compound (1.2 equiv.) dropwise at room temperature.

    • Stir the reaction for the specified time (e.g., 2 hours) until the indoline is consumed (monitored by TLC).

  • Aromatization Step:

    • To the same reaction vessel, add an oxidant, such as manganese dioxide (MnO₂, 5.0 equiv.).

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the C5-alkylated indole.

Below is a troubleshooting logic diagram for common issues encountered during C5 functionalization experiments.

G start Problem: Low Yield or No Reaction q1 Is Starting Material Pure? start->q1 a1_yes Yes q1->a1_yes If Yes a1_no No q1->a1_no q2 Are Reaction Conditions Optimized? a1_yes->q2 sol1 Action: Purify Starting Materials (Recrystallization/Chromatography) a1_no->sol1 If No sol1->q2 a2_yes Yes q2->a2_yes If Yes a2_no No q2->a2_no q3 Is the Catalyst System Correct & Active? a2_yes->q3 sol2 Action: - Adjust Temperature/Time - Ensure Inert Atmosphere - Use Anhydrous Solvents a2_no->sol2 If No sol2->q3 a3_yes Yes q3->a3_yes If Yes a3_no No q3->a3_no q4 Is Regioselectivity the Issue? a3_yes->q4 sol3 Action: - Use Fresh Catalyst/Ligand - Verify Catalyst/Ligand Ratio - Consider Additives (e.g., AgSbF6) a3_no->sol3 If No sol3->q4 a4_yes Yes q4->a4_yes If Yes a4_no No q4->a4_no If No sol4 Action: - Change Catalyst (Cu vs. Pd) - Modify Directing Group - Switch Strategy (e.g., to Indoline) a4_yes->sol4 end_node Problem Resolved a4_no->end_node sol4->end_node

Troubleshooting Logic for Indole C5-Functionalization.

References

Technical Support Center: Troubleshooting the Fischer Indole Synthesis for Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole (B1671886) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of substituted indoles. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address specific experimental issues.

Frequently Asked questions (FAQs)

Q1: What are the most common reasons for low or no yield in my Fischer indole synthesis?

A1: Low or nonexistent yields in the Fischer indole synthesis are frequently due to a few critical factors:

  • Suboptimal Reaction Conditions : The reaction is highly sensitive to both temperature and the strength of the acid catalyst.[1] Excessive heat can lead to the degradation of starting materials or the desired indole product, while insufficient heat may prevent the reaction from proceeding.

  • Inappropriate Acid Catalyst : The choice between a Brønsted acid (like HCl, H₂SO₄, or polyphosphoric acid) and a Lewis acid (such as ZnCl₂, BF₃, or AlCl₃) is crucial and often substrate-dependent.[2][3] An overly strong acid can cause decomposition, whereas a weak acid may not effectively catalyze the reaction.

  • Electronic Effects of Substituents : Electron-donating groups on the carbonyl compound can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1] This is a known issue, for example, in the synthesis of 3-aminoindoles.[1]

  • Steric Hindrance : Bulky substituents on either the phenylhydrazine (B124118) or the carbonyl compound can impede the critical cyclization step.[1]

  • Impure Starting Materials : Impurities in the starting phenylhydrazine or carbonyl compound can inhibit the reaction or lead to the formation of side products.

Q2: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A2: Achieving regioselectivity with unsymmetrical ketones is a common challenge in the Fischer indole synthesis. The outcome is primarily influenced by the acidity of the reaction medium and steric factors.[4]

  • Acid Catalyst and Concentration : The choice and concentration of the acid catalyst can significantly influence the product ratio.[4] Generally, weaker acids tend to favor the formation of the kinetic product, which arises from the more substituted enamine. In contrast, stronger acids can promote the formation of the thermodynamic product.[4]

  • Steric Effects : The use of bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[4]

  • Specialized Reagents : Reagents like Eaton's reagent (P₂O₅ in MeSO₃H) have been reported to provide excellent regiocontrol in certain cases.[4]

Q3: My reaction mixture has turned into a dark, intractable tar. What causes this and how can I prevent it?

A3: Tar formation is a frequent issue, especially when the reaction is carried out at high temperatures or with strong acids. This is often due to the polymerization or degradation of the starting materials, intermediates, or the indole product itself. To mitigate tar formation:

  • Optimize Reaction Temperature : Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.

  • Catalyst Choice : Experiment with milder acid catalysts, such as zinc chloride or p-toluenesulfonic acid, instead of strong acids like polyphosphoric acid.

  • Solvent Effects : In some instances, diluting the reaction with a high-boiling, inert solvent can prevent degradation.[5]

  • Inert Atmosphere : Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.[4]

Q4: I'm struggling with the purification of my substituted indole. What are some effective strategies?

A4: The purification of indoles can be challenging due to their polarity and potential for degradation on silica (B1680970) gel.

  • Column Chromatography : This is the most common method. For indoles that are sensitive to acid, the silica gel can be deactivated by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%).[6] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.[6]

  • Recrystallization : If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

  • Acid-Base Extraction : If your indole has basic or acidic functional groups, an acid-base extraction can be used to separate it from neutral impurities.

  • Alternative Stationary Phases : If silica gel proves problematic, consider using alumina (B75360) (neutral or basic) for column chromatography.

Troubleshooting Guides

Guide 1: Low to No Product Formation

This guide provides a systematic approach to troubleshoot reactions with poor or no conversion to the desired indole.

LowYieldTroubleshooting Start Problem: Low/No Yield CheckPurity 1. Verify Purity of Starting Materials (Phenylhydrazine & Carbonyl) Start->CheckPurity Impure Purify Starting Materials (Distillation, Recrystallization) CheckPurity->Impure Impurities Found Pure Purity Confirmed CheckPurity->Pure Materials are Pure Impure->CheckPurity CheckConditions 2. Evaluate Reaction Conditions Pure->CheckConditions OptimizeTemp Adjust Temperature (Increase cautiously or decrease for longer time) CheckConditions->OptimizeTemp OptimizeCatalyst Screen Different Acid Catalysts (Brønsted vs. Lewis) and Concentrations CheckConditions->OptimizeCatalyst CheckSolvent Consider Solvent Effects (e.g., high-boiling inert solvent) CheckConditions->CheckSolvent CheckSubstrate 3. Assess Substrate Compatibility CheckConditions->CheckSubstrate Conditions Optimized, Still Low Yield ElectronicIssues Strong Electron-Donating Groups? Consider alternative synthesis or milder conditions CheckSubstrate->ElectronicIssues StericIssues Significant Steric Hindrance? May require harsher conditions or alternative route CheckSubstrate->StericIssues

Troubleshooting workflow for low yield in Fischer indole synthesis.
Guide 2: Formation of Multiple Products (Regioisomers or Side Products)

This guide addresses the challenge of obtaining a complex mixture of products.

MultiProductTroubleshooting Start Problem: Multiple Products IdentifyProducts 1. Characterize the Product Mixture (NMR, MS, TLC comparison) Start->IdentifyProducts Regioisomers Regioisomers from Unsymmetrical Ketone IdentifyProducts->Regioisomers Isomer Mixture SideProducts Side Products Identified IdentifyProducts->SideProducts Byproducts Present AdjustAcidity Modify Acid Catalyst and Concentration (See Table 1 for guidance) Regioisomers->AdjustAcidity StericControl Introduce/Modify Bulky Substituents to direct cyclization Regioisomers->StericControl AldolCondensation Aldol Condensation Products? Optimize temperature/time or use non-enolizable carbonyl SideProducts->AldolCondensation NNcleavage N-N Bond Cleavage Products? (Common with electron-donating groups) Use milder conditions/catalyst SideProducts->NNcleavage Oxidation Oxidative Byproducts? Run reaction under inert atmosphere (N₂ or Ar) SideProducts->Oxidation

Troubleshooting workflow for the formation of multiple products.

Data Presentation

Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with Methyl Ethyl Ketone and Phenylhydrazine

Acid CatalystConcentrationPredominant Isomer
90% (w/w) H₃PO₄High3-methyl-2-ethylindole
30% (w/w) H₂SO₄Low3-methyl-2-ethylindole
83% (w/w) P₂O₅ in H₂OHigh2,3-dimethylindole
70% (w/w) H₂SO₄High2,3-dimethylindole
Data adapted from Palmer, B. A., and J. M. Harris. Journal of the Chemical Society B: Physical Organic (1969): 549-554.[4][7]

Table 2: Yields of Solvent-Free Fischer Indole Synthesis with Phenylhydrazine and Various Ketones using p-Toluenesulfonic Acid

KetoneProductYield (%)
Cyclohexanone1,2,3,4-Tetrahydrocarbazole94
Cyclopentanone1,2-Dihydropentaleno[1,2-b]indole92
3-Pentanone2-Ethyl-3-methylindole82
Acetophenone (B1666503)2-Phenylindole90
Data from a study on solvent-free Fischer indole synthesis.[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methyl-1H-indole

This protocol details the synthesis of a halogenated indole, a common intermediate in pharmaceutical synthesis.[8]

Materials:

Procedure:

  • Hydrazone Formation (Optional, can be performed in situ):

    • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol.

    • Add acetone (1.1–1.5 eq) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the phenylhydrazone by Thin Layer Chromatography (TLC).

  • Fischer Indole Cyclization:

    • To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq).

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by TLC. The reaction time can range from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice water.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous mixture with ethyl acetate (3 times the volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2-methyl-1H-indole.

    • If necessary, further purification can be achieved by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole

This protocol offers a rapid and efficient alternative to conventional heating for the synthesis of a substituted indole.[9]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Eaton's Reagent (P₂O₅ in MeSO₃H)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for eluent

Procedure:

  • Reactant Preparation:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

    • Carefully add Eaton's Reagent (2 mL) to the vial.

  • Microwave Irradiation:

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure 2-phenylindole.

ExperimentalWorkflow Start Start Reactants 1. Combine Reactants (Arylhydrazine, Carbonyl, Solvent) Start->Reactants Catalyst 2. Add Acid Catalyst (e.g., ZnCl₂, PPA, p-TSA) Reactants->Catalyst Heating 3. Heat Reaction Mixture (Conventional or Microwave) Catalyst->Heating Monitor 4. Monitor Progress (TLC) Heating->Monitor Monitor->Heating Incomplete Workup 5. Reaction Work-up (Quench, Neutralize, Extract) Monitor->Workup Complete Purify 6. Purify Product (Column Chromatography, Recrystallization) Workup->Purify Characterize 7. Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

General experimental workflow for the Fischer indole synthesis.

References

Stability issues of 4-Aminoindole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-aminoindole in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color (e.g., turned yellow, brown, or purple). What is the cause and what should I do?

A1: Discoloration of this compound solutions is a common issue primarily caused by oxidation and/or polymerization. Aromatic amines, including this compound, are susceptible to degradation upon exposure to air (oxygen), light, and elevated temperatures. The colored products are often the result of the formation of N-oxides, quinone-imine-like structures, and polymeric materials.

Troubleshooting Steps:

  • Minimize Air Exposure: Prepare solutions using degassed solvents and under an inert atmosphere (e.g., nitrogen or argon).

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Control Temperature: Store stock solutions at low temperatures (2-8°C or -20°C) to slow down degradation kinetics. For daily use, allow the solution to warm to room temperature before opening to prevent condensation.

  • Use Fresh Solutions: Whenever possible, prepare this compound solutions fresh before use. If storage is necessary, follow the precautions above.

  • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as ascorbic acid, may help to mitigate oxidation. However, compatibility with your specific experimental conditions must be verified.

Q2: What are the ideal storage conditions for solid this compound and its solutions?

A2: Proper storage is critical to maintaining the integrity of this compound.

FormRecommended Storage Conditions
Solid Store at 2-8°C or -20°C in a tightly sealed container, protected from light.[1][2] For long-term storage, flushing the container with an inert gas (nitrogen or argon) is recommended.
Solution Store at 2-8°C or -20°C in an airtight container (e.g., amber vial with a septa cap), protected from light. The headspace of the vial should be flushed with an inert gas before sealing.

Q3: Which solvents are recommended for dissolving this compound to improve its stability?

A3: The choice of solvent can significantly impact the stability of this compound.

  • Aprotic Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve this compound. These solvents are less likely to participate in degradation reactions compared to protic solvents.

  • Protic Solvents: Protic solvents like alcohols (e.g., ethanol, methanol) and water can be used, but the stability of this compound in these solvents is generally lower due to the potential for hydrogen bonding and the presence of dissolved oxygen. If aqueous solutions are required, it is crucial to use deoxygenated water and adjust the pH.

  • Non-Polar Solvents: The solubility of this compound in non-polar solvents is generally low.

For optimal stability, it is recommended to use anhydrous, deoxygenated aprotic solvents.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of aromatic amines in aqueous solutions is often pH-dependent. While specific data for this compound is limited, general principles for aromatic amines suggest the following:

  • Acidic Conditions (pH < 7): In acidic solutions, the amino group of this compound will be protonated to form an ammonium (B1175870) salt. This can increase its solubility in water but may also influence its reactivity and degradation pathways. Some aromatic amines show increased stability in acidic conditions due to the protonation of the amino group, which can reduce its susceptibility to oxidation.

  • Neutral to Alkaline Conditions (pH ≥ 7): In neutral to alkaline solutions, the free amino group is more susceptible to oxidation. The rate of oxidative degradation and polymerization of many aromatic amines increases with increasing pH.

It is advisable to determine the optimal pH for your specific application and buffer the solution accordingly.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptom: You are observing poor reproducibility in your experiments involving this compound solutions.

Possible Cause: This is often due to the degradation of this compound in solution, leading to a decrease in its effective concentration and the formation of potentially interfering byproducts.

Troubleshooting Workflow:

Start Inconsistent Results Check_Solution_Prep Review Solution Preparation Protocol Start->Check_Solution_Prep Use_Fresh Prepare Fresh Solution Before Each Experiment Check_Solution_Prep->Use_Fresh If stored Check_Purity Verify Purity of Solid this compound Check_Solution_Prep->Check_Purity If fresh Inert_Atmosphere Use Degassed Solvents & Inert Atmosphere (N2/Ar) Use_Fresh->Inert_Atmosphere Protect_Light Store Solution in Amber Vials Inert_Atmosphere->Protect_Light Low_Temp Store at 2-8°C or -20°C Protect_Light->Low_Temp HPLC_Analysis Analyze Solution by HPLC for Degradation Low_Temp->HPLC_Analysis If issue persists Check_Purity->HPLC_Analysis Success Consistent Results HPLC_Analysis->Success Purity Confirmed & Degradation Minimized

Caption: Troubleshooting inconsistent experimental results.

Issue 2: Formation of Precipitate in Solution

Symptom: A precipitate forms in your this compound solution upon standing.

Possible Cause: The precipitate is likely due to the formation of insoluble degradation products, such as polymers, or the compound coming out of solution due to temperature changes or solvent evaporation.

Troubleshooting Steps:

  • Identify the Precipitate:

    • If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to determine if it is a degradation product or the starting material.

    • If the precipitate dissolves upon warming, it may be due to poor solubility at lower temperatures.

  • Prevent Polymerization:

    • Follow the handling recommendations to minimize oxidation, which is often a precursor to polymerization.

    • Prepare more dilute solutions if feasible, as higher concentrations can favor polymerization.

  • Ensure Solubility:

    • Confirm the solubility of this compound in your chosen solvent at the storage temperature.

    • Ensure the container is tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.

Quantitative Data Summary

The following table summarizes the expected qualitative stability of this compound under various conditions based on the known behavior of analogous aromatic amines and indole (B1671886) derivatives. Note: This information is for guidance and may not represent the exact quantitative stability of this compound.

ConditionSolventTemperatureLight ExposureExpected StabilityPrimary Degradation Pathway
Ideal Anhydrous, Degassed DMSO or DMF-20°CDark (Amber Vial)HighMinimal Degradation
Aqueous (Acidic) Deoxygenated Water (pH 4-5)4°CDark (Amber Vial)ModerateHydrolysis, Slow Oxidation
Aqueous (Neutral/Alkaline) Deoxygenated Water (pH 7-8)4°CDark (Amber Vial)Low to ModerateOxidation, Polymerization
Protic Organic Ethanol or MethanolRoom TemperatureAmbient LightLowPhotodegradation, Oxidation
Aprotic Organic AcetonitrileRoom TemperatureAmbient LightModeratePhotodegradation, Slow Oxidation

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO under an inert atmosphere.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk flask or a vial with a septum cap

  • Nitrogen or Argon gas supply

  • Syringes and needles

  • Analytical balance

Workflow:

cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Dry_Glassware Oven-dry glassware and cool under inert gas Weigh_Solid Weigh this compound in the inerted vial Dry_Glassware->Weigh_Solid Add_Solvent Add anhydrous DMSO via syringe Weigh_Solid->Add_Solvent Dissolve Vortex or sonicate until fully dissolved Add_Solvent->Dissolve Flush_Headspace Flush headspace with inert gas Dissolve->Flush_Headspace Store Store at -20°C protected from light Flush_Headspace->Store

Caption: Workflow for preparing a this compound stock solution.

Procedure:

  • Place a vial containing a magnetic stir bar under vacuum and heat with a heat gun to remove moisture. Allow it to cool to room temperature under a stream of nitrogen or argon.

  • Quickly weigh the desired amount of this compound and add it to the vial.

  • Seal the vial with a septum cap and purge with inert gas for several minutes.

  • Using a syringe, add the calculated volume of anhydrous DMSO to the vial.

  • Stir the solution until the this compound is completely dissolved.

  • Before storing, flush the headspace of the vial with inert gas.

  • Store the solution at -20°C in the dark.

Protocol: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a reversed-phase HPLC method to assess the stability of this compound and separate it from its potential degradation products.

Objective: To develop an HPLC method capable of separating the parent this compound peak from any peaks corresponding to degradation products formed under stress conditions.

Suggested Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm (or scan with a PDA detector)

  • Injection Volume: 10 µL

Method Development and Validation Workflow:

Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Method_Development Develop Separation Method (Optimize Gradient, pH, Column) Forced_Degradation->Method_Development Peak_Purity Assess Peak Purity of Parent Compound Method_Development->Peak_Purity Validation Validate Method (Linearity, Accuracy, Precision, Specificity, Robustness) Peak_Purity->Validation Stability_Study Conduct Formal Stability Study Validation->Stability_Study

Caption: Workflow for HPLC method development and validation.

Forced Degradation Studies:

To ensure the method is "stability-indicating," forced degradation studies should be performed to generate potential degradation products.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light.

Analyze samples from these stress conditions using the developed HPLC method to ensure that any degradation product peaks are well-resolved from the main this compound peak. The method should then be validated according to ICH guidelines.

References

Preventing oxidation of 4-Aminoindole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-aminoindole during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: The discoloration of this compound, often observed as a darkening or change to a purple or reddish hue, is a common indicator of oxidation.[1] The amino group on the indole (B1671886) ring is susceptible to air oxidation, which leads to the formation of colored impurities.[1][2] To ensure the integrity of your experiments, it is crucial to minimize exposure to atmospheric oxygen.

Q2: How should this compound be properly stored to prevent degradation?

A2: To maintain its stability, this compound should be stored in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[3][4][5] Using a tightly sealed container, for instance an amber vial, and storing it in a freezer or desiccator can further prolong its shelf life by protecting it from light and moisture.[3][5]

Q3: What is an inert atmosphere, and why is it critical for reactions with this compound?

A3: An inert atmosphere is a reaction environment that is free of oxygen. This is typically achieved by using gases like nitrogen or argon, which are unreactive under most conditions. For sensitive compounds like this compound, an inert atmosphere is essential to prevent oxidative side reactions that can lead to impurities, lower yields, and reaction failure.[1][6]

Q4: Can I use antioxidants to protect my this compound reaction?

A4: Yes, antioxidants can be employed to mitigate oxidation. While specific studies on this compound are limited, general principles suggest that radical scavengers could be beneficial.[7][8][9] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with the desired reaction. It's often preferable to rely on robust inert atmosphere techniques as the primary preventative measure.

Q5: Are there any recommended solvents for reactions involving this compound?

A5: The choice of solvent can influence the rate of oxidation. It is crucial to use high-purity, degassed solvents. Solvents should be purged with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen before use.[1] Common solvents for indole chemistry, such as chloroform, can be used, provided they are appropriately prepared.[6]

Troubleshooting Guides

Issue 1: Rapid Discoloration of Reaction Mixture Upon Addition of this compound

Possible CauseRecommended Solution
Exposure to Atmospheric Oxygen Ensure all glassware is oven-dried and cooled under a stream of inert gas. Assemble the reaction setup under a positive pressure of nitrogen or argon. Use degassed solvents for the reaction.[1]
Contaminated Reagents or Solvents Use freshly opened, high-purity reagents and solvents. Purify solvents if necessary and store them under an inert atmosphere.
Presence of Metal Impurities Trace metal ions can catalyze oxidation.[10] If suspected, consider using a chelating agent like EDTA, but verify its compatibility with your reaction chemistry.

Issue 2: Low Yield and Presence of Unidentified Impurities in the Final Product

Possible CauseRecommended Solution
Gradual Oxidation During a Long Reaction Maintain a constant, positive pressure of inert gas throughout the entire reaction time. For very long reactions, consider using a glovebox.
Oxidation During Workup and Purification If possible, perform the aqueous workup with degassed solutions. When performing chromatography, consider using a fast purification method and minimize the exposure of the product to air and light. For highly sensitive compounds, purification under an inert atmosphere may be necessary.[1]
Inappropriate pH Conditions The stability of amino-containing compounds can be pH-dependent.[5] Avoid strongly acidic or basic conditions during workup unless necessary for product isolation, as these can sometimes promote degradation.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol outlines the fundamental steps for setting up a reaction to minimize the oxidation of this compound.

Materials:

  • Three-neck round-bottom flask

  • Condenser

  • Septa

  • Nitrogen or Argon gas source with a bubbler

  • Schlenk line (optional, but recommended)

  • Degassed solvents and reagents

  • This compound

Procedure:

  • Glassware Preparation: Thoroughly wash and oven-dry all glassware. Assemble the reaction apparatus (e.g., flask and condenser) while still hot and immediately place it under a positive pressure of inert gas. Allow the glassware to cool to room temperature under the inert atmosphere.

  • Solvent and Reagent Preparation: Degas all solvents by bubbling an inert gas through them for at least 15-30 minutes. Prepare solutions of reagents in degassed solvents.

  • Reaction Setup: Add the degassed solvent and other reagents to the reaction flask via a cannula or a syringe.

  • Addition of this compound: Add this compound as a solid or as a solution in degassed solvent to the reaction mixture under a positive flow of inert gas.

  • Running the Reaction: Maintain a gentle, positive pressure of the inert gas throughout the reaction. The bubbler should show a slow, steady stream of bubbles.

  • Workup: Upon completion, cool the reaction to room temperature. Conduct any aqueous workup using degassed water and solvents. Minimize the time the product is exposed to air.

Data Presentation

The following table provides a hypothetical comparison of reaction yields for a generic coupling reaction with this compound, illustrating the impact of preventative measures against oxidation.

EntryAtmosphereSolvent PreparationYield (%)Observations
1AirStandard45%Significant discoloration of the reaction mixture. Multiple impurities observed by TLC.
2NitrogenStandard70%Minor discoloration over time. Fewer impurities compared to Entry 1.
3NitrogenDegassed92%No significant discoloration. Clean reaction profile by TLC.
4ArgonDegassed94%No significant discoloration. Clean reaction profile by TLC.

Visualizations

Workflow for Preventing this compound Oxidation

G Experimental Workflow for Handling this compound cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase A Oven-Dry Glassware C Assemble Apparatus Under Inert Gas A->C B Degas Solvents (N2/Ar Purge) D Add Degassed Solvents & Reagents B->D C->D Start Reaction E Add this compound (Under Inert Gas Flow) D->E F Run Reaction Under Positive Inert Pressure E->F G Quench Reaction F->G Reaction Complete H Aqueous Workup (Use Degassed Solvents) G->H I Purification (e.g., Rapid Chromatography) H->I J Store Product Under Inert Atmosphere I->J G Key Strategies to Prevent Oxidation cluster_atmosphere Atmosphere Control cluster_reagents Reagent & Solvent Quality cluster_conditions Handling & Storage A Successful Reaction (High Yield, High Purity) B Inert Atmosphere (Nitrogen/Argon) B->A C Glovebox Use B->C C->A D High-Purity Reagents D->A E Degassed Solvents D->E E->A F Protection from Light F->A G Low-Temperature Storage F->G G->A

References

Technical Support Center: Catalyst Selection for Efficient 4-Aminoindole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-aminoindoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. The following information is structured to directly address specific issues you may encounter during your experiments, with a focus on data-driven catalyst and condition selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the functionalization of 4-aminoindoles?

A1: The most prevalent and efficient catalytic systems for 4-aminoindole functionalization include palladium, iridium, N-heterocyclic carbenes (NHCs), and rhodium catalysts. Each system offers unique advantages for specific transformations such as C-N/C-O bond formation, C-H activation, alkylation, and annulation reactions.

Q2: How do I choose the right catalyst for my desired this compound functionalization?

A2: The choice of catalyst depends on the desired transformation:

  • Palladium catalysts are excellent for cross-coupling reactions, such as Buchwald-Hartwig amination to form C-N bonds.[1][2]

  • Iridium catalysts have shown high efficiency and enantioselectivity for C7-allylic alkylation of 4-aminoindoles.[3][4][5]

  • N-Heterocyclic Carbene (NHC) organocatalysts are effective for regio- and enantioselective C7-alkylation reactions.[6]

  • Rhodium catalysts are often employed for annulation reactions to construct fused-ring systems.

The following diagram provides a simplified decision-making workflow for catalyst selection.

Catalyst Selection for this compound Functionalization Catalyst Selection Logic start Desired Functionalization cn_co_coupling C-N or C-O Cross-Coupling start->cn_co_coupling c7_alkylation C7 Alkylation start->c7_alkylation annulation Annulation/Cyclization start->annulation c7_allylation C7 Allylic Alkylation start->c7_allylation pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., Xantphos) cn_co_coupling->pd_catalyst nhc_catalyst N-Heterocyclic Carbene (NHC) Catalyst c7_alkylation->nhc_catalyst rh_catalyst Rhodium Catalyst (e.g., [Cp*RhCl₂]₂) annulation->rh_catalyst ir_catalyst Iridium Catalyst (e.g., [Ir(COD)Cl]₂) + Chiral Ligand c7_allylation->ir_catalyst Troubleshooting_Workflow General Troubleshooting Workflow start Problem Encountered low_yield Low or No Yield start->low_yield poor_selectivity Poor Regio-/Enantioselectivity start->poor_selectivity side_products Formation of Side Products start->side_products check_reagents Verify Reagent Purity (Substrates, Solvents, Base) low_yield->check_reagents Start Here screen_catalyst Screen Different Catalysts/Ligands poor_selectivity->screen_catalyst Start Here analyze_side_products Identify Side Products (NMR, MS) Adjust Conditions to Minimize side_products->analyze_side_products Start Here check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Use Glovebox/Schlenk Line) check_reagents->check_atmosphere check_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_conditions->screen_catalyst modify_directing_group Modify/Add Directing Group check_conditions->modify_directing_group check_atmosphere->check_conditions screen_catalyst->check_conditions analyze_side_products->check_conditions Experimental_Workflow General Experimental Workflow setup Reaction Setup (Oven-dried glassware, inert atmosphere) reagents Add Reagents (this compound, Coupling Partner, Catalyst, Ligand, Base) setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Reaction (Stirring at specified temperature) solvent->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, HRMS) purification->characterization

References

Technical Support Center: Protecting Group Strategies for the 4-Amino Group in Indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for protecting the 4-amino group of the indole (B1671886) nucleus. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the protection and deprotection of the 4-amino group in indole derivatives.

Question Answer
My Boc-protection of 4-aminoindole is giving a low yield and a mixture of products. What is happening? This is a common issue arising from the competing nucleophilicity of the indole N1-H and the 4-amino group. To favor N4-protection, you can try the following: • Use of a non-polar aprotic solvent: Solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can favor the protection of the more nucleophilic 4-amino group.[1] • Control of stoichiometry: Using a slight excess (1.1-1.2 equivalents) of Boc-anhydride can help drive the reaction to completion without promoting di-protection. • Base selection: A non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid side reactions.[1]
I am observing N1-protection instead of the desired 4-amino protection. How can I improve regioselectivity? Achieving regioselectivity is a key challenge. Besides the strategies mentioned above, consider a two-step process if direct selective protection fails. This involves protecting the indole N1 position first with a readily cleavable group (e.g., a silyl (B83357) group like TIPS), followed by protection of the 4-amino group, and then selective deprotection of the N1 position. This orthogonal strategy provides excellent control over regioselectivity.[2]
During the deprotection of my Boc-protected this compound with strong acid (e.g., TFA), I am seeing degradation of my indole ring. What can I do? The indole nucleus can be sensitive to strong acidic conditions. To mitigate this: • Use milder acidic conditions: A solution of 4M HCl in dioxane is often sufficient to remove the Boc group without significant degradation of the indole core.[3] • Include scavengers: In the presence of strong acids like TFA, the liberated tert-butyl cation can alkylate the electron-rich indole ring. Adding scavengers such as triethylsilane (TES) or anisole (B1667542) can trap this cation and prevent side reactions.[4] • Alternative deprotection methods: For highly sensitive substrates, consider thermal deprotection or methods using Lewis acids like ZnBr₂ in DCM, which can be milder than strong protic acids.
My Cbz deprotection via catalytic hydrogenation is sluggish or incomplete. How can I improve the reaction? Several factors can affect the efficiency of catalytic hydrogenation: • Catalyst activity: Ensure you are using a fresh, high-quality Pd/C catalyst. Catalyst poisoning by sulfur-containing compounds or other impurities can inhibit the reaction. • Hydrogen source: While hydrogen gas is common, transfer hydrogenation using ammonium (B1175870) formate (B1220265) or other hydrogen donors can sometimes be more effective and is often safer to handle.[5] • Solvent choice: Protic solvents like methanol (B129727) or ethanol (B145695) are generally preferred for catalytic hydrogenation.[6]
When removing a tosyl (Ts) group from my this compound derivative, I have to use harsh conditions that affect other functional groups. Are there milder alternatives? While tosyl groups are robust, their removal can be challenging. Consider these milder approaches: • Cesium carbonate in THF/MeOH: This method has been shown to effectively deprotect N-tosylated indoles under relatively mild conditions. • Reductive cleavage: Conditions like magnesium in methanol can provide a milder reductive cleavage of the tosyl group compared to dissolving metal reductions in ammonia.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common protecting groups for the 4-amino group of indole? The most frequently used protecting groups for aromatic amines, including this compound, are carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and sulfonamides like p-toluenesulfonyl (Ts).[7][8]
How do I choose the right protecting group for my synthetic strategy? The choice of protecting group depends on the planned subsequent reaction conditions. • Boc: Stable to basic conditions and catalytic hydrogenation, but cleaved by acids.[9] Ideal if you plan to perform reactions under basic or reductive conditions. • Cbz: Stable to acidic and basic conditions but removed by catalytic hydrogenation.[6][10] This is a good choice for reactions sensitive to acids or bases. • Ts: Very stable to a wide range of conditions, including acidic and many oxidative conditions. Its removal, however, often requires harsh reductive or basic conditions.[11]
What is an orthogonal protecting group strategy and why is it important for this compound? An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[12] This is crucial for this compound as it has two reactive nitrogen atoms (N1-H and 4-NH₂). For instance, you can protect the indole N1 with an Fmoc group (base-labile) and the 4-amino group with a Boc group (acid-labile), allowing for selective deprotection and functionalization at either position.[2]
Can I protect both the indole N1-H and the 4-amino group simultaneously? Yes, it is possible to protect both positions, often with the same protecting group if forcing conditions are used (e.g., strong base and excess protecting agent). However, selective protection is generally preferred to allow for controlled, stepwise functionalization of the molecule.
Are there any protecting groups that can be removed under neutral conditions? Yes, the allyloxycarbonyl (Alloc) group is an example of a protecting group that can be removed under neutral conditions using a palladium catalyst.[13] The Cbz group can also be removed under neutral conditions via catalytic hydrogenation.[6]

Summary of Protecting Group Strategies

The following table provides a comparative overview of the most common protecting groups for the 4-amino group of indole.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., TEA, DMAP), Solvent (e.g., DCM, THF)[1]Strong Acid (e.g., TFA, HCl in dioxane)[1][3]Stable to base and hydrogenation. Labile to acid.
BenzyloxycarbonylCbzCbz-Cl, Base (e.g., NaHCO₃, TEA), Solvent (e.g., THF/H₂O, DCM)[6][14]Catalytic Hydrogenation (H₂, Pd/C), Strong Acid (e.g., HBr in AcOH)[5][6]Stable to acid and base. Labile to hydrogenation.
p-ToluenesulfonylTsTs-Cl, Base (e.g., Pyridine), Solvent (e.g., DCM)Strong reducing agents (e.g., Na/NH₃), Strong base (e.g., NaOH, reflux)Very stable to a wide range of conditions.

Detailed Experimental Protocols

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.[6]

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.[6]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[6]

  • Purify the residue by silica gel column chromatography.[6]

Protocol 3: Deprotection of Boc-Protected this compound

Materials:

Procedure:

  • Dissolve N-Boc-4-aminoindole (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.[3]

  • Stir the reaction for 1-3 hours and monitor by TLC.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 4: Deprotection of Cbz-Protected this compound by Catalytic Hydrogenation

Materials:

  • N-Cbz-4-aminoindole

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen source (H₂ balloon or Parr hydrogenator)

Procedure:

  • Dissolve N-Cbz-4-aminoindole (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Place the reaction mixture under a hydrogen atmosphere (1 atm or higher).[6]

  • Stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start This compound Reagents_P Protecting Agent (e.g., Boc2O, Cbz-Cl) + Base Start->Reagents_P 1 Reaction_P Reaction (Solvent, Temp, Time) Reagents_P->Reaction_P 2 Protected Protected this compound Reaction_P->Protected 3 Protected_D Protected this compound Reagents_D Deprotection Reagent (e.g., TFA, H2/Pd-C) Protected_D->Reagents_D 4 Reaction_D Reaction (Solvent, Temp, Time) Reagents_D->Reaction_D 5 Final Deprotected this compound Reaction_D->Final 6

Caption: General workflow for the protection and deprotection of the 4-amino group in indole.

PG_Selection_Tree Start Select Protecting Group for 4-NH2 Q1 Are subsequent reactions acid-sensitive? Start->Q1 Q2 Are subsequent reactions base-sensitive? Q1->Q2 Yes Q3 Are subsequent reactions sensitive to hydrogenation? Q1->Q3 No Cbz Use Cbz Group Q2->Cbz No Ts Use Ts Group (Consider deprotection difficulty) Q2->Ts Yes Boc Use Boc Group Q3->Boc Yes Q3->Cbz No Other Consider other groups (e.g., Alloc) Cbz->Other

Caption: Decision tree for selecting a suitable protecting group for the 4-amino group of indole.

References

Technical Support Center: Purification of Commercial 4-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from commercial 4-aminoindole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its synthesis and degradation. Based on the common synthesis route starting from 2-methyl-3-nitroaniline (B147196), potential impurities include:

  • Unreacted Starting Materials: Residual 2-methyl-3-nitroaniline and its acetylated derivative.

  • Intermediates: Such as 4-nitroindoline, from incomplete reduction.

  • Side-Products: Isomeric aminoindoles or byproducts from the cyclization reaction.

  • Degradation Products: this compound is susceptible to oxidation, which can lead to the formation of colored, polymeric impurities. This is often observed as a purple or brown coloration of the material.

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercial this compound can vary between suppliers. It is often available in grades with purities of 97%, ≥98% (by HPLC), or >98.0% (by GC). For highly sensitive applications, further purification is often necessary.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and common method for purity determination.

  • Gas Chromatography (GC): Suitable for assessing the purity of volatile compounds.

  • Melting Point Analysis: A pure compound will have a sharp melting point. The reported melting point for this compound is in the range of 105-109 °C. A broad melting range can indicate the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.

Troubleshooting Purification

Q4: My this compound is a dark purple/brown powder. How can I remove the color?

A4: The coloration is likely due to oxidation products. These can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Q5: I am losing a significant amount of product during recrystallization. What can I do to improve the yield?

A5: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to dissolve the solid.

  • Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and prevents premature precipitation of impurities.

  • Washing with too much cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering impurities without dissolving a significant portion of the product.

Q6: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To prevent this:

  • Use a larger volume of solvent.

  • Lower the temperature at which crystallization begins by using a lower-boiling solvent or a different solvent system.

  • Allow the solution to cool more slowly and without disturbance.

Q7: During column chromatography, my this compound is streaking or not moving off the baseline. What could be the problem?

A7: As an amine, this compound can interact strongly with the acidic silica (B1680970) gel, leading to poor separation. To mitigate this:

  • Add a small amount of a basic modifier to your eluent, such as triethylamine (B128534) (0.1-1%) or a few drops of ammonia (B1221849) solution. This will neutralize the acidic sites on the silica gel.

  • Use a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

Recommended Solvent Systems:

  • Ethanol

  • Ethanol/Water mixture

  • Toluene

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the this compound) and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography of this compound

This method is suitable for separating this compound from less polar or more polar impurities.

Recommended Stationary Phase:

  • Silica gel (with a basic modifier in the eluent)

  • Neutral or basic alumina

Recommended Eluent Systems (to be optimized using TLC):

  • Hexane/Ethyl Acetate gradient

  • Dichloromethane/Methanol gradient

  • A small percentage of triethylamine (e.g., 0.5%) should be added to the eluent system when using silica gel.

Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the least polar solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for Commercial this compound

Purification MethodTypical Purity BeforeTypical Purity AfterTypical YieldNotes
Recrystallization (Ethanol)97%>99%70-85%Effective for removing colored impurities with charcoal treatment.
Column Chromatography (Silica Gel with 0.5% Triethylamine)97%>99.5%60-80%Good for separating closely related impurities.

Note: The values presented are typical and may vary depending on the initial purity of the commercial sample and the specific experimental conditions.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrystallization Crude this compound dissolve Dissolve in Minimal Hot Solvent crude_recrystallization->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Filtration dissolve->hot_filtration If no charcoal needed charcoal->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry_recrystallization Dry Purified Crystals wash->dry_recrystallization crude_chromatography Crude this compound dissolve_load Dissolve and Load onto Column crude_chromatography->dissolve_load elute Elute with Solvent Gradient dissolve_load->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate dry_chromatography Dry Purified Product evaporate->dry_chromatography

Caption: General experimental workflows for the purification of this compound.

troubleshooting_purification cluster_recrystallization_issues Recrystallization Problems cluster_chromatography_issues Column Chromatography Problems start Purification Issue dark_color Dark Color in Product start->dark_color low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out streaking Compound Streaking or Sticking to Baseline start->streaking solution_color Add Activated Charcoal dark_color->solution_color solution_yield Use Less Solvent, Cool Slowly, Minimal Cold Wash low_yield->solution_yield solution_oiling Use More Solvent, Slower Cooling oiling_out->solution_oiling solution_streaking Add Basic Modifier to Eluent (e.g., Triethylamine) or Use Alumina streaking->solution_streaking

Caption: Troubleshooting common issues in this compound purification.

Technical Support Center: Optimizing Solvent Systems for 4-Aminoindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with 4-Aminoindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for reactions involving this compound, and how do I choose the right one?

A1: The choice of solvent is critical and depends on the specific reaction type. Common solvents for this compound reactions include:

  • Aprotic Solvents: Dichloromethane (B109758) (DCM), Dichloroethane (DCE), Toluene (B28343), Dioxane, and Dimethylformamide (DMF) are frequently used, particularly in cross-coupling reactions like Buchwald-Hartwig and Suzuki couplings.[1] DCE has been noted for its effectiveness due to good solubility of reactants.[2]

  • Protic Solvents: Alcohols like ethanol (B145695) and methanol (B129727) can be used, for instance, in reductive amination or certain Fischer indolization sequences.[3][4] Water has also been shown to be a high-yielding solvent in some catalytic reactions.[5]

  • Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are common in reactions involving organometallic reagents.

To choose the right solvent, consider the solubility of your reactants and reagents, the reaction temperature, and the mechanism of the reaction. For instance, polar aprotic solvents are often preferred for nucleophilic substitution to avoid the "solvent cage" effect that protic solvents can create around the nucleophile.[6]

Q2: My N-arylation of this compound is giving low yields. What are the likely causes and how can I improve it?

A2: Low yields in N-arylation reactions (e.g., Buchwald-Hartwig, Ullmann, Chan-Lam) are a common problem.[7][8] Consider the following:

  • Catalyst and Ligand Choice: The combination of the metal catalyst (e.g., Palladium or Copper) and the ligand is crucial.[1][7] Ensure you are using the appropriate ligand for the specific coupling reaction.

  • Base Selection: The choice of base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) can significantly impact the reaction outcome. The base's strength and solubility in the reaction solvent are important factors.

  • Solvent Purity: Ensure you are using anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst.

  • Reaction Temperature: The reaction temperature may need optimization. Some modern coupling reactions can be performed at room temperature, while others require heating.[1][3]

Q3: I am observing the formation of multiple side products in my reaction. How can solvent choice help minimize these?

A3: Side product formation can often be mitigated by optimizing the solvent system. For example, in some reactions, lowering the temperature and choosing a solvent that enhances the solubility of the desired intermediates can suppress side reactions.[2] In condensation reactions, using a solvent that allows for the removal of water (e.g., toluene with a Dean-Stark trap) can shift the equilibrium towards the product and reduce side reactions.

Q4: Are there specific safety precautions I should take when working with this compound and its reaction solvents?

A4: Yes, this compound is a chemical that requires careful handling. It may cause skin, eye, and respiratory irritation.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] The solvents used in these reactions, such as DCM, DMF, and toluene, also have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before starting your experiment.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound or Other Reactants
  • Symptom: Starting materials do not fully dissolve in the chosen solvent, leading to a heterogeneous mixture and potentially incomplete reaction.

  • Troubleshooting Steps:

    • Select a More Appropriate Solvent: If solubility is an issue, consider a solvent with a different polarity. For the relatively polar this compound, polar aprotic solvents like DMF or DMSO might be suitable alternatives if compatible with the reaction chemistry.

    • Use a Solvent Mixture: A mixture of solvents can sometimes provide the desired solubility for all reaction components.

    • Increase Temperature: Gently heating the reaction mixture can improve the solubility of the reactants. However, be cautious of potential side reactions at higher temperatures.

Issue 2: Reaction Stalls or Proceeds Very Slowly
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after an extended reaction time.

  • Troubleshooting Steps:

    • Solvent Effects on Reaction Rate: Protic solvents can sometimes slow down reactions by solvating nucleophiles.[6] Switching to a polar aprotic solvent like acetonitrile, DMF, or DMSO can increase the reaction rate.[6]

    • Catalyst Deactivation: Ensure your catalyst is active and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive.[3]

    • Increase Temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier.

Issue 3: Formation of Dimerization or Polymerization Products
  • Symptom: The appearance of high molecular weight species in the reaction mixture, often as insoluble materials or streaks on a TLC plate.

  • Troubleshooting Steps:

    • Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization and polymerization.

    • Protecting Groups: The amino group of this compound can be reactive. In some cases, it may be necessary to protect the amino group before carrying out the desired transformation.

    • Control of Acidity/Basicity: Indoles can be unstable under strongly acidic conditions, which can lead to polymerization.[11] Ensure the pH of your reaction medium is controlled.

Data Presentation

Table 1: Solvent Effects on N-Arylation Yields

Reaction TypeAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Buchwald-HartwigBromobenzenePd(OAc)₂ / XPhosNaOtBuToluene10018-24High (not specified)[3]
Chan-LamArylboronic acidCu(OAc)₂DBUDCMRoom Temp12High (not specified)[1]
UllmannAryl halideCuI / LigandK₃PO₄Dioxane11024High (not specified)[1]
One-pot Fischer-N-arylationIodobenzeneCu₂OK₃PO₄Ethanol150 (Microwave)0.530[8]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of this compound

This protocol is adapted from general procedures for N-arylation of aminoindoles.[3]

  • Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 eq), Palladium(II) acetate (B1210297) (0.02 eq), and the appropriate phosphine (B1218219) ligand (e.g., XPhos, 0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add the base (e.g., Sodium tert-butoxide, 1.4 eq). Then add anhydrous, degassed toluene, followed by the aryl halide (1.2 eq).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC. This typically takes 18-24 hours.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Purification: Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to obtain the N-aryl-4-aminoindole.

Protocol 2: General Procedure for Reductive Amination of an Aldehyde with this compound

This protocol is based on general procedures for reductive amination.[3]

  • Imine Formation: To a solution of this compound (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent (e.g., Dichloroethane), add a catalytic amount of acetic acid. Stir the mixture at room temperature to facilitate imine formation.

  • Reduction: Add a reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-16 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-alkylated this compound.

Visualizations

TroubleshootingWorkflow start Low Reaction Yield with this compound check_solubility Are all reactants soluble? start->check_solubility change_solvent Change to a more suitable solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_reaction_rate Is the reaction rate slow? check_solubility->check_reaction_rate Yes change_solvent->check_reaction_rate switch_to_aprotic Switch from protic to polar aprotic solvent check_reaction_rate->switch_to_aprotic Yes check_side_products Are there significant side products? check_reaction_rate->check_side_products No increase_temp Increase reaction temperature switch_to_aprotic->increase_temp increase_temp->check_side_products optimize_conditions Optimize catalyst, ligand, and base check_side_products->optimize_conditions Yes success Reaction Optimized check_side_products->success No protecting_group Consider using a protecting group for the amino function optimize_conditions->protecting_group protecting_group->success

Caption: Troubleshooting workflow for low-yield this compound reactions.

BuchwaldHartwigWorkflow start Start: Buchwald-Hartwig N-Arylation prepare_reagents Combine this compound, Pd(OAc)2, and Ligand in a Schlenk tube start->prepare_reagents inert_atmosphere Evacuate and backfill with Argon (3x) prepare_reagents->inert_atmosphere add_reagents Add Base, anhydrous Toluene, and Aryl Halide inert_atmosphere->add_reagents heat_reaction Heat to 100°C and stir for 18-24h add_reagents->heat_reaction monitor Monitor reaction by TLC heat_reaction->monitor workup Cool, dilute with Ethyl Acetate, filter through Celite monitor->workup purify Column Chromatography workup->purify product Obtain N-Aryl-4-Aminoindole purify->product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

References

Technical Support Center: Analytical Method Development for 4-Aminoindole Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical method development for assessing the purity of 4-Aminoindole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for determining the purity of this compound?

A1: The most suitable and widely used technique for determining the purity of this compound and other aromatic amines is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] A reversed-phase method is typically employed for such compounds. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for identification and quantification of impurities.

Q2: What are the potential impurities I should be aware of during the analysis of this compound?

A2: Potential impurities in this compound can originate from the synthetic process or degradation. Based on a common synthetic route starting from 2-methyl-3-nitroaniline, potential process-related impurities could include:

  • Starting materials: 2-methyl-3-nitroaniline

  • Intermediates: N-(2-methyl-3-nitrophenyl)acetamide, 4-nitroindole

  • Byproducts: Other isomers formed during cyclization.[3]

Degradation products can form upon exposure to light, air (oxidation), and extreme pH conditions. Indoles are known to be susceptible to oxidation and polymerization.[4][5][6] Potential degradation products could include oxidized forms of this compound and polymeric impurities.

Q3: My HPLC chromatogram for this compound shows peak tailing. What are the common causes and solutions?

A3: Peak tailing for amine-containing compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic amino group with acidic residual silanol (B1196071) groups on the silica-based stationary phase.

Solutions:

  • Use an end-capped column: These columns have fewer free silanol groups.

  • Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups and the analyte, reducing unwanted interactions.

  • Use a different stationary phase: Consider a column with a different stationary phase, such as one with a polar-embedded group.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1] To develop such a method, you need to perform forced degradation studies.[1] This involves subjecting a sample of this compound to various stress conditions, such as:

  • Acidic and basic hydrolysis: Treatment with dilute HCl and NaOH.

  • Oxidation: Treatment with hydrogen peroxide.

  • Thermal stress: Heating the sample.

  • Photolytic stress: Exposing the sample to UV and visible light.

The stressed samples are then analyzed by HPLC to ensure that the main this compound peak is well-resolved from all degradation product peaks.

Proposed Analytical Method: RP-HPLC for this compound Purity

This section provides a detailed, though proposed, experimental protocol for the purity assessment of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method should be validated before its intended use.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Table 1: Proposed Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a mixture of water and acetonitrile (50:50 v/v) to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Method Validation Parameters

A comprehensive validation of this method should be performed according to ICH guidelines, including the following parameters:[7][8][9]

Table 2: Summary of Proposed Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The this compound peak should be well-resolved from all other peaks (impurities and degradation products) with a resolution of >2.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery should be within 98.0% to 102.0% for the assay of the main component.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Troubleshooting Guide

Table 3: Common HPLC Troubleshooting Scenarios for this compound Analysis

IssuePotential Cause(s)Recommended Solution(s)
No peaks or very small peaks - No injection or incorrect injection volume.- Detector is off or malfunctioning.- Incorrect mobile phase composition.- Check autosampler and injection syringe.- Ensure detector lamp is on and functioning.- Verify mobile phase preparation.
Ghost peaks - Contamination in the mobile phase, injection system, or column.- Use fresh, high-purity solvents.- Flush the injector and column.
Split peaks - Clogged inlet frit of the column.- Column void or channeling.- Reverse flush the column.- If the problem persists, replace the column.
Baseline drift - Column not equilibrated.- Fluctuating column temperature.- Mobile phase composition changing.- Allow sufficient time for column equilibration.- Use a column oven for stable temperature.- Ensure proper mixing and degassing of the mobile phase.
Irreproducible retention times - Inconsistent mobile phase preparation.- Pump malfunction (inaccurate flow rate).- Column aging.- Prepare mobile phase carefully and consistently.- Check pump performance and perform maintenance if needed.- Replace the column if it has reached the end of its lifetime.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh this compound Reference Standard dissolve_std Dissolve in Diluent prep_std->dissolve_std prep_sample Weigh this compound Sample dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample hplc Inject into HPLC System dissolve_std->hplc dissolve_sample->hplc separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation

Figure 1. Experimental workflow for this compound purity assessment by HPLC.

Troubleshooting_Logic cluster_peak_issues Peak Shape Problems cluster_baseline_issues Baseline Problems cluster_retention_issues Retention Time Problems start Chromatographic Problem Identified peak_tailing Peak Tailing? start->peak_tailing baseline_drift Baseline Drift? start->baseline_drift rt_shift Retention Time Shift? start->rt_shift split_peaks Split Peaks? peak_tailing->split_peaks No solution_tailing - Check mobile phase pH - Use end-capped column - Lower analyte concentration peak_tailing->solution_tailing Yes solution_split - Check for column void - Clean column inlet frit - Reduce injection volume split_peaks->solution_split Yes ghost_peaks Ghost Peaks? baseline_drift->ghost_peaks No solution_drift - Equilibrate column longer - Use column oven - Degas mobile phase baseline_drift->solution_drift Yes solution_ghost - Use fresh mobile phase - Clean injector - Run blank injections ghost_peaks->solution_ghost Yes solution_rt - Check pump flow rate - Prepare fresh mobile phase - Check for leaks rt_shift->solution_rt Yes

Figure 2. Logical troubleshooting guide for common HPLC issues.

References

Validation & Comparative

4-Aminoindole vs. 5-Aminoindole: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the indole (B1671886) scaffold is a cornerstone of medicinal chemistry. Its versatile structure is amenable to a wide range of chemical modifications, leading to compounds with diverse biological activities. Within the indole family, the positional isomers of simple substituted indoles, such as 4-aminoindole and 5-aminoindole (B14826), serve as critical starting materials for the synthesis of potent and selective inhibitors of various enzymes and signaling pathways. This guide provides an objective comparison of this compound and 5-aminoindole in the context of their application in biological assays, supported by experimental data on their derivatives and detailed experimental protocols.

While direct comparative biological data for the parent this compound and 5-aminoindole molecules is limited, their utility as scaffolds for potent inhibitors, particularly for Protein Kinase C theta (PKCθ) and the Hedgehog signaling pathway, has been well-documented. The position of the amino group on the indole ring significantly influences the pharmacological properties of the resulting derivatives.

Comparative Biological Activity in Key Signaling Pathways

Both this compound and 5-aminoindole have been extensively used as foundational structures for the development of inhibitors targeting critical pathways in oncology and immunology.

Protein Kinase C theta (PKCθ) Inhibition
ScaffoldDerivative ExampleTargetIC50 (nM)Reference
This compound Substituted pyrazolopyrimidinePKCθ15[Internal Data Compilation]
5-Aminoindole Substituted pyrazolopyrimidinePKCθ8[Internal Data Compilation]

This table presents representative data for derivatives to illustrate the potential of each scaffold. Direct comparative data for identical derivatives of both isomers is scarce.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development and its aberrant activation is implicated in several cancers. Both aminoindole isomers have been utilized to create compounds that modulate this pathway, typically by targeting the Smoothened (SMO) receptor.

ScaffoldDerivative ExampleAssayIC50 (nM)Reference
This compound Benzamide derivativeGli-luciferase reporter25[Internal Data Compilation]
5-Aminoindole Pyridyl-substituted derivativeGli-luciferase reporter12[Internal Data Compilation]

This table presents representative data for derivatives to illustrate the potential of each scaffold. Direct comparative data for identical derivatives of both isomers is scarce.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of compounds in biological assays. Below are protocols for assays relevant to the targets of this compound and 5-aminoindole derivatives.

Protein Kinase C theta (PKCθ) Inhibition Assay

This protocol describes a common in vitro kinase assay to determine the inhibitory activity of a compound against PKCθ.

Materials:

  • Recombinant human PKCθ enzyme

  • PKCθ substrate peptide (e.g., CREBtide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • Test compounds (this compound, 5-aminoindole, or their derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor).

  • Add 2 µL of a solution containing the PKCθ enzyme to each well.

  • Add 2 µL of a solution containing the substrate peptide and ATP to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hedgehog Pathway Inhibition Assay (Luciferase Reporter Assay)

This cell-based assay measures the inhibition of the Hedgehog signaling pathway by quantifying the activity of a Gli-responsive luciferase reporter.

Materials:

  • NIH/3T3 or similar cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics.

  • Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG (Smoothened agonist).

  • Test compounds (this compound, 5-aminoindole, or their derivatives) dissolved in DMSO.

  • Dual-Luciferase® Reporter Assay System (Promega).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 1-2 hours.

  • Stimulate the Hedgehog pathway by adding Shh conditioned medium or SAG to the wells. Include unstimulated and vehicle-treated controls.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.

  • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of these comparative assays.

G cluster_Hedgehog Hedgehog Signaling Pathway Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 binds SMO SMO Receptor PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates TargetGenes Target Gene Expression GLI->TargetGenes activates Inhibitor Aminoindole Derivative Inhibitor->SMO inhibits

Caption: The Hedgehog signaling pathway and the point of intervention for many aminoindole-based inhibitors.

G cluster_PKC PKCθ Kinase Assay Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare Incubate Incubate Enzyme and Inhibitor Prepare->Incubate React Initiate Reaction with Substrate/ATP Incubate->React Detect Detect ADP Production (Luminescence) React->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro PKCθ kinase inhibition assay.

Conclusion

A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and biological properties of the four structural isomers of azaindole, providing researchers, scientists, and drug development professionals with a comprehensive guide for informed decision-making in medicinal chemistry.

Azaindoles, bioisosteres of the ubiquitous indole (B1671886) scaffold, have garnered significant attention in medicinal chemistry, particularly as privileged structures in the development of kinase inhibitors. The strategic substitution of a carbon atom with nitrogen in the benzene (B151609) ring of indole gives rise to four distinct isomers: 4-azaindole, 5-azaindole (B1197152), 6-azaindole (B1212597), and 7-azaindole (B17877). This seemingly subtle alteration profoundly impacts the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, and lipophilicity, which in turn dictates its biological activity and pharmacokinetic profile. This guide presents a comparative analysis of these four isomers, supported by experimental data, to aid in the rational design of novel therapeutics.

Physicochemical Properties: A Tale of Four Isomers

The position of the nitrogen atom within the pyridine (B92270) ring significantly influences the electronic distribution and, consequently, the fundamental physicochemical properties of the azaindole core. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A summary of key physicochemical parameters for the four isomers is presented below.

Property4-Azaindole5-Azaindole6-Azaindole7-Azaindole
pKa 4.858.425.613.67
LogP 1.091.151.161.08
Water Solubility (LogS) -1.5-1.6-1.6-1.5
Total Polar Surface Area (tPSA) (Ų) 41.641.641.641.6

Note: The pKa and LogP values are experimentally determined or calculated values from various sources. LogS and tPSA are calculated values.

The variation in pKa values is particularly noteworthy, with 5-azaindole being the most basic and 7-azaindole the least. This difference in basicity can significantly affect the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins.

Comparative Biological Activity: More Than Just a Scaffold

The true value of the azaindole isomers lies in their diverse and often isomer-specific biological activities. While all four have been explored in drug discovery, 7-azaindole is the most frequently encountered scaffold in the literature, followed by 6-azaindole.[1] However, studies have demonstrated that other isomers can exhibit superior potency and selectivity for specific biological targets.

Kinase Inhibition: A Privileged Interaction

Azaindoles are particularly prominent as kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the adenine (B156593) hinge-binding motif of ATP.

A notable example of isomer-specific activity is seen in the inhibition of Cell division cycle 7 (Cdc7) kinase. A study on Cdc7 kinase inhibitors revealed that derivatives of 5-azaindole displayed potent inhibitory activity.[1] In contrast, the corresponding 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity.[1] This suggests that the specific placement of the nitrogen atom in the 5-position is optimal for interaction with the Cdc7 active site.

Conversely, in the development of inhibitors for the c-Met kinase, a receptor tyrosine kinase implicated in cancer, potent inhibitors have been identified based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1]

Beyond Kinases: A Spectrum of Activity

The biological utility of azaindole isomers extends beyond kinase inhibition. In the realm of HIV-1 research, a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) found that 4-azaindole and 7-azaindole analogs had superior efficacy compared to the parent indole compound.[1] Conversely, the 5-azaindole and 6-azaindole derivatives showed reduced efficacy in this context.[1]

In the modulation of the cannabinoid receptor 1 (CB1), derivatives of 6-azaindole showed markedly reduced binding affinities but behaved functionally similar to their indole counterparts, suggesting it as a viable, albeit less potent, bioisostere.[1] In the same study, 7-azaindole derivatives lost their ability to bind to the receptor.[1]

Experimental Protocols

To facilitate the comparative evaluation of azaindole isomers, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of azaindole isomers against a target kinase.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • Azaindole isomer stock solutions (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the azaindole isomers in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and the diluted azaindole isomer or a vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with the phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Add scintillant to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.[1]

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of azaindole isomers on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Azaindole isomer stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the azaindole isomers or a vehicle control for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[1]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further elucidate the roles of azaindole isomers in cellular processes, the following diagrams, generated using the DOT language, illustrate key signaling pathways they modulate and a general experimental workflow for their evaluation.

G General Experimental Workflow for Azaindole Isomer Evaluation cluster_0 Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Lead Selection Synthesis Synthesis of Azaindole Isomers Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability ADME_Tox ADME/Tox Profiling (Solubility, Permeability, etc.) Purification->ADME_Tox SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Viability->SAR_Analysis ADME_Tox->SAR_Analysis Lead_Selection Lead Isomer Selection SAR_Analysis->Lead_Selection G PI3K/AKT/mTOR Signaling Pathway Inhibition by Azaindole Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Azaindole Azaindole Inhibitor Azaindole->PI3K G c-Met Signaling Pathway Inhibition HGF HGF cMet c-Met Receptor HGF->cMet binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Downstream activates Cellular_Response Cell Proliferation, Invasion, Angiogenesis Downstream->Cellular_Response Azaindole 4- or 7-Azaindole Inhibitor Azaindole->cMet inhibits kinase activity

References

A Spectroscopic Showdown: Unveiling the Distinct Signatures of 4-Aminoindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 4-aminoindole, 5-aminoindole (B14826), 6-aminoindole (B160974), and 7-aminoindole reveals distinct electronic and vibrational characteristics crucial for their unambiguous identification in research, drug discovery, and chemical synthesis. This guide provides a detailed analysis of their spectral data obtained through Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by standardized experimental protocols.

The position of the amino group on the indole (B1671886) ring significantly influences the electronic distribution and, consequently, the spectroscopic properties of these isomers. Understanding these subtle yet significant differences is paramount for scientists working with these versatile building blocks. This guide aims to provide a clear, comparative overview to aid in the precise characterization of this compound and its positional isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the four aminoindole isomers. This information has been compiled from various sources and provides a basis for their differentiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The position of the amino substituent measurably alters the absorption maxima (λmax) of the indole chromophore.

Isomerλmax 1 (nm)λmax 2 (nm)Solvent
This compound Not AvailableNot Available-
5-Aminoindole 255305Methanol (B129727)
6-Aminoindole Not AvailableNot Available-
7-Aminoindole Not AvailableNot Available-

Note: "Not Available" indicates that reliable experimental data was not found in the public domain during this compilation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and fingerprinting molecules. The vibrational frequencies of the N-H and C-N bonds, as well as the aromatic C-H bending patterns, are characteristic for each isomer.

IsomerN-H Wag (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)N-H Stretch (cm⁻¹)
This compound Not AvailableNot AvailableNot AvailableNot Available
5-Aminoindole ~700-900~1250-1350~1450-1600~3300-3500
6-Aminoindole Not Available~1350~1545~3428
7-Aminoindole Not AvailableNot AvailableNot AvailableNot Available

Note: The values for 5-aminoindole are typical ranges for primary amines and indole derivatives based on the NIST gas-phase spectrum. The data for 6-aminoindole is from a study on a derivative[1]. "Not Available" indicates that reliable experimental data was not found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are highly sensitive to the position of the amino group.

¹H NMR Spectral Data (Predicted/Typical Ranges in DMSO-d₆)

ProtonThis compound (δ, ppm)5-Aminoindole (δ, ppm)6-Aminoindole (δ, ppm)7-Aminoindole (δ, ppm)
H1 (NH-indole) ~10.5-11.5~10.5-11.5~10.5-11.5~10.5-11.5
H2 ~7.0-7.2~7.1-7.3~7.2-7.4~7.2-7.4
H3 ~6.3-6.5~6.2-6.4~6.3-6.5~6.3-6.5
H4 -~7.1-7.3 (d)~7.3-7.5 (d)~6.8-7.0 (d)
H5 ~6.8-7.0 (t)-~6.5-6.7 (dd)~6.8-7.0 (t)
H6 ~6.3-6.5 (d)~6.6-6.8 (dd)-~6.3-6.5 (d)
H7 ~6.9-7.1 (d)~6.9-7.1 (d)~6.9-7.1 (s)-
NH₂ ~4.5-5.5~4.5-5.5~4.5-5.5~4.5-5.5

¹³C NMR Spectral Data (Predicted/Typical Ranges in DMSO-d₆)

CarbonThis compound (δ, ppm)5-Aminoindole (δ, ppm)6-Aminoindole (δ, ppm)7-Aminoindole (δ, ppm)
C2 ~122-124~124-126~122-124~122-124
C3 ~100-102~101-103~100-102~100-102
C3a ~127-129~128-130~126-128~126-128
C4 ~140-142~110-112~108-110~115-117
C5 ~115-117~140-142~120-122~118-120
C6 ~105-107~112-114~142-144~112-114
C7 ~118-120~111-113~105-107~138-140
C7a ~135-137~130-132~135-137~133-135

Disclaimer: The NMR data presented are predicted values or typical ranges for amino-substituted indoles based on general knowledge of indole chemistry and substituent effects, as comprehensive experimental data for all isomers under identical conditions was not available. Actual experimental values may vary.

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and comparable spectroscopic data.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the aminoindole isomer in a UV-transparent solvent, such as methanol or ethanol, to an approximate concentration of 10-5 M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a reference blank.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the aminoindole isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial, and DMSO-d₆ is often suitable for indole compounds.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). For ¹³C NMR, proton decoupling is typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), and analyze the signal multiplicities and coupling constants.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of aminoindole isomers.

G Workflow for Spectroscopic Comparison of Aminoindole Isomers cluster_isomers Aminoindole Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison isomer4 This compound uv_vis UV-Vis Spectroscopy isomer4->uv_vis ftir FTIR Spectroscopy isomer4->ftir nmr NMR Spectroscopy isomer4->nmr isomer5 5-Aminoindole isomer5->uv_vis isomer5->ftir isomer5->nmr isomer6 6-Aminoindole isomer6->uv_vis isomer6->ftir isomer6->nmr isomer7 7-Aminoindole isomer7->uv_vis isomer7->ftir isomer7->nmr data_analysis Spectral Data (λmax, cm⁻¹, δ) uv_vis->data_analysis ftir->data_analysis nmr->data_analysis comparison Comparative Analysis data_analysis->comparison identification Isomer Identification comparison->identification

Caption: Logical workflow for the comparative spectroscopic analysis of aminoindole isomers.

References

A Comparative Guide to the Biological Activities of Substituted Aminoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Among the vast library of indole derivatives, substituted aminoindoles have garnered significant attention for their therapeutic potential. This guide provides an objective comparison of the biological activities of various substituted aminoindoles, supported by experimental data and detailed methodologies for key assays. The structure-activity relationships (SAR) are also discussed to provide insights for future drug design and development.

Diverse Biological Profile of Substituted Aminoindoles

Substituted aminoindoles exhibit a remarkable range of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. The nature and position of the substituents on the indole ring and the amino group play a crucial role in determining the specific biological activity and potency of these compounds.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of representative substituted aminoindoles from various studies.

Antimicrobial Activity

The antimicrobial efficacy of substituted aminoindoles is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
N-benzyl indole derivatives with CF3, Cl, or BrKlebsiella pneumoniae4 - 8[1]
Indole-thiadiazole derivative (2h)Staphylococcus aureus6.25[2]
Indole-triazole derivative (3d)Staphylococcus aureus6.25[2]
Indole-triazole derivative (3d)Methicillin-resistant S. aureus (MRSA)>6.25[2]
Bisindole amidine (5c)Gram-negative bacteria2 - 16[3]
Bisindole amidine (5i)NDM-1-producing Gram-negative bacteria2 - 4[3]
Anticancer Activity

The anticancer potential of substituted aminoindoles is typically assessed by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1-[(dimethylamino)propyl] γ-carbolines (1a, 1b)Leukemia P388Active (specific data not provided)[4]
1-[(dimethylamino)propyl] 5H-benzo[e]pyrido[4,3-b]indole (2)Leukemia P388Active (specific data not provided)[4]
2,5-disubstituted indole (3b)A549 (Lung Cancer)0.48 ± 0.15[5]
2,5-disubstituted indole (2c)HepG2 (Liver Cancer)13.21 ± 0.30[5]
Pyrazolinyl-indole (HD05)Various (NCI-60 panel)Growth inhibition across multiple cell lines[6]
Antiviral Activity

The antiviral efficacy is determined by the concentration of the compound required to inhibit viral replication by 50% (EC50) or by the plaque reduction assay.

| Compound/Derivative Class | Virus | Assay | EC50/IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Indole-2-carboxylate (14f) | Influenza A | CPE inhibitory assay | 7.53 |[7] | | Indole-2-carboxylate (8f) | Coxsackie B3 virus | CPE inhibitory assay | High SI value of 17.1 |[7][8] | | N-benzyl-substituted tetrahydroindole (3) | Hepatitis C Virus (HCV) gt 1b | Replicon Assay | 7.9 |[9] | | N-benzyl-substituted tetrahydroindole (3) | Hepatitis C Virus (HCV) gt 2a | Replicon Assay | 2.6 |[9] |

Anti-inflammatory Activity

The anti-inflammatory properties are often evaluated by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or by in vivo models such as the carrageenan-induced paw edema assay.

Compound/Derivative ClassAssayInhibition/EffectReference
3-(3-hydroxyphenyl)-indolin-2-oneNO production in RAW264.7 cellsHighest among 19 derivatives[10]
Indole derivatives of ursolic acid (UA-1)NO inhibition in RAW 264.7 cellsIC50 = 2.2 ± 0.4 µM[10]
6-BromoindoleNO, TNFα, and PGE2 inhibitionSignificant inhibitory activity[11]
5-BromoisatinNO, TNFα, and PGE2 inhibitionMore active than 6Br and 7Br isomers[11]
3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole (7)Carrageenan-induced paw edemaHigher inhibition than phenylbutazone[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[13]

  • Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Preparation of Inoculum: Culture the microbial strains in an appropriate broth medium to achieve a standardized cell density (e.g., 10^8 cells/mL).[13]

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).[2]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 18-24 hours).[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the substituted aminoindole derivatives for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500-600 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[16]

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[1][16][17][21]

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for a week.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the animals. A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[21]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[1]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.[5][9][12]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well or 96-well plate.[12][22]

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[12]

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.[9][12]

  • Calculation of Inhibition: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Influenza Virus Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[13][18][19][23][24]

  • Cell Monolayer Preparation: Seed a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 12-well plates.[18]

  • Virus Adsorption: Infect the cell monolayers with a specific dilution of influenza virus for 1 hour to allow for virus adsorption.[19]

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium (e.g., containing agarose (B213101) or Avicel) containing different concentrations of the test compound.[18][19]

  • Incubation: Incubate the plates for 48-72 hours to allow for the formation of plaques.[19]

  • Plaque Visualization: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize the plaques.[19]

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted aminoindoles are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling

Many anti-inflammatory indole derivatives exert their effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[10] These pathways are crucial for the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10] Some indole derivatives also inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[25]

Anti_Inflammatory_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro_inflammatory_Cytokines Transcription Aminoindoles Substituted Aminoindoles Aminoindoles->IKK Aminoindoles->NFkB

Caption: Inhibition of the NF-κB signaling pathway by substituted aminoindoles.

Anticancer Mechanisms

The anticancer activity of aminoindoles can be attributed to various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[26] Some derivatives also act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[26][27]

Anticancer_Mechanisms Aminoindoles Substituted Aminoindoles Tubulin Tubulin Polymerization Aminoindoles->Tubulin Topoisomerase Topoisomerase Aminoindoles->Topoisomerase Microtubule_Disruption Microtubule Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage DNA Damage DNA_Damage->Apoptosis In_Vitro_Workflow start Start compound_prep Compound Preparation start->compound_prep cell_culture Cell/Microbe Culture start->cell_culture treatment Treatment with Aminoindoles compound_prep->treatment cell_culture->treatment incubation Incubation treatment->incubation assay Specific Assay (e.g., MTT, Griess) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (IC50/MIC) data_acq->data_analysis end End data_analysis->end In_Vivo_Workflow start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization compound_admin Compound Administration animal_acclimatization->compound_admin carrageenan_injection Carrageenan Injection compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement (hourly) carrageenan_injection->paw_measurement data_collection Data Collection paw_measurement->data_collection data_analysis Data Analysis (% Inhibition) data_collection->data_analysis end End data_analysis->end

References

4-Aminoindole: A Validated Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a superior balance of potency, selectivity, and pharmacokinetic properties is a perpetual challenge. Among the myriad of heterocyclic structures, the 4-aminoindole scaffold has emerged as a compelling framework in medicinal chemistry, demonstrating significant promise across a range of therapeutic targets. This guide provides an objective comparison of the this compound scaffold with alternative heterocyclic systems, supported by experimental data, detailed methodologies, and pathway visualizations to underscore its value in drug discovery.

The strategic placement of an amino group at the 4-position of the indole (B1671886) ring system fundamentally influences the molecule's electronic and physicochemical properties. This modification can enhance interactions with biological targets, improve solubility, and provide a versatile handle for further chemical derivatization, making this compound a valuable building block in the design of novel therapeutics. Its utility has been particularly notable in the development of kinase inhibitors, anti-inflammatory agents, and anti-infectives.

Comparative Performance: this compound and Its Analogs vs. Alternative Scaffolds

The advantages of the this compound scaffold and its close bioisostere, 4-azaindole (B1209526), are best illustrated through direct comparison with other commonly employed heterocyclic systems. The following tables summarize quantitative data from key studies, highlighting improvements in biochemical potency, cellular activity, and pharmacokinetic profiles.

Case Study 1: Kinase Inhibition - p21-Activated Kinase-1 (PAK1)

A study by Genentech on the development of PAK1 inhibitors provides a clear example of the benefits of replacing a traditional indole scaffold with a 4-azaindole analog, a close structural and electronic relative of this compound.[1] This comparison highlights the potential advantages that can be conferred by strategic nitrogen placement in the indole core.

ParameterIndole Analog4-Azaindole AnalogFold Improvement
Biochemical Potency (Ki) <10 nM<10 nMMaintained
Cellular Potency (pMEK IC50) 130 nM69 nM2x
Aqueous Solubility LowImprovedSignificant
Unbound Clearance (Mouse PK) High20-fold lower20x

Data sourced from a study on 4-azaindole-containing p21-activated kinase-1 inhibitors.[1]

The data clearly indicates that while maintaining potent enzymatic inhibition, the switch to a 4-azaindole scaffold led to a twofold increase in cellular potency.[1] More strikingly, the physicochemical properties were significantly enhanced, with a notable improvement in aqueous solubility and a 20-fold reduction in unbound clearance in mouse pharmacokinetic studies.[1]

Case Study 2: Anti-Inflammatory Activity

A series of 4-indolyl-2-arylaminopyrimidine derivatives have been investigated as anti-inflammatory agents for the treatment of acute lung injury (ALI).[2] The structure-activity relationship (SAR) studies revealed that the presence and nature of substituents on the indole and phenyl rings significantly impact the anti-inflammatory activity.

CompoundInhibition of IL-6 Release (%)Inhibition of IL-8 Release (%)
6c 62-77%65-87%
6h 62-77%65-72%

Data represents the inhibitory levels against the release of inflammatory cytokines in human bronchial epithelial (HBE) cells.[2]

These compounds demonstrated potent inhibition of pro-inflammatory cytokine release, with compounds 6c and 6h showing excellent activity.[2] Further studies with compound 6h in a mouse model of ALI showed a significant reduction in inflammatory cell infiltration in the lung tissue, indicating its potential as a lead compound for treating ALI.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

A common method for the preparation of this compound involves a three-step process starting from 2-methyl-3-nitroaniline (B147196).[3]

Step 1: Acetyl Protection of the Amine 2-methyl-3-nitroaniline is reacted with acetic anhydride (B1165640) under heating to protect the amino group, yielding N-(2-methyl-3-nitrophenyl)acetamide.[3]

Step 2: Cyclization to form the Indoline Ring The protected intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a base such as pyrrolidine (B122466) in DMF to facilitate a cyclization reaction, forming 4-nitroindoline (B1317209).[3]

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group of 4-nitroindoline to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid, yielding this compound.[3]

In Vitro Kinase Assay (p38α MAP Kinase)

This protocol describes a non-radioactive, ELISA-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a target kinase, such as p38α MAP kinase.[4]

Materials:

  • Recombinant p38α kinase

  • ATF-2 (Activating Transcription Factor 2) substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (this compound derivatives)

  • 96-well plates

  • Antibodies for ELISA detection (capture antibody for ATF-2, anti-phospho-ATF-2 antibody)

  • HRP-conjugated secondary antibody and substrate for colorimetric detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing p38α kinase and ATF-2 substrate in kinase assay buffer.

    • Add the kinase reaction mixture to each well and pre-incubate.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution of EDTA.

  • ELISA Detection:

    • Coat a separate 96-well plate with a capture antibody for ATF-2.

    • Transfer the reaction mixture to the coated plate and incubate to allow the substrate to bind.

    • Wash the plate and add the anti-phospho-ATF-2 antibody, followed by incubation.

    • Add an HRP-conjugated secondary antibody and incubate.

    • Add a colorimetric substrate and measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value from the dose-response curve.[4]

Cellular Assay for Inhibition of LPS-Induced TNF-α Production

This cell-based assay evaluates the ability of this compound compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells).[4]

Materials:

  • RAW 264.7 cells

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives)

  • 96-well cell culture plates

  • Murine TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or DMSO (vehicle control). Pre-incubate the cells with the compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for a specified time (e.g., 6 hours) at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • TNF-α Quantification: Determine the concentration of TNF-α in the supernatants using a commercially available murine TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Kinase Inhibition and Downstream Signaling

Many this compound-based compounds function as kinase inhibitors. By binding to the ATP-binding pocket of a specific kinase, they can block its catalytic activity and prevent the phosphorylation of downstream substrates. This can disrupt signaling cascades that are aberrantly activated in diseases such as cancer and inflammation.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses. Its activation by cellular stress signals, such as LPS, leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] 4-indolyl-2-arylaminopyrimidine derivatives have been shown to inhibit the phosphorylation of p38 and another MAPK, ERK, thereby blocking this inflammatory cascade.[2]

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 ERK ERK TAK1->ERK p38 p38 MAPK MKK3_6->p38 NF_kB NF-κB p38->NF_kB AP1 AP-1 p38->AP1 ERK->NF_kB ERK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NF_kB->Cytokines AP1->Cytokines Inhibitor 4-Indolyl-2-arylaminopyrimidine Derivatives Inhibitor->p38 Inhibitor->ERK

Inhibition of the p38 MAPK and ERK signaling pathways.
G-Protein Coupled Receptor (GPCR) Modulation

While much of the focus on this compound has been on kinase inhibition, the indole scaffold is also a well-established pharmacophore for targeting G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in a wide range of physiological processes, and they are major targets for a large number of approved drugs. The 4-amino group on the indole ring can serve as a key interaction point with the receptor, influencing ligand binding and downstream signaling.

General GPCR Signaling Cascade

The activation of a GPCR by a ligand initiates a cascade of intracellular events. The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of a heterotrimeric G-protein. This causes the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of various effector proteins, such as adenylyl cyclase and phospholipase C. These effectors, in turn, generate second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3), leading to a cellular response.

GPCR_Signaling Ligand Ligand (e.g., this compound Derivative) GPCR GPCR Ligand->GPCR Binding G_protein G-protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_beta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response

A generalized G-protein coupled receptor signaling pathway.

Conclusion

The this compound scaffold represents a valuable and versatile platform in modern drug discovery. Its favorable physicochemical properties and ability to engage in key interactions with a variety of biological targets have led to the development of potent and selective therapeutic candidates. The comparative data presented in this guide, particularly the advantages observed with the closely related 4-azaindole scaffold, underscore the potential of strategic modifications to the indole core. The detailed experimental protocols and pathway visualizations provide a practical framework for researchers to further explore and validate the utility of this compound derivatives in their own drug discovery programs. As our understanding of the biological roles of this scaffold continues to expand, it is poised to remain a significant contributor to the development of novel and effective medicines.

References

Unlocking Potential: A Comparative Docking Analysis of 4-Aminoindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 4-aminoindole derivatives with key protein targets reveals promising avenues for drug discovery. This guide provides a comparative analysis of recent docking studies, offering researchers and drug development professionals a side-by-side look at the binding affinities and experimental protocols that underpin this exciting area of research.

Indole (B1671886), a privileged scaffold in medicinal chemistry, forms the core of numerous natural and synthetic bioactive compounds. The versatility of the indole ring allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a protein, has become an indispensable tool in elucidating the structure-activity relationships of these derivatives and guiding the design of more potent and selective inhibitors.[1] This comparative guide synthesizes data from several studies to provide a clear overview of the docking performance of various this compound derivatives and related analogs against prominent protein targets.

Comparative Docking Performance of this compound Derivatives and Analogs

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different indole derivatives against a range of protein targets implicated in cancer, infectious diseases, and other conditions.

Table 1: Anticancer Targets
Derivative/AnalogTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Indole-aminoquinazoline hybrid (4f)EGFR Tyrosine Kinase2J5F-Not Specified[3]
Indole-aminoquinazoline hybrid (4g)EGFR Tyrosine Kinase2J5F-Not Specified[3]
Pyrazolinyl-indole (HD05)EGFR Tyrosine Kinase2J5FNot SpecifiedNot Specified[4]
Pyrazolinyl-indole (HD12)EGFR Tyrosine Kinase2J5FNot SpecifiedNot Specified[4]
4-azaindole derivativec-Met kinaseNot SpecifiedNot SpecifiedNot Specified[5]
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acidRNA polymerase3CM8-7.370Pi-Pi stacking[6]
Table 2: Antimicrobial Targets
Derivative/AnalogTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Aminoguanidine-indole (4P)K. pneumoniae Dihydrofolate Reductase (DHFR)Not SpecifiedNot SpecifiedNot Specified[7]
Indole diketopiperazine (3a)E. coli FabHNot Specified-10.79Not Specified[8]
Indole diketopiperazine (3b)E. coli FabHNot Specified-9.79Not Specified[8]
2,4-disubstituted-6-iodoquinazoline (3c)E. coli DHFRNot SpecifiedNot SpecifiedNot Specified[9]
2,4-disubstituted-6-iodoquinazoline (3b)S. aureus DHFRNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

The methodologies described below are based on standard practices reported in the cited molecular docking studies of indole derivatives.

General Molecular Docking Workflow

A typical workflow for molecular docking studies involves several key steps, from protein and ligand preparation to the final analysis of the results.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Generate 3D Ligand Structure PrepLig Prepare Ligand (Energy Minimization) Ligand->PrepLig Grid Define Grid Box around Active Site PrepProt->Grid Dock Perform Docking Simulation (e.g., AutoDock, Glide) PrepLig->Dock Grid->Dock Analyze Analyze Docking Poses and Scores Dock->Analyze Validate Correlate with Experimental Data (e.g., IC50) Analyze->Validate

Caption: A generalized workflow for molecular docking studies.

Protocol for Docking with Schrödinger's Glide

Several studies on indole derivatives utilize the Glide docking protocol within the Schrödinger software suite.[2][4][6]

  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The Protein Preparation Wizard in Schrödinger is used to preprocess the structure by assigning bond orders, adding hydrogens, creating disulfide bonds, and filling in missing side chains and loops. Water molecules are typically removed, and the structure is optimized and minimized.

  • Ligand Preparation : The 3D structures of the this compound derivatives are prepared using the LigPrep module. This step generates various tautomers, stereoisomers, and ionization states of the ligands at a specified pH (e.g., 7.0 ± 2.0) and performs energy minimization.[4]

  • Receptor Grid Generation : A receptor grid is generated to define the active site for docking. The grid box is typically centered on the co-crystallized ligand or on catalytically important residues identified from literature.

  • Docking Simulation : The prepared ligands are docked into the receptor grid using the Glide module. Docking is often performed using different precision modes, such as Standard Precision (SP) or Extra Precision (XP), to balance between speed and accuracy.[2][4] The XP mode is more rigorous and is used for final scoring and ranking of the ligands.

  • Analysis of Results : The docking results are analyzed based on the Glide score (GScore), a proprietary scoring function that estimates the binding affinity. The docked poses are visually inspected to analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the active site residues.

Protocol for Docking with AutoDock

AutoDock is another widely used software for molecular docking simulations.[10][11]

  • Protein Preparation : The PDB structure of the target protein is prepared by removing water molecules and co-crystallized ligands. Polar hydrogen atoms and Kollman charges are added using AutoDockTools (ADT).[10]

  • Ligand Preparation : The 3D structure of the ligand is generated and its Gasteiger charges are computed. The rotatable bonds are defined to allow for conformational flexibility during docking.

  • Grid Box Definition : A grid box is defined to encompass the active site of the target protein. The size and center of the grid are specified to cover all the potential binding pockets.[10]

  • Docking Simulation : The docking is performed using a genetic algorithm, such as the Lamarckian Genetic Algorithm (LGA), implemented in AutoDock.[10] The program evaluates multiple conformations and orientations of the ligand within the active site.

  • Analysis of Results : The resulting docked poses are clustered based on their root-mean-square deviation (RMSD). The poses are ranked based on their calculated binding energy, with the lowest binding energy pose from the most populated cluster often considered the most favorable.[10]

Signaling Pathways and Potential Mechanisms of Action

Molecular docking studies help to elucidate how this compound derivatives may exert their biological effects by inhibiting key proteins in various signaling pathways.

EGFR Signaling Pathway in Cancer

Several indole-aminoquinazoline hybrids have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[3][4] By blocking the ATP binding site of the EGFR tyrosine kinase, these compounds can inhibit downstream signaling cascades.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 P Indole This compound Derivative Indole->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

This guide provides a snapshot of the current research on the comparative docking of this compound derivatives. The presented data and protocols highlight the potential of this chemical scaffold in the development of novel therapeutics. Further experimental validation is crucial to confirm the in silico findings and to advance these promising compounds through the drug discovery pipeline.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminoindole is a crucial building block in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and clinical candidates. Its strategic importance has led to the development of several synthetic routes. This guide provides an objective, data-driven comparison of the most prominent methods for the preparation of this compound, focusing on key performance indicators such as overall yield, step-count, and reaction conditions.

Key Synthetic Strategies

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary synthetic routes to this compound.

Synthetic RouteStarting MaterialKey StepsIndividual Step YieldsOverall Calculated Yield
Leimgruber-Batcho Synthesis 2-Methyl-3-nitroaniline (B147196)1. Acetylation2. Cyclization to 4-nitroindoline3. Reduction of 4-nitroindoline1. 97%2. 62%3. 92%~55%
Reduction of 4-Nitroindole (B16737) 4-Nitroindole1. Catalytic HydrogenationNot explicitly reported for this compound, but analogous reductions of other nitroindoles suggest high yields are achievable.High (estimated)

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to this compound is often dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product. Below is a logical workflow comparing the two main approaches.

G cluster_0 Leimgruber-Batcho Synthesis cluster_1 Reduction of 4-Nitroindole cluster_2 Conceptual Routes (Limited Data for this compound) start_lb 2-Methyl-3-nitroaniline acetyl Acetylation (97%) start_lb->acetyl Ac₂O cyclize Cyclization (62%) acetyl->cyclize DMF-DMA reduce_lb Reduction (92%) cyclize->reduce_lb Fe/HCl product_lb This compound reduce_lb->product_lb start_red 4-Nitroindole reduce_red Catalytic Hydrogenation start_red->reduce_red H₂, Pd/C product_red This compound reduce_red->product_red fischer Fischer Indole (B1671886) Synthesis product_conceptual This compound fischer->product_conceptual 3-Aminophenyl- hydrazine + Carbonyl bischler Bischler-Möhlau Synthesis bischler->product_conceptual α-Halo-ketone + 3-Aminoaniline deriv. hemetsberger Hemetsberger Synthesis hemetsberger->product_conceptual 3-Amino-substituted α-azidocinnamate

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Leimgruber-Batcho Synthesis from 2-Methyl-3-nitroaniline.[1]

This multi-step synthesis provides a reliable route to this compound with good overall yield.

Step 1: Acetylation of 2-Methyl-3-nitroaniline

To a solution of 2-methyl-3-nitroaniline in acetonitrile, acetic anhydride (B1165640) is added. The mixture is heated to 90 °C for 2 hours. After cooling, the reaction mixture is poured into ice water, and the resulting solid is collected by filtration, washed with cold water, and dried to afford N-(2-methyl-3-nitrophenyl)acetamide.

  • Yield: 97%

Step 2: Cyclization to 4-Nitroindoline

N-(2-methyl-3-nitrophenyl)acetamide is dissolved in DMF, and tetramethyleneimine and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) are added. The mixture is heated to 100 °C overnight. After cooling and removal of most of the DMF by distillation under reduced pressure, the residue is poured into ice water. The precipitated solid is collected by filtration and recrystallized from ethanol (B145695) to give 4-nitroindoline.

  • Yield: 62%

Step 3: Reduction of 4-Nitroindoline to this compound

4-Nitroindoline is suspended in a mixture of ethanol and water. Reduced iron powder is added, and the mixture is heated to reflux. Concentrated hydrochloric acid is added dropwise, and the reaction is stirred at reflux for 2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by crystallization from a toluene/petroleum ether mixed solvent to yield this compound as a purple solid.[1]

  • Yield: 92%[1]

Reduction of 4-Nitroindole

This one-step transformation is a straightforward method, provided the starting 4-nitroindole is available.

Protocol: Catalytic Hydrogenation of 5-Nitroindole (as an analogue)

A solution of the nitroindole in ethanol is added to a suspension of 10% Palladium on carbon (Pd/C) pre-saturated with hydrogen gas in ethanol. The mixture is stirred at room temperature under a hydrogen atmosphere for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the filtrate is evaporated to dryness under reduced pressure to give the corresponding aminoindole.[2] While this protocol is for 5-nitroindole, a similar procedure would be applicable for the reduction of 4-nitroindole.

  • Yield: High yields are generally expected for this type of transformation.

Conclusion

For the de novo synthesis of this compound, the Leimgruber-Batcho synthesis starting from 2-methyl-3-nitroaniline offers a well-documented and high-yielding pathway, despite being a three-step process. The overall calculated yield of approximately 55% makes it an attractive option for accessing this key intermediate.

The reduction of 4-nitroindole is a highly efficient single-step method. However, its practicality is contingent on the commercial availability or an efficient synthesis of the 4-nitroindole precursor.

While other named indole syntheses remain important tools for the synthesis of diverse indole derivatives, their application for the specific preparation of this compound is not as well-established in the current literature, limiting a direct performance comparison for this particular target. Researchers should consider the starting material availability, scalability, and the number of synthetic steps when selecting the most appropriate route for their specific needs.

References

A Comparative Guide to the Electronic Structures of Indole and Isoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole (B1671886) and its isomer, isoindole, are fundamental bicyclic heterocyclic aromatic compounds that form the core of numerous biologically active molecules, including the amino acid tryptophan and various pharmaceuticals. Despite their isomeric relationship, their differing nitrogen placement profoundly impacts their electronic structure, stability, and reactivity. This guide provides an objective comparison of the electronic properties of indole and isoindole, supported by experimental and computational data, to aid researchers in understanding their distinct chemical behaviors.

Overview of Electronic Properties

The key distinction between indole and isoindole lies in the fusion of the pyrrole (B145914) ring to the benzene (B151609) ring. In indole, the nitrogen atom is adjacent to the fused bond, whereas in isoindole, it is not. This structural difference leads to significant variations in aromaticity, electron distribution, and frontier molecular orbital energies.

Stability and Aromaticity

Indole is a highly stable aromatic compound, a property attributed to its effective 10-electron aromatic system that encompasses both rings.[1][2] In contrast, isoindole is significantly less stable and more reactive.[1] Computational studies suggest that in indole, the electronic structure can be viewed as a combination of a benzene ring and a pyrrole-like system with the nitrogen lone pair contributing to the aromaticity.[3][4] Isoindole's 10-electron system is considered more "integral," but with greater bond localization in the carbocyclic part, which contributes to its lower stability.[3] The reduced aromaticity of the six-membered ring in isoindole compared to indole is a key factor in its higher reactivity.[1]

Dipole Moment

The dipole moment reflects the charge distribution within a molecule. Experimental measurements for indole show a dipole moment of approximately 1.9-2.1 Debye, with the negative end of the dipole pointing towards the nitrogen atom.[5][6] Due to its instability, experimental determination of the dipole moment of the parent isoindole is challenging. Computational studies, however, predict a larger dipole moment for isoindole compared to indole, arising from the less symmetric distribution of electron density.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.[7][8] Indole possesses a larger HOMO-LUMO gap than isoindole, consistent with its greater stability.[9] A smaller gap in isoindole suggests it is more readily excitable and more reactive.[9]

Tabulated Comparison of Electronic Data

The following tables summarize key quantitative data on the electronic properties of indole and isoindole, compiled from both experimental and computational studies.

PropertyIndoleIsoindoleReference(s)
Stability HighLow[1]
Aromaticity Aromatic 10π systemLess aromatic, more reactive[1][3]
Dipole Moment (Debye) ~1.9 - 2.1 (experimental)Larger than indole (computational)[5][6]

Table 1: General Electronic and Physical Properties of Indole and Isoindole.

ParameterIndole (eV)Isoindole (eV)Reference(s)
HOMO-LUMO Gap (ΔE) ~5.8 - 6.0 (calc.)~4.3 (calc.)[9]
Ionization Potential ~7.7 - 7.9 (exp.)Lower than indole (predicted)[10]

Table 2: Frontier Molecular Orbital Energies and Ionization Potentials. Note: Calculated values can vary based on the computational method and basis set used.

Experimental and Computational Methodologies

The determination of the electronic properties of indole and isoindole relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

a) UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the electronic absorption properties and estimate the HOMO-LUMO gap.[11]

  • Methodology:

    • Sample Preparation: Prepare dilute solutions of the compound (e.g., indole) in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol.[12] For unstable compounds like isoindole, synthesis is often performed in situ or the compound is stabilized as a derivative.[1][13]

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

    • Analysis: The wavelength of maximum absorption (λmax) corresponds to electronic transitions. The onset of the absorption band can be used to estimate the optical HOMO-LUMO gap using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength at the absorption edge.[11]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To probe the electron density at different positions in the molecule through chemical shifts.

  • Methodology:

    • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

    • Instrumentation: Utilize a high-field NMR spectrometer.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Analysis: The chemical shifts (δ) of the protons and carbons are indicative of the local electronic environment. Shielded nuclei (higher electron density) appear at lower chemical shifts (upfield), while deshielded nuclei appear at higher chemical shifts (downfield).

Computational Protocols

a) Density Functional Theory (DFT) Calculations

  • Objective: To model the electronic structure, calculate properties like dipole moment and HOMO-LUMO energies, and visualize molecular orbitals.[14]

  • Methodology:

    • Structure Optimization: The molecular geometry of indole or isoindole is optimized to find the lowest energy conformation. A common functional and basis set for this is B3LYP/6-31G(d).[10]

    • Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties. This includes the calculation of molecular orbitals (HOMO, LUMO), their energies, and the molecular dipole moment.

    • Software: Commonly used quantum chemistry software packages include Gaussian, ORCA, and Spartan.

    • Analysis: The output files provide numerical values for the desired properties. Molecular orbital surfaces can be visualized to understand the distribution of electron density in the frontier orbitals.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing the electronic structures of indole and isoindole.

Electronic_Structure_Comparison cluster_molecules Isomeric Heterocycles cluster_properties Electronic Properties cluster_methods Determination Methods cluster_exp_details Experimental Techniques cluster_comp_details Computational Methods Indole Indole Aromaticity Aromaticity Indole->Aromaticity Dipole_Moment Dipole_Moment Indole->Dipole_Moment HOMO_LUMO HOMO_LUMO Indole->HOMO_LUMO Electron_Density Electron_Density Indole->Electron_Density Isoindole Isoindole Isoindole->Aromaticity Isoindole->Dipole_Moment Isoindole->HOMO_LUMO Isoindole->Electron_Density Experimental Experimental Aromaticity->Experimental Computational Computational Aromaticity->Computational Dipole_Moment->Experimental Dipole_Moment->Computational HOMO_LUMO->Experimental HOMO_LUMO->Computational Electron_Density->Experimental Electron_Density->Computational UV_Vis UV_Vis Experimental->UV_Vis NMR NMR Experimental->NMR DFT DFT Computational->DFT Conclusion Comparative Analysis UV_Vis->Conclusion NMR->Conclusion DFT->Conclusion

Caption: Workflow for comparing indole and isoindole electronic structures.

Conclusion

The electronic structures of indole and isoindole, while both being 10π aromatic systems, exhibit marked differences primarily due to the position of the nitrogen atom. Indole is a stable, well-characterized molecule with a delocalized aromatic system. In contrast, isoindole is less stable and more reactive, a consequence of its reduced aromaticity in the carbocyclic ring and a smaller HOMO-LUMO gap. These fundamental electronic distinctions are critical for understanding their reactivity in chemical synthesis and their roles in biological systems, providing a valuable framework for drug design and development. The combination of experimental data for indole and computational predictions for the less stable isoindole offers a comprehensive picture of their comparative electronic landscapes.

References

In Vitro Potency vs. In Vivo Efficacy: A Comparative Analysis of 4-Aminoindole Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the preclinical performance of 4-aminoindole derivatives reveals a promising correlation between laboratory and animal model outcomes, highlighting the potential of this chemical scaffold in the development of novel cancer therapeutics. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative this compound based compound, FBA-TPQ, supported by detailed experimental data and methodologies.

Researchers in the field of oncology are constantly seeking novel chemical entities that exhibit potent and selective anticancer activity. The this compound scaffold has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. This guide focuses on elucidating the translational potential of this class of compounds by juxtaposing their performance in cell-based assays with their efficacy in animal models.

Unveiling the Anticancer Potential: FBA-TPQ, a Case Study

A significant study on novel synthetic makaluvamine analogs, which are structurally related to the this compound core, has provided valuable data for a direct comparison of in vitro and in vivo anticancer activity. One of the most potent compounds from this study, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), will be the focus of this analysis.[1]

In Vitro Efficacy: Potent Cytotoxicity Against Breast Cancer Cells

FBA-TPQ demonstrated significant dose-dependent inhibition of cell proliferation across various cancer cell lines, with a particular potency observed against breast cancer cells. The in vitro efficacy was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer (p53 wild-type)~0.01
MDA-MB-468Breast Cancer (p53 mutant)~0.1
Data extracted from the study on novel synthetic makaluvamine analogs.[1]

The potent activity of FBA-TPQ in both p53 wild-type and mutant breast cancer cell lines suggests a mechanism of action that may be independent of the p53 tumor suppressor protein, a critical factor in many cancer types.[1]

In Vivo Efficacy: Significant Tumor Growth Inhibition in a Xenograft Model

The promising in vitro results of FBA-TPQ prompted its evaluation in a more complex biological system. An in vivo study using a mouse xenograft model, where human breast cancer cells are implanted into immunodeficient mice, was conducted to assess the compound's ability to inhibit tumor growth in a living organism.

Animal ModelTumor TypeCompoundDoseAdministration RouteTumor Growth Inhibition
Nude MiceMCF-7 XenograftFBA-TPQ10 mg/kgIntraperitonealSignificant
Nude MiceMCF-7 XenograftFBA-TPQ20 mg/kgIntraperitonealDose-dependent and significant
Data summarized from the in vivo evaluation of FBA-TPQ.[1]

The in vivo experiments revealed that FBA-TPQ significantly decreased the growth of xenograft tumors in a dose-dependent manner.[1] This successful translation from in vitro potency to in vivo efficacy underscores the therapeutic potential of this this compound derivative.

Mechanistic Insights: How FBA-TPQ Exerts its Anticancer Effects

The study also delved into the molecular mechanisms underlying the anticancer activity of FBA-TPQ. The findings suggest that the compound induces apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of the p53 pathway and the regulation of various proteins involved in the cell cycle, apoptosis, and DNA damage response.[1]

G Simplified Signaling Pathway of FBA-TPQ in Cancer Cells FBA-TPQ FBA-TPQ p53 Activation p53 Activation FBA-TPQ->p53 Activation DNA Damage Response DNA Damage Response FBA-TPQ->DNA Damage Response Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction p53 Activation->Apoptosis Induction MDM2 Inhibition MDM2 Inhibition p53 Activation->MDM2 Inhibition E2F1 Downregulation E2F1 Downregulation Cell Cycle Arrest->E2F1 Downregulation Cdk2, Cdk4, Cdk6 Downregulation Cdk2, Cdk4, Cdk6 Downregulation Cell Cycle Arrest->Cdk2, Cdk4, Cdk6 Downregulation Cyclin D1 Downregulation Cyclin D1 Downregulation Cell Cycle Arrest->Cyclin D1 Downregulation Bcl-2 Downregulation Bcl-2 Downregulation Apoptosis Induction->Bcl-2 Downregulation PARP Cleavage PARP Cleavage Apoptosis Induction->PARP Cleavage Caspase-3, -8, -9 Activation Caspase-3, -8, -9 Activation Apoptosis Induction->Caspase-3, -8, -9 Activation DNA Damage Response->Cell Cycle Arrest DNA Damage Response->Apoptosis Induction ATM/p-ATM, ATR Activation ATM/p-ATM, ATR Activation DNA Damage Response->ATM/p-ATM, ATR Activation p-H2AX Upregulation p-H2AX Upregulation DNA Damage Response->p-H2AX Upregulation

Caption: FBA-TPQ's proposed mechanism of action.

Experimental Protocols

To ensure the reproducibility and transparency of the findings, detailed methodologies for the key experiments are provided below.

In Vitro Cell Proliferation Assay

Objective: To determine the cytotoxic effect of FBA-TPQ on cancer cell lines.

Method:

  • Cancer cells (MCF-7 and MDA-MB-468) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The following day, the cells were treated with various concentrations of FBA-TPQ (ranging from 0.01 to 10 µM) or a vehicle control (DMSO).

  • The cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Briefly, MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.[1]

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of FBA-TPQ.

G In Vivo Xenograft Study Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Monitoring & Endpoint Cell Culture MCF-7 Cell Culture Tumor Cell Injection Subcutaneous Injection of MCF-7 cells Cell Culture->Tumor Cell Injection Animal Acclimatization Nude Mice Acclimatization Animal Acclimatization->Tumor Cell Injection Tumor Growth Tumor Growth to Palpable Size Tumor Cell Injection->Tumor Growth Randomization Randomization into Treatment Groups Tumor Growth->Randomization Treatment Administration Intraperitoneal Injection of FBA-TPQ or Vehicle Randomization->Treatment Administration Tumor Measurement Regular Tumor Volume Measurement Treatment Administration->Tumor Measurement Body Weight Monitoring of Body Weight Treatment Administration->Body Weight Endpoint Study Endpoint & Tumor Excision Tumor Measurement->Endpoint Body Weight->Endpoint

Caption: Workflow of the in vivo xenograft study.

Method:

  • Female athymic nude mice (4-6 weeks old) were used for the study.

  • MCF-7 human breast cancer cells (5 x 10^6 cells in Matrigel) were subcutaneously injected into the flank of each mouse.

  • When the tumors reached a palpable size (approximately 100 mm³), the mice were randomly assigned to different treatment groups: vehicle control, FBA-TPQ (10 mg/kg), and FBA-TPQ (20 mg/kg).

  • The treatments were administered via intraperitoneal injection daily for a specified period.

  • Tumor volume was measured every two days using calipers, and calculated using the formula: (length × width²)/2.

  • The body weight of the mice was also monitored as an indicator of toxicity.

  • At the end of the study, the mice were euthanized, and the tumors were excised and weighed.[1]

Conclusion

The compelling evidence from both in vitro and in vivo studies on FBA-TPQ, a representative this compound based compound, strongly supports the therapeutic potential of this chemical class in oncology. The observed correlation between potent cancer cell cytotoxicity and significant tumor growth inhibition in animal models is a crucial step in the preclinical validation of these compounds. Further investigation into the optimization of the this compound scaffold could lead to the development of next-generation anticancer drugs with improved efficacy and safety profiles.

References

A Comparative Analysis of 4-Aminoindole and 4-Aminoquinoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The 4-aminoindole and 4-aminoquinoline (B48711) scaffolds are privileged structures in medicinal chemistry, each serving as the foundation for numerous biologically active compounds. While the 4-aminoquinoline core is historically renowned for its profound impact on antimalarial chemotherapy, both scaffolds have demonstrated significant potential across a range of therapeutic areas, including oncology and inflammation, primarily through the inhibition of protein kinases. This guide provides a comparative analysis of their physicochemical properties, synthetic accessibility, and biological activities, supported by experimental data, to aid researchers in the strategic selection and development of these important pharmacophores.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the two scaffolds lies in the heterocyclic ring fused to the aminobenzene moiety: a five-membered pyrrole (B145914) ring in indole (B1671886) versus a six-membered pyridine (B92270) ring in quinoline. This structural variation imparts distinct physicochemical characteristics that influence their drug-like properties.

PropertyThis compound4-AminoquinolineData Source(s)
Molecular Formula C₈H₈N₂C₉H₈N₂[1][2]
Molecular Weight 132.16 g/mol 144.17 g/mol [1][2]
Melting Point 106-109 °C154-155 °C[3][4]
Water Solubility InsolubleSparingly Soluble[3][4]
Predicted LogP 0.86 - 1.751.6[1][2][5]
pKa (Predicted) 18.23 (Pyrrolic NH)9.17 (Quinolinium ion)[4]
Topological Polar Surface Area (TPSA) 41.81 Ų38.9 Ų[2][5]

Summary: this compound is a smaller, less basic, and slightly more lipophilic scaffold compared to 4-aminoquinoline. The higher pKa of 4-aminoquinoline is a critical feature for its accumulation in the acidic food vacuole of the malaria parasite, a key aspect of its antimalarial mechanism.[6] The differences in solubility and LogP can significantly impact formulation, absorption, distribution, metabolism, and excretion (ADMET) profiles of their respective derivatives.[7]

Synthetic Accessibility

Both scaffolds are readily accessible through established synthetic routes, allowing for diverse functionalization.

4-Aminoquinoline Synthesis: The most prevalent method for synthesizing 4-aminoquinoline derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of a 4-chloroquinoline (B167314) precursor with a desired amine.[8] This two-step approach, starting from substituted anilines, is highly modular and allows for extensive variation in the side chain at the 4-position, which is crucial for modulating activity against drug-resistant targets.[8][9]

This compound Synthesis: A common route to the this compound core involves multi-step synthesis starting from substituted anilines, such as 2-methyl-3-nitroaniline. The process includes acetyl protection of the amine, a cyclization reaction to form the indole ring, and a final reduction of the nitro group to yield the 4-amino functionality.[10] Other methods include tandem reactions of 2-alkynylanilines.[11] The 4-amino group serves as a versatile handle for further derivatization.

G cluster_0 4-Aminoquinoline Synthesis cluster_1 This compound Synthesis A Substituted Aniline B Cyclization (e.g., Gould-Jacobs) A->B C 4-Hydroxyquinoline B->C D Chlorination (e.g., POCl3) C->D E 4,7-Dichloroquinoline D->E F Nucleophilic Aromatic Substitution (SNAr) E->F H 4-Aminoquinoline Derivative F->H G Amine Side Chain (R-NH2) G->F I 2-Methyl-3-nitroaniline J Amine Protection (e.g., Acetylation) I->J K Protected Aniline J->K L Cyclization to Indoline K->L M 4-Nitroindoline L->M N Nitro Reduction M->N O This compound Scaffold N->O P Derivatization O->P Q This compound Derivative P->Q

Fig 1. Generalized synthetic workflows for 4-aminoquinoline and this compound derivatives.

Comparative Biological Activities

Antimalarial Activity

The 4-aminoquinoline scaffold is the undisputed cornerstone of antimalarial therapy. Chloroquine (B1663885), the archetypal drug, functions by accumulating in the parasite's digestive vacuole and inhibiting the polymerization of toxic heme into hemozoin.[6][12] Modifications to the 4-amino side chain have been a successful strategy to overcome chloroquine resistance.[13][14]

The this compound scaffold is less explored for antimalarial activity. However, related indole-containing structures have shown promise. For instance, pyrido[3,2-b]indol-4-yl-amines, which can be considered constrained analogues, have demonstrated potent in vitro activity against both chloroquine-sensitive and -resistant strains of P. falciparum.[15]

Compound ClassRepresentative CompoundTarget/StrainIC₅₀Data Source(s)
4-Aminoquinoline ChloroquineP. falciparum (CQ-sensitive, 3D7)~8-20 nM[16][17]
ChloroquineP. falciparum (CQ-resistant, K1)>100 nM[16][17]
AmodiaquineP. falciparum (CQ-resistant)~30-60 nM[14]
Hybrid 4bP. falciparum (CQ-resistant, K1)20 nM[17]
Pyrido[3,2-b]indole Compound 12gP. falciparum (CQ-resistant)38 nM[15]
Anticancer Activity

Both scaffolds have been extensively investigated as anticancer agents, often functioning as kinase inhibitors or autophagy modulators.

4-Aminoquinolines have been repurposed for cancer therapy. Chloroquine and hydroxychloroquine (B89500) are known to inhibit autophagy, a cellular process that cancer cells can use to survive stress, thereby sensitizing them to conventional chemotherapy and radiation.[18][19] Furthermore, novel 4-aminoquinoline derivatives have been designed to target specific cancer-related pathways, such as EGFR tyrosine kinase.[20]

4-Aminoindoles and their related azaindole bioisosteres serve as a core scaffold for numerous potent and selective kinase inhibitors targeting pathways critical for tumor growth and proliferation, such as c-Met.[21] The indole nitrogen can act as a crucial hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

Compound ClassTarget Cell LineGI₅₀ / IC₅₀Data Source(s)
4-Aminoquinoline MDA-MB-468 (Breast)8.73 µM (Compound 5)[18]
MCF-7 (Breast)12.90 µM (Compound 8)[18]
MDA-MB-468 (Breast)7.35 µM (Compound 10)[18]
4-Aminoquinazoline (Bioisostere)MCF-7 (Breast)0.13 nM (Compound 3b)[20]
Kinase Inhibition

The inhibition of protein kinases is a major therapeutic strategy in oncology and inflammatory diseases. Both scaffolds have proven to be effective frameworks for designing kinase inhibitors. They typically act as "hinge-binders," forming hydrogen bonds with the backbone of the kinase hinge region within the ATP-binding site.

G cluster_0 Kinase Activity cluster_1 Inhibition Mechanism Kinase_A Kinase (Active) Product_A Phosphorylated Protein (pS/pT/pY) Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Protein Substrate_A->Kinase_A ADP_A ADP Kinase_B Kinase (Inactive) ATP_B ATP No_Reaction No Phosphorylation ATP_B->No_Reaction Blocked Inhibitor Scaffold-based Inhibitor Inhibitor->Kinase_B Binds to ATP Pocket Substrate_B Substrate Protein Substrate_B->Kinase_B

Fig 2. General mechanism of ATP-competitive kinase inhibition by small molecules.
ScaffoldTarget KinaseRepresentative IC₅₀ / KᵢData Source(s)
This compound (derivative)c-MetIC₅₀ = 30 nM[21]
This compound (reactant for)PKCθIC₅₀ = 110 nM
4-Aminoquinoline (derivative)EGFRIC₅₀ = 0.13 nM[20]
2,4-Diaminopyrimidine (related scaffold)CDK2Kᵢ = 3 nM (Compound 39)[22]

Structure-Activity Relationship (SAR) Summary

4-Aminoquinoline:

  • Quinoline Core: A 7-chloro substitution is generally optimal for antimalarial activity.[13][23] Other substitutions can modulate activity but often do not surpass the 7-chloro analogues.[9]

  • 4-Amino Linker: The integrity of this group is crucial.

  • Side Chain: The nature of the terminal amine and the length of the alkyl chain are critical for activity, accumulation in the food vacuole, and overcoming resistance.[13][24] Increased lipophilicity and the presence of a basic terminal nitrogen are key features.[25]

This compound:

  • Indole Core: The N-H group of the indole ring is a key hydrogen bond donor, essential for binding to the hinge region of many kinases.[21]

  • 4-Amino Group: This serves as a primary attachment point for side chains that can extend into other pockets of the target protein, conferring potency and selectivity.

  • Substitutions: Modifications at the C2, C3, and C5 positions of the indole ring are commonly explored to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 cluster_1 aq lab_aq1 Side chain critical for overcoming resistance and modulating pKa lab_aq1->aq lab_aq2 7-position: Cl optimal for antimalarial activity lab_aq2->aq ai lab_ai1 Attachment point for side chains targeting selectivity pockets lab_ai1->ai lab_ai2 Pyrrole N-H: Key H-bond donor for kinase hinge binding lab_ai2->ai

Fig 3. Key pharmacophoric features of 4-aminoquinoline and this compound scaffolds.

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase by quantifying ATP consumption.[26]

  • Materials:

    • Kinase of interest, kinase substrate (peptide or protein).

    • Test compounds (e.g., this compound/quinoline derivatives) dissolved in DMSO.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP at a concentration near the Kₘ for the specific kinase.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well assay plates.

    • Plate reader with luminescence detection capabilities.

  • Procedure:

    • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells as a "no inhibitor" (100% activity) control and wells with a known potent inhibitor as a positive control.

    • Kinase Reaction: a. Prepare a kinase/substrate master mix in Kinase Assay Buffer. b. Add 5 µL of the master mix to each well containing the test compound. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Prepare an ATP solution in Kinase Assay Buffer. e. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. f. Incubate the plate at 30°C for 60 minutes.

    • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. d. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Convert raw luminescence units to percent inhibition relative to the DMSO controls. c. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[26]

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound, a critical parameter for drug development.[27][28]

  • Materials:

    • Test compound (solid powder).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Small glass vials with screw caps.

    • Orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Centrifuge.

    • HPLC system with UV detector or LC-MS/MS.

  • Procedure:

    • Add an excess amount of the solid test compound to a vial containing a known volume of PBS (e.g., 1-2 mg of compound in 1 mL of buffer). The solid should be in excess to ensure a saturated solution is formed.[27]

    • Seal the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect the vials to confirm that excess solid remains.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of the compound.[28]

    • The measured concentration represents the thermodynamic solubility of the compound in PBS at the specified temperature.

Conclusion

The this compound and 4-aminoquinoline scaffolds, while sharing a common aminophenyl substructure, offer distinct advantages for drug design.

  • The 4-aminoquinoline scaffold remains a dominant force in antimalarial research due to its unique physicochemical properties that favor accumulation in the parasite. Its role in modulating autophagy also presents continued opportunities in oncology.[12][19]

  • The this compound scaffold has emerged as a premier platform for developing highly selective kinase inhibitors. Its ability to act as a hydrogen-bond donor provides a strong anchor for ATP-competitive inhibition, making it a valuable tool for targeting a wide range of kinases implicated in cancer and other diseases.[21]

The choice between these scaffolds should be guided by the specific therapeutic target and the desired mechanism of action. For targets requiring lysosomotropic properties, such as in malaria, the 4-aminoquinoline core is a logical starting point. For developing ATP-competitive kinase inhibitors, the this compound scaffold provides a well-validated and versatile foundation. Future work in creating hybrid molecules that combine features of both scaffolds could lead to novel agents with unique, multi-targeted activities.

References

Comparative Analysis of 4-Aminoindole-Based Inhibitors: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cross-reactivity profiles of 4-aminoindole-based kinase inhibitors, supported by experimental data and detailed protocols.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent inhibitors targeting protein kinases. Its structural resemblance to the hinge-binding motif of ATP allows for effective competition at the enzyme's active site. However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving inhibitor selectivity. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors, summarizing key quantitative data and outlining the experimental methodologies used to assess their selectivity profiles.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of a series of this compound derivatives against a panel of selected protein kinases. The data is compiled from publicly available research and illustrates the structure-activity relationships (SAR) that govern both potency and selectivity. Lower IC50 values are indicative of higher potency.

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Fold Selectivity (Off-Target/Primary Target)
4-AI-001 Kinase A15Kinase B1500100
Kinase C>10000>667
4-AI-002 Kinase A8Kinase B50062.5
Kinase D800100
4-AI-003 Kinase X25Kinase Y25010
Kinase Z5000200
4-AI-004 Kinase X10Kinase Y15015
Kinase Z>10000>1000

Note: This table is a representative compilation based on typical findings for this compound-based inhibitors to illustrate comparative analysis. Actual values for specific, proprietary compounds may vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are generalized yet comprehensive protocols for common in vitro kinase assays used to determine the inhibitory activity of small molecules like this compound derivatives.

In Vitro Kinase Assay (Luminescence-Based - ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound-based inhibitor (test compound)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately assessed.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of an inhibitor to a kinase.

Materials:

  • Purified recombinant kinase (often with an affinity tag, e.g., GST or His)

  • Europium-labeled anti-tag antibody (donor fluorophore)

  • Fluorescently labeled ATP-competitive tracer (acceptor fluorophore)

  • This compound-based inhibitor (test compound)

  • Assay buffer

  • Low-volume 384-well plates (e.g., black, non-binding surface)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.

  • Assay Assembly: In a 384-well plate, combine the kinase, the europium-labeled antibody, the fluorescent tracer, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Signal Measurement: Measure the FRET signal using a plate reader capable of time-resolved fluorescence detection. The reader excites the donor fluorophore (Europium) and measures the emission from both the donor and the acceptor.

  • Data Analysis: In the absence of an inhibitor, the tracer binds to the kinase, bringing the donor and acceptor fluorophores in close proximity and resulting in a high FRET signal. A potent inhibitor will displace the tracer, leading to a decrease in the FRET signal. Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Visualizations

Diagrams created using the DOT language to illustrate key concepts.

Signaling_Pathway cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proliferation, Survival Proliferation, Survival Downstream Signaling->Proliferation, Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->Receptor Tyrosine Kinase (RTK)

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Experimental_Workflow cluster_1 Kinase Assay Workflow A Compound Dilution B Kinase Reaction Setup (Enzyme, Substrate, Inhibitor) A->B C Initiate with ATP & Incubate B->C D Stop Reaction & Detect Signal (e.g., Luminescence) C->D E Data Analysis (IC50 determination) D->E

Caption: A typical workflow for an in vitro kinase inhibitor assay.

Logical_Relationship cluster_2 Inhibitor Profile Assessment High_Potency High Potency (Low IC50 on Primary Target) Ideal_Inhibitor Ideal Inhibitor Profile High_Potency->Ideal_Inhibitor High_Selectivity High Selectivity (High IC50 on Off-Targets) High_Selectivity->Ideal_Inhibitor Favorable Therapeutic Window Favorable Therapeutic Window Ideal_Inhibitor->Favorable Therapeutic Window Low_Potency Low Potency Suboptimal Efficacy Suboptimal Efficacy Low_Potency->Suboptimal Efficacy Low_Selectivity Low Selectivity (Promiscuous) Potential for Off-Target Toxicity Potential for Off-Target Toxicity Low_Selectivity->Potential for Off-Target Toxicity

Caption: Logical relationships in assessing an inhibitor's profile.

A Comparative Guide to the Synthesis of 4-Aminoindoles: Classical vs. Modern Catalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis has been a subject of continuous development, evolving from classical multi-step procedures to more efficient and versatile modern catalytic methods. This guide provides an objective comparison of prominent synthetic strategies for obtaining 4-aminoindoles, supported by experimental data, detailed protocols, and visual representations of reaction workflows and relevant biological pathways.

Comparison of Key Synthesis Methods

The following table summarizes the performance of selected classical and modern methods for the synthesis of 4-aminoindoles and their derivatives. The data highlights key metrics such as yield, reaction time, and conditions, offering a clear comparison for researchers selecting a method for their specific needs.

MethodStarting MaterialCatalyst/Reagent HighlightsKey StepsYield Range (%)Reaction Time (h)Temperature (°C)StrengthsLimitations
Classical Synthesis [1]2-Methyl-3-nitroaniline (B147196)Acetic anhydride (B1165640), DMF-DMA, Fe/HClAcetyl protection, cyclization, nitro reduction57 (overall)>2490-110Well-established, scalable, readily available starting materials.Multi-step, harsh reagents, moderate overall yield.
Divergent Synthesis [2]2-AlkynylanilinesPIDA, AgOTfOxidative dearomatization, imine exchange, cascade cyclization60-881-1225-80Access to diverse 4-aminoindoles with free N-H or C4-NH2 groups.Requires synthesis of functionalized 2-alkynylanilines.
Palladium-Catalyzed Ethylamination [3]o-IodoanilinePd(OAc)₂, PPh₃, NBDC-H ethylamination via aziridine (B145994) ring-opening, cyclization56-853690-150Regioselective synthesis of C4-ethylaminoindoles.Limited to ethylamine (B1201723) moiety, requires high temperatures.
Ruthenium-Catalyzed C4-Olefination [4]3-Formylindole[Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂ODirecting group-assisted C4 C-H activation and olefination58-8212100Direct functionalization of the indole (B1671886) core at the C4 position.Indirect method for amination, requires a directing group.

Experimental Protocols

Classical Synthesis of this compound from 2-Methyl-3-nitroaniline[1]

This three-step synthesis provides a reliable route to this compound.

Step 1: Acetyl Protection of 2-Methyl-3-nitroaniline To a solution of 2-methyl-3-nitroaniline (1.0 eq) in acetic acid, acetic anhydride (1.2 eq) is added. The mixture is heated at 90°C for 2 hours. After cooling, the product, N-(2-methyl-3-nitrophenyl)acetamide, is isolated by precipitation in water and filtration. Yield: 97%

Step 2: Cyclization to 4-Nitroindole N-(2-methyl-3-nitrophenyl)acetamide (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 eq) and pyrrolidine (B122466) (1.2 eq) are added, and the mixture is heated at 110°C for 16 hours. The product, 4-nitroindole, is isolated by precipitation in water and recrystallization from ethanol (B145695). Yield: 62%

Step 3: Reduction to this compound 4-Nitroindole (1.0 eq) is suspended in a mixture of ethanol and water. Iron powder (3.7 eq) and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated at reflux for 2 hours. After cooling and filtration, the crude product is purified by recrystallization to afford this compound. Yield: 92%

Palladium-Catalyzed Synthesis of N-Ethyl-4-aminoindole[3]

This method describes a modern approach to a C4-aminated indole derivative.

Reaction Setup: A sealed tube is charged with o-iodoaniline (1.0 eq), N-tosylaziridine (2.5 eq), Pd(OAc)₂ (10 mol%), PPh₃ (25 mol%), CsBr (1.0 eq), Cs₂CO₃ (1.0 eq), and norbornadiene (NBD) (3.0 eq). Toluene and dioxane (1:1) are added as the solvent.

Reaction Conditions: The mixture is heated at 90°C for 12 hours, followed by heating at 150°C for 24 hours.

Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the N-ethyl-4-aminoindole derivative. Yield: up to 85%

Visualizing the Workflow and Biological Context

Diagrams generated using Graphviz provide a clear visual representation of complex processes. Below are the experimental workflow for a typical catalytic synthesis and a key signaling pathway where this compound derivatives have shown therapeutic potential.

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis start Starting Materials (e.g., o-Iodoaniline, Aziridine) setup Combine Reactants and Catalyst System in Solvent start->setup cat_prep Catalyst System (e.g., Pd(OAc)₂, Ligand, Base) cat_prep->setup solvent Solvent (e.g., Toluene/Dioxane) solvent->setup heating Heat Reaction Mixture (e.g., 90-150°C) setup->heating monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction quench->extract dry Drying and Concentration extract->dry purify Column Chromatography dry->purify product Isolated Product (this compound Derivative) purify->product characterize Characterization (NMR, MS) product->characterize

A typical experimental workflow for catalytic this compound synthesis.

G cluster_pathway Tau Protein Aggregation Pathway in Alzheimer's Disease GSK3b GSK-3β (Glycogen Synthase Kinase 3β) Tau Tau Protein GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau GSK3b->pTau Oligomers Tau Oligomers pTau->Oligomers Aggregation NFTs Neurofibrillary Tangles (NFTs) Oligomers->NFTs Further Aggregation Neuron Neuronal Dysfunction and Cell Death NFTs->Neuron Inhibitor This compound Derivative Inhibitor->GSK3b Inhibition

Inhibition of the Tau aggregation pathway by a this compound derivative.

The Role of 4-Aminoindoles in Modulating Pathological Protein Aggregation

Recent studies have highlighted the potential of this compound derivatives as therapeutic agents in neurodegenerative diseases such as Alzheimer's and Parkinson's.[5] These diseases are characterized by the misfolding and aggregation of specific proteins, namely tau and alpha-synuclein (B15492655) (α-syn), respectively.

The aggregation of tau protein is a key pathological event in Alzheimer's disease. A crucial enzyme in this process is Glycogen (B147801) Synthase Kinase 3β (GSK-3β), which hyperphosphorylates tau, leading to its dissociation from microtubules and subsequent aggregation into neurofibrillary tangles (NFTs).[1][5][6][7][8][9] These tangles are a hallmark of the disease and contribute to neuronal dysfunction and cell death.[10][11][12] Certain this compound carboxamides have been shown to inhibit the formation of tau oligomers, suggesting that they may act, at least in part, by modulating the activity of kinases like GSK-3β.

Similarly, the aggregation of α-synuclein into Lewy bodies is a central feature of Parkinson's disease.[3][13][14][15][16] The initial formation of soluble oligomers is considered a key neurotoxic event.[3][14] The ability of this compound derivatives to curtail the formation of α-synuclein oligomers points to their potential as disease-modifying agents for synucleinopathies.[5] The development of potent and selective synthesis methods for the this compound core is therefore of high importance for advancing research in this area.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for the quantification of 4-Aminoindole, a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and other therapeutic drugs.[1][2] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately monitoring the levels of this compound in active pharmaceutical ingredients (APIs), intermediates, and final drug products. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography (GC).

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC for the analysis of aromatic amines and related compounds, providing a baseline for method selection.

Parameter HPLC-UV LC-MS/MS Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98-102%99-101%95-105%
Precision (% RSD) < 2%< 1.5%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangeng/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeng/mL range
Selectivity Moderate to GoodExcellentGood to Excellent
Matrix Effect Can be significantCan be significant, but mitigated by MRMCan be significant
Throughput HighHighModerate
Cost Low to ModerateHighModerate
Expertise Required Low to ModerateHighModerate

Experimental Methodologies

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. The following sections provide representative methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of pharmaceutical compounds due to its robustness, cost-effectiveness, and high throughput. For compounds like this compound that possess a chromophore, UV detection provides good sensitivity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of indole (B1671886) derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the trace-level quantification of this compound, especially in complex matrices such as biological fluids or in the presence of interfering substances.[3][4]

Experimental Protocol:

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is typically used for amino compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and an internal standard. For the related compound indole, a precursor ion > product ion combination of 118.1 > 91.1 m/z has been reported.[3][4]

  • Chromatographic Conditions: Similar to HPLC-UV, a C18 column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid is generally used.

  • Sample Preparation: Protein precipitation (for biological samples) or simple dilution and filtration may be employed.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound may require derivatization to improve its volatility and chromatographic behavior.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds.[5]

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100 °C and ramping up to 280 °C.

  • Detector Temperature: 300 °C.

  • Derivatization: Silylation or acylation can be used to increase the volatility of this compound.

  • Sample Preparation: The sample is extracted with a suitable organic solvent, and the extract is then derivatized before injection.

Visualizing the Analytical Workflow

To better understand the logical flow of selecting and validating an analytical method for this compound, the following diagram illustrates a typical workflow.

Analytical_Method_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC-UV, LC-MS/MS, GC) A->B C Optimize Method Parameters (Column, Mobile Phase, Temperature, etc.) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Sample Analysis I->J Implement for Routine Use K Data Review & Reporting J->K L Method Monitoring & Maintenance K->L Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Reporting A Drug Substance / Product B Dissolution / Extraction A->B C Chromatographic Separation (e.g., HPLC, GC) B->C D Detection (e.g., UV, MS) C->D E Peak Integration & Quantification D->E F Impurity Profiling E->F G Comparison with Specification F->G H Report Generation G->H

References

Safety Operating Guide

Proper Disposal of 4-Aminoindole: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Aminoindole, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate care, recognizing its potential hazards. This chemical is considered hazardous, capable of causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[2]

Personal Protective Equipment (PPE): All personnel handling this compound must use the following personal protective equipment to minimize exposure:

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhaling dust.[1][2] A dust mask (e.g., N95 type) is recommended.

Hazard and Safety Summary

The following table summarizes key safety and physical data for this compound.

PropertyDataCitations
Appearance White to Light brown solid, powder, or crystal[2][3]
GHS Signal Word Warning[2]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2]
Molecular Formula C₈H₈N₂[2]
Molecular Weight ~132.17 g/mol [2]
Melting Point 101 - 109 °C[3]
Storage Store in a dry, cool, well-ventilated, and locked place. Keep container tightly closed.[1][3]
Incompatible Materials Strong oxidizing agents[3]

Step-by-Step Disposal Protocol

The mandated method for disposing of this compound is through an approved waste disposal plant.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation is the first step to ensure safe disposal. Do not mix this compound waste with other chemical waste streams.[4]

  • Solid Waste: Collect any unused, expired, or contaminated this compound solid waste in a dedicated, sealable container. The container must be made of a compatible material.

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, pipette tips, and bench paper, must be treated as hazardous waste. Collect these materials in a separate, clearly labeled hazardous waste bag or container.[5]

Step 2: Container Labeling

Properly labeling hazardous waste is a critical compliance step.

  • Label the primary waste container clearly with the words "HAZARDOUS WASTE" .[4]

  • The label must also include the full chemical name: "this compound" .[4]

Step 3: Waste Storage

Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area while awaiting pickup.

  • The storage area should be away from incompatible materials, especially strong oxidizing agents.[3][5]

  • Ensure the container is tightly capped at all times, except when adding waste.[4]

Step 4: Final Disposal

The final step is to arrange for the removal of the hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5]

  • Provide them with all necessary information, including the chemical name and quantity.

  • Follow their specific instructions for packaging and pickup to ensure a safe and compliant transfer.

Experimental Workflow: Disposal Procedure

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & PPE cluster_collection Step 2: Waste Collection & Segregation cluster_labeling Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Collect Solid this compound Waste in a Dedicated Container A->B C Collect Contaminated Labware (Gloves, Tips, etc.) in a Separate Bag A->C D Label Container: 'HAZARDOUS WASTE: this compound' B->D C->D E Store in a Secure, Ventilated Area D->E F Keep Container Tightly Sealed E->F G Contact EHS or Licensed Waste Disposal Service F->G H Follow Pickup and Transport Instructions G->H I Waste Processed at an Approved Disposal Plant H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Aminoindole, a versatile intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it is imperative to avoid direct contact with the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1][2]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards.To protect eyes from dust particles and splashes, preventing serious irritation.[1][2]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[2]
Respiratory Protection Use in a certified chemical fume hood. For situations with high dust potential or during spill cleanup, a NIOSH-approved N95 dust mask or higher-level respirator may be required.To avoid inhalation of dust, which can cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer post_decontaminate Decontaminate Work Area handle_transfer->post_decontaminate Complete Experiment post_wash Wash Hands Thoroughly post_decontaminate->post_wash disp_solid Solid Waste in Labeled Container disp_liquid Liquid Waste in Labeled Container disp_contaminated Contaminated PPE in Designated Bin disp_ehs Dispose via EHS Office disp_solid->disp_ehs disp_liquid->disp_ehs disp_contaminated->disp_ehs

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

Preparation:

  • Ensure a certified chemical fume hood is operational before beginning any work.

  • Don all required personal protective equipment as specified in the table above.

  • Gather all necessary equipment and reagents.

Handling:

  • Handle solid this compound within the chemical fume hood to minimize dust inhalation.

  • Avoid the formation of dust and aerosols during weighing and transfer.[2]

  • Use the smallest practical quantities for the experiment.

  • Keep containers tightly closed when not in use.[2]

  • Avoid contact with strong oxidizing agents, as they are incompatible with this compound.

Post-Handling:

  • Decontaminate the work area thoroughly after handling is complete.

  • Wash hands with soap and water after removing gloves.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used.

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be disposed of as hazardous waste in a designated container.

Disposal Procedure:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.[2]

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[4]

Emergency Procedures

Spills:

  • For small spills, carefully clean up the material while wearing appropriate PPE to avoid dust generation. Place the spilled material into a sealed container for hazardous waste disposal.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoindole
Reactant of Route 2
4-Aminoindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.